2-Amino-4,4-difluorobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,4-difluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)1-3(7)2-8/h3-4,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELFFAJRCUOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of 2-Amino-4,4-difluorobutan-1-ol in Medicinal Chemistry: Structure, Properties, and Synthetic Integration
Introduction: The Bioisosteric Paradigm
In modern drug design, the strategic incorporation of fluorine is a cornerstone methodology for optimizing lead compounds. The unique physicochemical properties of fluorine—specifically its high electronegativity, low polarizability, and small van der Waals radius—allow it to act as a highly effective bioisostere[1]. Among the emerging fluorinated building blocks, 2-Amino-4,4-difluorobutan-1-ol has proven to be a highly versatile scaffold. As a bifunctional aliphatic compound featuring both a primary amine and a primary alcohol, anchored by a terminal gem-difluoro group, it offers medicinal chemists a precise tool for modulating pharmacokinetics without drastically altering molecular topology.
This technical guide provides an in-depth analysis of the structural causality, physicochemical properties, and synthetic integration of 2-amino-4,4-difluorobutan-1-ol, designed specifically for researchers and drug development professionals.
Structural Anatomy & Physicochemical Profiling
At its core, 2-amino-4,4-difluorobutan-1-ol is a rationally modified butane backbone. The presence of the gem-difluoro group at the C4 position fundamentally alters the electronic environment of the entire molecule. Below is a summary of its core quantitative and structural data.
Table 1: Physicochemical and Structural Identifiers
| Property | Value / Description |
| Chemical Name | 2-Amino-4,4-difluorobutan-1-ol |
| CAS Number (Free Base) | 1339442-12-4[2] |
| CAS Number (HCl Salt) | 1803584-18-0[3] |
| Molecular Formula | C4H9F2NO[4] |
| Molecular Weight (HCl Salt) | 161.57 g/mol [4] |
| Structural Features | C1 primary alcohol, C2 primary amine, C4 terminal gem-difluoro group |
| Primary Utility | Fluorinated building block, bioisosteric replacement for alkyl/oxygenated chains |
Mechanistic Insights: The Causality of Fluorination
As an Application Scientist, I emphasize that the decision to incorporate a gem-difluoro moiety into a synthetic route is never arbitrary. The causality behind selecting 2-amino-4,4-difluorobutan-1-ol over its non-fluorinated counterpart (2-aminobutan-1-ol) relies on three interconnected physicochemical modulations:
-
pKa Attenuation via Inductive Effects : The highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect (-I effect) across the aliphatic sigma-bond framework. This specific electronic modulation pulls electron density away from the nitrogen lone pair at C2. Consequently, the basicity of the amine is reduced (lowering the pKa). In a physiological environment (pH 7.4), this precise pKa attenuation shifts the equilibrium of ionized versus unionized species, directly enhancing the molecule's ability to cross lipophilic membranes while altering its binding kinetics within target protein pockets[5].
-
Lipophilicity (logP) Enhancement : Fluorine's low polarizability reduces the hydrogen-bond acceptor capability of nearby basic functional groups. Replacing standard oxygenated or alkyl functionality with a fluorinated bioisostere generally increases the overall lipophilicity (logP) of the molecule, facilitating superior blood-brain barrier (BBB) penetration and cellular uptake[2].
-
Metabolic Shielding : Unsubstituted aliphatic chains are notorious liabilities for cytochrome P450-mediated oxidative metabolism. The exceptionally strong C-F bond resists metabolic oxidation, preventing the formation of toxic metabolites and extending the compound's pharmacokinetic half-life[3].
Fig 1: Bioisosteric rationale for utilizing gem-difluoro substitution in amino alcohol scaffolds.
Synthetic Integration: Workflows and Protocols
The bifunctional nature of 2-amino-4,4-difluorobutan-1-ol allows for orthogonal reactivity. The primary amine can participate in reductive aminations, alkylations, or amide couplings, while the primary alcohol can be selectively protected, oxidized, or converted into a leaving group.
Case Study: Synthesis of Fluorinated Ethambutol Analogs
Recent antimycobacterial research has utilized 2-amino-4,4-difluorobutan-1-ol to synthesize fluorinated analogs of Ethambutol (EMB), a first-line anti-tuberculosis drug[1]. The experimental rationale was to determine if dampening the electron density of the nitrogen atoms via fluorine's inductive effect would alter complexation with the target arabinosyl transferases (EmbCAB)[5].
Protocol: Synthesis of 2,2′-(Ethylene-1,2-diamino)di(4,4-difluorobutan-1-ol)
The following protocol details the symmetric alkylation required to build the dimerized EMB scaffold. This is a self-validating system : the strict 2:1 stoichiometry of the amino alcohol to the bis-electrophile inherently drives the formation of the desired symmetric dimer, minimizing over-alkylation artifacts[5].
Step-by-Step Methodology:
-
Preparation of the Free Base : Dissolve 2-amino-4,4-difluorobutan-1-ol hydrochloride (2.828 mmol) in a suitable aprotic solvent. Add N,N-Diisopropylethylamine (DIPEA) (2.828 mmol) to neutralize the hydrochloride salt and liberate the nucleophilic free amine[5].
-
Electrophile Addition : Heat the reaction mixture to 60 °C. Slowly add 1,2-dibromoethane (DBE) (1.414 mmol) dropwise. (Causality note: The 2:1 ratio ensures both bromine leaving groups are displaced by two separate amino alcohol molecules).[5]
-
Reaction Progression : Maintain continuous stirring at 60 °C for 4 hours. The elevated temperature provides the necessary activation energy for the bimolecular nucleophilic substitution (SN2), while DIPEA scavenges the generated hydrobromic acid[5].
-
Aqueous Work-Up : Cool the reaction to room temperature. Partition the mixture between an organic solvent (e.g., chloroform) and water. Extract the organic phase, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[5].
-
Purification : Due to the high polarity of the fluorinated diamino diol, standard precipitation may fail. Purify the crude semi-solid via silica gel column chromatography using a highly polar, basic eluent system (CHCl3:MeOH:NH4OH, 78:20:2)[5].
-
Validation : Confirm the isolated beige semi-solid product via 1H NMR, 13C NMR, and Mass Spectrometry to ensure structural integrity[5].
Fig 2: Step-by-step synthetic workflow for the preparation of a fluorinated Ethambutol analog.
Conclusion
2-Amino-4,4-difluorobutan-1-ol is not merely a structural novelty; it is a precision-engineered bioisostere. By strategically depressing amine pKa, enhancing lipophilicity, and conferring metabolic stability, it empowers medicinal chemists to rescue metabolically vulnerable scaffolds and fine-tune target affinities in complex drug discovery pipelines.
References
-
Title: Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
-
Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL: [Link]
-
Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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- 4. 1803584-18-0|2-amino-4,4-difluorobutan-1-ol hydrochloride|2-amino-4,4-difluorobutan-1-ol hydrochloride|-范德生物科技公司 [bio-fount.com]
- 5. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Difluorinated Amino Alcohol Building Blocks for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the gem-difluoromethylene group (CF₂) in amino alcohol scaffolds stands out for its profound and often beneficial impact on biological activity. This guide provides an in-depth technical exploration of difluorinated amino alcohol building blocks, intended for researchers, scientists, and drug development professionals. We will dissect the strategic advantages conferred by gem-difluorination, survey key stereoselective synthetic methodologies, and highlight their application in designing potent and specific enzyme inhibitors and other therapeutic agents. This document is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, empowering researchers to leverage these unique building blocks in their own drug discovery programs.
The Strategic Imperative of Fluorine in Drug Design
The deliberate introduction of fluorine into bioactive molecules is a widely employed strategy to enhance drug-like properties.[1][2] The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine's high electronegativity and relatively small size allow it to act as a unique bioisostere for hydrogen or a hydroxyl group. The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable isostere for moieties like ketones, ethers, or hydroxyl-bearing carbons.[3] Its introduction can profoundly influence a molecule's:
-
Metabolic Stability: The strength of the C-F bond often renders adjacent positions less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][5]
-
Basicity (pKa): The powerful electron-withdrawing nature of the CF₂ group significantly lowers the pKa of nearby amines.[4][5][6] This modulation can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent. It can either increase or decrease LogP based on the molecular environment, particularly the spatial relationship between the C-F bonds and adjacent C-H bonds.[5][6][7]
-
Conformational Control: The CF₂ group can impose specific conformational constraints on a molecule, which can lead to more favorable binding geometries with a biological target.
-
Hydrogen Bond Donation: The CF₂ group can act as a hydrogen bond acceptor, influencing interactions within a protein's active site.
The following diagram illustrates the cascading effects of incorporating a gem-difluoro group on key drug discovery parameters.
Caption: Difluorostatone analog inhibiting an aspartyl protease.
Impact on Physicochemical Properties: A Data-Driven View
The predictable impact of gem-difluorination on basicity allows for fine-tuning of ADME properties. The following table summarizes the typical effects observed when a CF₂ group is introduced into cyclic amine structures.
| Property | Effect of gem-Difluorination | Rationale | Reference |
| pKa (Basicity) | Decrease by 0.3 - 0.5 units | Strong inductive electron withdrawal by fluorine atoms reduces the basicity of the amine. | |
| LogP (Lipophilicity) | Variable (Increase or Decrease) | Depends on the overall molecular structure and the relative orientation of C-F and adjacent C-H bonds. | [6][7] |
| Metabolic Stability | Generally Unaffected or Slightly Improved | The C-F bond is resistant to oxidative metabolism, which can protect adjacent sites. |
Experimental Protocol: Stereoselective Synthesis of an anti-α-(Difluoromethyl)-β-Amino Alcohol
This protocol is adapted from a demonstrated synthesis and illustrates the nucleophilic difluoromethylation of a chiral N-Boc-protected α-amino aldehyde.
[8]Objective: To synthesize anti-N-Boc-1-amino-3,3-difluoro-4-phenyl-2-butanol from N-Boc-phenylalaninal.
Materials:
-
N-Boc-L-phenylalaninal (1.0 equiv)
-
(Phenylsulfonyl)difluoromethyltrimethylsilane (Me₃SiCF₂SO₂Ph) (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.2 equiv)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-L-phenylalaninal (1.0 equiv) and (phenylsulfonyl)difluoromethyltrimethylsilane (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to create a solution. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add TBAF (1.2 equiv, 1M solution in THF) dropwise to the stirred solution over 20 minutes. The causality here is critical: TBAF acts as the fluoride source to activate the silane reagent, generating the transient difluoromethyl anion nucleophile. The slow addition at low temperature is essential to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired anti-difluorinated amino alcohol. The anti diastereomer is typically the major product due to Felkin-Anh-controlled addition to the chiral aldehyde.
Self-Validation: The stereochemical outcome and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and chiral HPLC analysis to verify the high diastereoselectivity and enantiomeric purity.
Conclusion and Future Outlook
Difluorinated amino alcohol building blocks represent a class of high-value synthons for modern drug discovery. Their ability to act as non-hydrolyzable peptide isosteres and to predictably modulate key physicochemical properties like basicity and metabolic stability makes them indispensable tools for medicinal chemists. T[1][8]he continued development of novel and efficient stereoselective synthetic methods will further broaden their accessibility and application. A[3]s our understanding of fluorine's nuanced effects on molecular interactions deepens, we can expect to see these building blocks incorporated into a new generation of precisely engineered therapeutic agents targeting a wide range of diseases.
References
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Hu, J., Zhang, W., & Wang, F. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters, 49(1), 139-142. [Link]
-
Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Wang, Y., et al. (2022). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Communications Chemistry, 5(1), 1-9. [Link]
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Holovach, S., Melnykov, K. P., Skreminskiy, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Thaisrivongs, S., Pals, D. T., Kati, W. M., et al. (1986). Design and synthesis of potent and specific renin inhibitors containing difluorostatine, difluorostatone, and related analogues. Journal of Medicinal Chemistry, 29(10), 2080-2087. [Link]
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Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
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Wang, Y., et al. (2022). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]
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Yang, Z., Müller, M., & Koenigs, R. M. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(15), 6135-6139. [Link]
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Grellepois, F., & Gillaizeau, I. (2002). Stereoselective synthesis of anti-alpha-(difluoromethyl)-beta-amino alcohols by boronic acid based three-component condensation. Stereoselective preparation of (2S,3R)-difluorothreonine. The Journal of Organic Chemistry, 67(11), 3718-3723. [Link]
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Yang, Z., Müller, M., & Koenigs, R. M. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]
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Kumadaki, I. (2004). Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. Biopolymers, 76(4), 288-298. [Link]
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Yang, Z., Müller, M., & Koenigs, R. M. (2020). Applications of gem-difluoro olefins in medicinal chemistry. ResearchGate. [Link]
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Islam, B. (2023). Exploration of Chemical Transformations of Pentafluoro-Gem-Diols and T. Graduate Theses and Dissertations. [Link]
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Gosselin, F., et al. (2017). Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres. Beilstein Journal of Organic Chemistry, 13, 2685-2708. [Link]
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L'abbate, F., et al. (2014). Rational design of the first difluorostatone-based PfSUB1 inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913-918. [Link]
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da Silva, A. C. A., et al. (2023). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. Scientific Reports, 13(1), 1-15. [Link]
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Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794358. [Link]
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van der Heijden, M. A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. University of Milan. [Link]
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Kamal, A., & Ramana, K. V. (2010). ChemInform Abstract: Regio- and Stereoselective Synthesis of β-Amino Alcohols. ChemInform, 29(48). [Link]
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de Vries, J. G., & Mršić, N. (2011). Enantio- and diastereoselective synthesis of γ-amino alcohols. Catalysis Science & Technology, 1(5), 729-735. [Link]
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Thayer, D. A., et al. (2005). Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues. Organic & Biomolecular Chemistry, 3(22), 4094-4100. [Link]
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Rognon, C., et al. (1993). Statine based tripeptides as potent inhibitors of HIV-1 replication. FEBS Letters, 324(1), 45-48. [Link]
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Hodges, J. A., & Raines, R. T. (2018). An Evaluation of Peptide-Bond Isosteres. Chembiochem : a European journal of chemical biology, 19(11), 1076–1084. [Link]
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An In-depth Technical Guide to 2-Amino-4,4-difluorobutan-1-ol: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 2-Amino-4,4-difluorobutan-1-ol, a fluorinated amino alcohol with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis and the well-documented utility of analogous fluorinated compounds to present a robust and scientifically grounded resource for researchers. We will delve into its chemical properties, a proposed synthetic pathway, potential applications, and essential safety considerations.
Core Molecular Attributes
While a specific CAS number for the free base of 2-Amino-4,4-difluorobutan-1-ol is not readily found in common chemical databases, its hydrochloride salt is cataloged, providing a crucial anchor for its identification and characterization.
| Attribute | Value | Source/Method |
| Compound Name | 2-Amino-4,4-difluorobutan-1-ol | IUPAC Nomenclature |
| CAS Number (HCl salt) | 1803584-18-0 | Chemical Abstracts Service |
| Molecular Formula (Free Base) | C4H9F2NO | - |
| Molecular Weight (Free Base) | 125.12 g/mol | Calculated |
| Molecular Weight (HCl salt) | 161.58 g/mol | - |
The molecular weight of the free base is calculated by subtracting the molecular weight of hydrogen chloride (36.46 g/mol ) from the molecular weight of the hydrochloride salt.
Strategic Synthesis: A Proposed Pathway
A logical and efficient synthetic route to 2-Amino-4,4-difluorobutan-1-ol involves the reduction of the corresponding amino acid, 2-Amino-4,4-difluorobutanoic acid. This precursor is commercially available, providing a practical starting point for laboratory-scale synthesis.
Experimental Protocol: Reduction of 2-Amino-4,4-difluorobutanoic acid
This protocol is based on standard procedures for the reduction of amino acids to amino alcohols using borane reagents. The choice of a borane complex, such as borane-tetrahydrofuran (BH3-THF), is predicated on its chemoselectivity for carboxylic acids in the presence of other functional groups, thus minimizing the need for protecting group strategies for the amine.
Step 1: Preparation of the Reaction Assembly
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
The flask is allowed to cool to room temperature under a positive pressure of nitrogen.
Step 2: Reaction Execution
-
2-Amino-4,4-difluorobutanoic acid (1.0 eq, CAS: 107910-31-6[1][2]) is suspended in anhydrous tetrahydrofuran (THF, 50 mL) in the reaction flask.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.5 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C. The causality for this slow addition is to control the exothermic reaction and prevent the formation of byproducts.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Quenching and Work-up
-
The reaction mixture is cooled to 0 °C.
-
Methanol (20 mL) is added cautiously dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
The solvent is removed under reduced pressure.
-
The resulting residue is co-evaporated with methanol (3 x 20 mL) to remove boric acid esters.
-
The crude product is dissolved in 1 M hydrochloric acid (50 mL) and washed with dichloromethane (2 x 30 mL) to remove any non-polar impurities.
-
The aqueous layer is basified to pH > 12 with solid sodium hydroxide while cooling in an ice bath.
-
The free base, 2-Amino-4,4-difluorobutan-1-ol, is then extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude 2-Amino-4,4-difluorobutan-1-ol can be purified by vacuum distillation or by crystallization of its hydrochloride salt.
-
For crystallization of the hydrochloride salt, the crude free base is dissolved in a minimal amount of isopropanol, and a solution of hydrochloric acid in isopropanol is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Characterization and Spectroscopic Data (Anticipated)
While specific experimental data for 2-Amino-4,4-difluorobutan-1-ol is not published, we can predict the expected spectroscopic signatures based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the protons on the carbon backbone, with characteristic splitting patterns due to fluorine-hydrogen coupling. The protons on the carbon bearing the fluorine atoms will exhibit a triplet of triplets. The protons adjacent to the amino and hydroxyl groups will show diastereotopic splitting. |
| ¹³C NMR | Four distinct carbon signals. The carbon atom bonded to the two fluorine atoms will appear as a triplet with a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets, due to coupling with the adjacent protons. |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 126.07. |
| IR Spectroscopy | Broad absorption bands in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A strong C-F stretching band will be observed in the 1000-1100 cm⁻¹ region. |
Applications in Drug Discovery and Development
The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorinated amino acids and their derivatives are of particular interest as they can act as bioisosteres of natural amino acids, potentially leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[3]
Potential applications of 2-Amino-4,4-difluorobutan-1-ol include:
-
As a Building Block for Peptidomimetics: The primary alcohol functionality provides a handle for further chemical modification, allowing its incorporation into peptide-like scaffolds. The difluoromethyl group can mimic the steric and electronic properties of the side chains of natural amino acids like leucine or isoleucine.
-
In the Synthesis of Enzyme Inhibitors: The unique electronic properties of the difluoromethyl group can influence the acidity of nearby protons and the polarity of the molecule, making it a valuable component in the design of enzyme inhibitors.
-
As a Chiral Ligand in Asymmetric Synthesis: The amino alcohol motif is a common feature in chiral ligands used to catalyze asymmetric reactions.
Safety and Handling
No specific safety data is available for 2-Amino-4,4-difluorobutan-1-ol. However, based on the safety profiles of structurally similar fluorinated compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
2-Amino-4,4-difluorobutan-1-ol represents a valuable, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a rationale for its use in drug discovery programs. As with any novel compound, all synthetic and handling procedures should be conducted with the utmost care and appropriate safety measures.
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2-amino-4,4-difluorobutan-1-ol hydrochloride. Thoreauchem. [Link]
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2-Amino-4,4-difluorobutanoic acid. PubChem. [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]
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2-Amino-4,4-difluorobutanoic acid hydrochloride. PubChem. [Link]
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Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]
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5-[[(2S)-2-amino-4,4-difluorobutyl]amino]-3-[(4,6-dimethyl-2-pyridinyl)amino]pyridine-2-carboxamide. PubChem. [Link]
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2-amino-4,4-difluorobutanoic acid hydrochloride. PubChemLite. [Link]
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The Bioisosteric Potential of 2-Amino-4,4-difluorobutan-1-ol: A Technical Guide for Drug Design
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the fine-tuning of molecular properties to overcome developmental hurdles. This guide delves into the significant, yet underexplored, potential of 2-Amino-4,4-difluorobutan-1-ol as a versatile bioisosteric building block. The strategic incorporation of the gem-difluoromethylene group (CF2) offers a compelling alternative to traditional functional moieties, such as carbonyl groups, ethers, or unfluorinated alkyl chains. This substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement by altering its electronic and conformational landscape. This document provides a comprehensive overview of the underlying principles, a proposed synthetic strategy, and a detailed roadmap for the empirical evaluation of this promising scaffold, empowering researchers to leverage its unique properties in the design of next-generation therapeutics.
Introduction: The Imperative of Fluorine in Bioisosteric Design
The concept of bioisosterism, the interchange of atoms or groups with similar physical or chemical properties that impart comparable biological activity, is a foundational strategy in drug discovery.[1] It allows for the systematic optimization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties while preserving or enhancing its desired pharmacological effect. Among the elements in the medicinal chemist's toolkit, fluorine has emerged as a uniquely powerful tool. Its small van der Waals radius (1.35 Å), comparable to that of hydrogen (1.2 Å), allows it to replace hydrogen with minimal steric perturbation.[2] However, its extreme electronegativity (3.98 on the Pauling scale) induces profound electronic effects, fundamentally altering the properties of the parent molecule.[3]
The selective incorporation of fluorine can:
-
Enhance Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[4] This can increase the half-life and bioavailability of a drug.
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, reducing their ionization at physiological pH and potentially improving cell membrane permeability.[5]
-
Alter Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic binding pockets.[6]
-
Influence Conformation: The introduction of fluorine can create unique conformational preferences through electrostatic interactions, locking a molecule into a more bioactive conformation.
This guide focuses on a specific fluorinated motif of high interest: the gem-difluoromethylene group (-CF2-), as presented in the 2-Amino-4,4-difluorobutan-1-ol scaffold.
The Gem-Difluoromethylene Group: A Unique Bioisostere
The gem-difluoromethylene group is a non-classical bioisostere with remarkable versatility. It is most notably considered a functional mimic of a carbonyl group (C=O) or an ether oxygen (-O-).[5] This mimicry arises from the CF2 group's electronic properties; the two highly electronegative fluorine atoms create a polarized C-F bond, mimicking the dipole moment of a carbonyl. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors.
The substitution of a metabolically labile carbonyl or ether linkage with a robust CF2 group is a proven strategy to enhance a drug's pharmacokinetic profile. For instance, the replacement of a ketone with a difluoromethylene group can block metabolic reduction of the carbonyl, a common inactivation pathway.
Table 1: Physicochemical Properties of Functional Groups
| Functional Group | Dipole Moment (Debye) | H-Bonding Capability | Metabolic Liability |
| Carbonyl (C=O) | ~2.5 - 2.8 | Acceptor | High (Reduction) |
| Ether (-O-) | ~1.3 | Acceptor | Moderate (O-dealkylation) |
| Methylene (-CH2-) | ~0 | None | High (Oxidation) |
| Gem-Difluoro (-CF2-) | ~2.5 | Weak Acceptor | Very Low |
The incorporation of the gem-difluoroalkyl motif has been successfully applied in marketed drugs. For example, Ivosidenib , an isocitrate dehydrogenase 1 (IDH1) inhibitor, features a gem-difluorocyclohexyl moiety.[7] This group contributes to the molecule's metabolic stability and desired physicochemical properties.
2-Amino-4,4-difluorobutan-1-ol: A Scaffold of Bioisosteric Potential
The structure of 2-Amino-4,4-difluorobutan-1-ol combines the advantageous properties of the gem-difluoro group with the versatile amino alcohol scaffold. Amino alcohols are prevalent in numerous pharmaceuticals and natural products, often serving as key pharmacophoric elements that interact with biological targets through hydrogen bonding and ionic interactions.[8][9]
The bioisosteric potential of this scaffold is multifaceted:
-
As a Bioisostere of Natural Amino Acids: The core structure is an analog of amino acids like leucine or norleucine. The replacement of a dimethylpropyl group (as in leucine) with a difluoroethyl group can offer similar steric bulk while providing a metabolically inert and electronically distinct side chain.
-
As a Replacement for Serine or Threonine Analogs: In peptidomimetics or other drug classes, this scaffold could replace serine or threonine derivatives where the side-chain hydroxyl is a site of metabolic glucuronidation or sulfation. The CF2 group would block this metabolic pathway.
-
As a Modifier of Existing Amino Alcohol Drugs: For drugs already containing an amino alcohol motif susceptible to oxidation, incorporating the CF2 group at a distal position can shield the molecule from enzymatic degradation without directly altering the pharmacophoric amine and hydroxyl groups.
The logical relationship for its application can be visualized as follows:
Caption: Bioisosteric replacement workflow using the target scaffold.
Proposed Synthesis and Characterization
While not extensively documented, a plausible and efficient synthesis of 2-Amino-4,4-difluorobutan-1-ol can be devised from commercially available starting materials, leveraging established methods for the synthesis of fluorinated amino alcohols.[10][11]
Proposed Synthetic Protocol
Step 1: Synthesis of the Keto Precursor A protected amino acid, such as N-Boc-aspartic acid β-tert-butyl ester, can be converted to the corresponding Weinreb amide. Subsequent treatment with a suitable organometallic reagent would yield the corresponding ketone.
Step 2: Deoxyfluorination The ketone is then subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) or a safer alternative to install the gem-difluoro group.
Step 3: Reduction and Deprotection The resulting ketone is reduced to the alcohol using a mild reducing agent like sodium borohydride. Finally, the protecting groups (Boc and tert-butyl ester) are removed under acidic conditions to yield the target compound, 2-Amino-4,4-difluorobutan-1-ol, likely as a hydrochloride salt.
Caption: Proposed synthetic workflow for the target molecule.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of fluorine.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Experimental Evaluation of Bioisosteric Potential
To validate the utility of 2-Amino-4,4-difluorobutan-1-ol as a bioisostere, a systematic evaluation is required, comparing the novel analog to its non-fluorinated parent molecule. This involves a combination of in silico prediction and in vitro experimentation.
In Silico Profiling
Before embarking on synthesis, computational tools can provide valuable predictions of how the gem-difluoro substitution will impact key drug-like properties.[12][13]
Protocol for In Silico Analysis:
-
3D Model Generation: Generate low-energy 3D conformations of both the parent molecule and the difluoro-analog using computational chemistry software.
-
Property Prediction: Utilize validated software packages (e.g., Schrödinger Suite, MOE, or open-source tools) to calculate the following:
-
LogP (Lipophilicity): To predict changes in solubility and membrane permeability.
-
pKa: To estimate the ionization state of the amino group at physiological pH.
-
Polar Surface Area (PSA): To assess potential impacts on cell permeability.
-
-
Comparative Analysis: Directly compare the predicted values for the parent and the analog to hypothesize on the likely effects of the bioisosteric replacement.
Table 2: Hypothetical In Silico Comparison
| Property | Parent Molecule (e.g., Amino-hexanol) | 2-Amino-4,4-difluorobutan-1-ol Analog | Predicted Impact |
| Calculated LogP | 1.2 | 1.8 | Increased Lipophilicity |
| Calculated pKa | 9.8 | 8.9 | Lower Basicity |
| PSA (Ų) | 46.25 | 46.25 | No significant change |
In Vitro Evaluation
The core of the evaluation lies in empirical testing to measure the real-world impact on metabolic stability and other key parameters.
Protocol for Metabolic Stability Assay: This protocol is designed to be a self-validating system by including appropriate controls.
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound (difluoro-analog) and the parent compound in DMSO.
-
Thaw liver microsomes (human, rat, or other species of interest) or cryopreserved hepatocytes on ice.[14][15]
-
Prepare a NADPH-regenerating system solution (for microsomes).
-
Prepare incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal or hepatocyte suspension in buffer at 37°C.
-
To initiate the reaction, add the test compound/parent compound (final concentration typically 1 µM) and the NADPH-regenerating system.
-
Include two control wells for each compound:
-
T=0 Control: Immediately quench the reaction with cold acetonitrile containing an internal standard. This represents 100% of the compound at the start.
-
No-NADPH Control: Omit the NADPH-regenerating system to measure non-enzymatic degradation.
-
-
-
Time Points:
-
Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot from the reaction wells and quench with cold acetonitrile.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent/test compound relative to the internal standard.
-
-
Data Interpretation:
A significant increase in the half-life of the difluoro-analog compared to the parent compound provides strong evidence of improved metabolic stability.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion and Future Perspectives
2-Amino-4,4-difluorobutan-1-ol represents a highly promising, yet underutilized, building block for medicinal chemistry. The strategic introduction of the gem-difluoromethylene group provides a scientifically sound and empirically validated method for enhancing metabolic stability and fine-tuning the physicochemical properties of drug candidates. The proposed synthetic and evaluative frameworks in this guide offer a clear path for researchers to harness the potential of this scaffold. By replacing metabolically vulnerable moieties with this robust, fluorinated analog, drug development teams can mitigate risks associated with poor pharmacokinetics and accelerate the progression of novel therapeutics. Future research should focus on the development of stereoselective syntheses of this scaffold to explore the impact of chirality on biological activity, further expanding its utility in the rational design of innovative medicines.
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Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
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Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]
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Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]
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Amino Alcohols as Potential Antibiotic and Antifungal Leads. PMC. [Link]
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gem‐Difluoromethylene containing saturated heterocycles and linear ketones as drugs. ResearchGate. [Link]
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Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine. Journal of Fluorine Chemistry. [Link]
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Metabolic Stability Services. Eurofins Discovery. [Link]
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Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]
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Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]
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Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. PMC. [Link]
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Engineering Fluorinated Pharmacophores: A Comparative Guide to Difluoromethyl vs. Trifluoromethyl Amino Alcohols
Executive Summary
Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to precisely tune the pharmacokinetics and target affinity of small molecules. When positioned adjacent to amino alcohols—a ubiquitous pharmacophore found in beta-blockers, sphingosine modulators, and protease inhibitors—the choice between a trifluoromethyl (–CF₃) and a difluoromethyl (–CF₂H) group dictates profound shifts in molecular behavior. While –CF₃ is traditionally deployed as a bioisostere to maximize metabolic stability and lipophilicity, the –CF₂H moiety has recently gained traction as a "lipophilic hydrogen bond donor"[1]. This whitepaper provides a rigorous technical comparison of these two moieties, detailing their physicochemical implications, structural dynamics, and the validated synthetic methodologies required for their diastereoselective preparation.
Physicochemical Profiling: The Lipophilic Hydrogen Bond Donor Concept
Historically, the –CF₃ group has been the default choice for enhancing lipophilicity and blocking oxidative metabolism. However, replacing a single fluorine atom with a hydrogen to form –CF₂H fundamentally alters the electronic and hydrogen-bonding landscape of the molecule.
-
Hydrogen Bond Acidity : The highly electronegative fluorine atoms strongly polarize the adjacent C–H bond in –CF₂H, granting it a hydrogen bond acidity parameter (
) ranging from 0.085 to 0.126. This makes the –CF₂H group functionally equivalent to the donor capacity of an aniline or thiophenol[1],[2]. In stark contrast, the –CF₃ group lacks a proton entirely and cannot act as a hydrogen bond donor[3]. -
Lipophilicity (
) and pKa Modulation : While –CF₃ universally increases lipophilicity ( relative to a methyl group) and severely depresses the pKa of adjacent amines due to its strong electron-withdrawing nature, the impact of –CF₂H is highly context-dependent. Depending on the aliphatic or aromatic environment, the of –CF₂H ranges from -0.1 to +0.4[1]. -
Intramolecular Hydrogen Bonding (IMHB) : The donor capacity of –CF₂H allows it to form IMHBs with adjacent heteroatoms, such as the oxygen or nitrogen in amino alcohols. This interaction masks polar surface area (PSA), paradoxically increasing passive membrane permeability despite the lower intrinsic lipophilicity compared to –CF₃[4].
Quantitative Comparison Table
| Property | Trifluoromethyl (–CF₃) | Difluoromethyl (–CF₂H) |
| Inductive Effect (Hammett | +0.39 (Strong EWG) | +0.22 (Moderate EWG) |
| Lipophilicity ( | ~ +0.8 to +1.1 | -0.1 to +0.4 (Context dependent) |
| Hydrogen Bond Acidity ( | 0.00 (No H-bond donor) | 0.085 – 0.126 (Similar to amines/thiols) |
| Steric Volume | 39.8 ų (Similar to Isopropyl) | 24.5 ų (Similar to Ethyl) |
| Metabolic Stability | Extremely High (Blocks CYP450) | High (Resistant to oxidation) |
Structural and Conformational Dynamics
The physical size and electronic nature of these fluorinated groups directly dictate the rotameric conformations of the amino alcohol backbone.
Logical mapping of fluorinated motif properties to pharmacokinetic outcomes.
The steric bulk of –CF₃ forces adjacent functional groups into specific conformations, often locking the amino alcohol into an anti or gauche arrangement strictly to minimize steric clash. Conversely, –CF₂H relies on IMHB (e.g., CF₂–H···O or CF₂–H···N) to dictate conformation[4]. This IMHB rigidifies the pharmacophore for optimal target binding while simultaneously shielding the hydrogen bond acceptors from the aqueous environment, heavily enhancing blood-brain barrier (BBB) penetration.
Synthetic Methodologies & Experimental Protocols
The synthesis of fluorinated amino alcohols requires distinct strategies due to the vastly differing stabilities of the CF₃⁻ and CF₂H⁻ anions. Direct nucleophilic addition of CF₂H⁻ is notoriously difficult due to rapid
Synthetic workflow for diastereoselective preparation of fluorinated amino alcohols.
Protocol 1: Stereoselective Synthesis of anti-1-(Trifluoromethyl) Amino Alcohols
Direct nucleophilic trifluoromethylation of
-
Epoxidation : Treat the corresponding 1-(trifluoromethyl) enol ether with m-CPBA in dichloromethane (DCM) at 0 °C to yield the racemic or chiral epoxy ether[7].
-
Nucleophilic Ring Opening : Dissolve the epoxy ether in anhydrous toluene. Dropwise, add 1.2 equivalents of dimethylaluminum amide at -78 °C.
-
Causality: Aluminum amides act as bifunctional reagents; the Lewis acidic aluminum activates the epoxide oxygen, while the amide acts as an internal nucleophile, ensuring regioselective attack at the less hindered carbon[7].
-
Self-Validation: Monitor via TLC. The reaction must proceed with complete regioselectivity due to the directing effect of the –CF₃ group.
-
-
Chelation-Controlled Reduction : The intermediate
-amino trifluoromethyl ketone is highly unstable. Immediately subject the crude mixture to reduction using a chelating hydride source (e.g., L-Selectride or Zn(BH₄)₂) at -78 °C.-
Causality: Chelation between the metal center, the amino group, and the carbonyl oxygen forms a rigid cyclic transition state, forcing hydride attack from the less hindered face to yield the anti-
-amino- -trifluoromethyl alcohol with >90% diastereomeric excess (d.e.)[7].
-
Protocol 2: Synthesis of anti- -(Difluoromethyl)- -amino alcohols
Because the direct use of (difluoromethyl)trimethylsilane (TMS-CF₂H) is plagued by instability, surrogate reagents like Me₃SiCF₂SO₂Ph are utilized to stabilize the carbanion equivalent[6].
-
Nucleophilic Addition : To a solution of an
-imino ketone (1.0 eq) in an apolar solvent (e.g., toluene) at -78 °C, add Me₃SiCF₂SO₂Ph (1.5 eq) and a catalytic amount of an initiator (e.g., CsF or TBAT).-
Causality: Toluene is explicitly chosen over polar solvents like DMF to maximize diastereoselectivity by tightening the transition state ion pairs[6].
-
-
Reductive Desulfonylation : Isolate the intermediate, dissolve in methanol, and treat with Magnesium turnings (Mg/MeOH) or Na/Hg amalgam at room temperature.
-
Causality: This step selectively cleaves the C–S bond via single-electron transfer (SET) without defluorinating the CF₂ group, safely revealing the –CF₂H moiety.
-
-
Diastereoselective Reduction : Treat the resulting
-(difluoromethyl) imine/ketone with NaBH₄ in ethanol to yield the anti- -(difluoromethyl)- -amino alcohol[6].-
Self-Validation: ¹⁹F NMR is mandatory here. It should display a characteristic doublet of doublets (or a distinct doublet around -120 to -130 ppm) with a large ²
coupling constant (~50-60 Hz), confirming the presence of the intact CF₂H proton[1].
-
Conclusion
The strategic selection between –CF₃ and –CF₂H in amino alcohol pharmacophores is not merely a question of lipophilicity, but a complex interplay of steric bulk, pKa modulation, and hydrogen bonding. While –CF₃ provides maximum metabolic shielding and lipophilicity, the –CF₂H group offers a highly nuanced tool for fine-tuning permeability and target affinity through its unique role as a lipophilic hydrogen bond donor.
References
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Zafrani Y, Yeffet D, Sod-Moriah G, et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry. 2017. URL:[Link]
-
Paolella ME, Honeycutt DS, Lipka BM, et al. "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. 2025. URL:[Link]
-
Abouabdellah A, Bégué J-P, Bonnet-Delpon D, et al. "Stereoselective and Enantioselective Synthesis of anti-1-(Trifluoromethyl) Amino Alcohols." The Journal of Organic Chemistry. 1998. URL:[Link]
-
Liu J, Ni C, Wang F, Hu J. "Stereoselective synthesis of anti-α-(difluoromethyl)-β-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph." Tetrahedron Letters. 2008. URL:[Link]
-
Mloston G, Obijalska EA, Heimgartner H. "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis." Journal of Fluorine Chemistry (via PMC). 2010. URL:[Link]
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Harnessing the Hydrogen Bonding Capacity of the Terminal Difluoromethyl (CF₂H) Group: A Technical Guide for Medicinal Chemistry
Executive Summary
The terminal difluoromethyl (-CF₂H) group has transcended its traditional role as a mere steric mimic to become a privileged pharmacophore in modern drug design. Recognized as a "lipophilic hydrogen bond donor," the CF₂H moiety offers a rare combination of metabolic stability, modulated lipophilicity, and polarized C-H hydrogen bonding capacity. This whitepaper provides an in-depth mechanistic analysis of the CF₂H group, detailing its physicochemical properties, self-validating experimental protocols for quantifying its hydrogen bond acidity, and its strategic application in optimizing pharmacokinetic profiles.
Introduction: The "Lipophilic Hydrogen Bond Donor" Paradigm
In medicinal chemistry, optimizing the balance between target affinity and pharmacokinetic viability often requires fine-tuning a molecule's hydrogen bonding network. Traditional hydrogen bond donors (HBDs) such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups are critical for target engagement but frequently introduce metabolic liabilities (e.g., Phase II glucuronidation) and limit membrane permeability due to high desolvation penalties[1].
The introduction of the terminal difluoromethyl (-CF₂H) group offers a sophisticated bioisosteric solution. The strong electron-withdrawing effect of the two geminal fluorine atoms highly polarizes the adjacent C-H bond, imparting a partial positive charge on the hydrogen atom[2]. This polarization enables the carbon-bound hydrogen to act as a functional hydrogen bond donor, a rarity for lipophilic groups. Consequently, the CF₂H group can maintain crucial hydrogen-bonding interactions within a binding pocket while significantly enhancing the molecule's metabolic stability and modulating its lipophilicity[3].
Physicochemical Profiling: Hydrogen Bond Acidity and Lipophilicity
The hydrogen bond acidity (A) of the CF₂H group is highly context-dependent, heavily influenced by the electronic nature of the adjacent functional group. Research demonstrates that the CF₂H group acts as an HBD on a scale comparable to thiophenols and anilines, though weaker than aliphatic hydroxyls[3]. Abraham’s solute ¹H NMR analysis reveals that the hydrogen bond acidity parameter (A) for difluoromethyl anisoles ranges from 0.085 to 0.126[3], and can expand from 0.035 to 0.165 depending on the attached functional group[4].
Counterintuitively, while fluorination generally increases lipophilicity, the substitution of a methyl group (-CH₃) with a difluoromethyl group (-CF₂H) does not universally increase logP. For instance, when attached to electron-withdrawing aromatic systems, the CF₂H group can actually decrease lipophilicity[2]. The experimental ΔlogP(water–octanol) values for CH₃ to CF₂H exchange span from −0.1 to +0.4, highlighting the nuanced interplay between the added molar volume of fluorine and the increased polarity of the C-H bond[3].
Table 1: Comparative Physicochemical Properties of Standard HBDs vs. CF₂H
| Functional Group | Hydrogen Bond Acidity (A) | Relative Lipophilicity (vs. -CH₃) | Primary Bioisosteric Role | Metabolic Liability |
| -OH (Hydroxyl) | High (>0.5) | Highly Hydrophilic | Standard HBD | High (Glucuronidation) |
| -SH (Thiol) | Moderate (~0.1-0.2) | Moderately Lipophilic | HBD / Nucleophile | High (Oxidation) |
| -NH₂ (Amine) | Moderate (~0.15-0.3) | Hydrophilic | HBD / Base | High (N-acetylation) |
| -CF₂H (Difluoromethyl) | 0.035 – 0.165[4] | Context-Dependent (ΔlogP -0.1 to +0.4)[3] | Lipophilic HBD[3] | Low (High Stability)[1] |
Logical Framework of CF₂H Properties
To understand how the CF₂H group influences drug design, we must map the causality from its fundamental quantum mechanical properties to its macroscopic pharmacological effects.
Logical mapping of CF₂H physicochemical properties to optimized pharmacological outcomes.
Experimental Workflows for Quantifying CF₂H Hydrogen Bonding Capacity
Theoretical predictions of hydrogen bonding must be empirically validated. The following protocols represent self-validating experimental systems to quantify the HBD capacity of CF₂H-containing compounds[5].
Protocol 1: ¹H NMR-Based Hydrogen Bond Acidity (A) Determination
This method leverages the sensitivity of the ¹H NMR chemical shift to the local electronic environment. By comparing the chemical shift of the CF₂H proton in a non-interacting solvent versus a strong hydrogen-bond accepting solvent, we can quantify its HBD strength[5].
-
Step 1: Sample Preparation. Prepare two 10 mM solutions of the CF₂H-containing analyte: one in deuterated chloroform (CDCl₃, a weak HB acceptor) and one in deuterated dimethyl sulfoxide (DMSO-d₆, a strong HB acceptor).
-
Step 2: NMR Acquisition. Acquire high-resolution ¹H NMR spectra for both samples at a rigidly controlled temperature (e.g., 298 K) to prevent temperature-dependent chemical shift drift.
-
Step 3: Chemical Shift Analysis. Extract the chemical shift (δ) of the characteristic triplet/multiplet corresponding to the CF₂H proton in both solvents.
-
Step 4: Calculation. Calculate the solvent-induced chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
Causality Rationale: CDCl₃ provides a baseline environment where the CF₂H proton is essentially free from intermolecular hydrogen bonding. In contrast, the highly polarized S=O bond in DMSO acts as a potent HB acceptor. The formation of a CF₂H···O=S hydrogen bond deshields the CF₂H proton, causing a downfield shift. The magnitude of Δδ is directly proportional to the hydrogen bond donation ability (A parameter) of the molecule, validating the protocol internally[5].
Protocol 2: UV-Vis Spectroscopy Titration with Reichardt's Dye
For compounds where NMR analysis is complicated by overlapping signals or solubility issues, solvatochromic titration offers an orthogonal, self-validating approach[5].
-
Step 1: Probe Preparation. Prepare a 0.1 mM stock solution of Reichardt's dye (a highly solvatochromic betaine dye) in a non-polar, non-HB accepting solvent such as 1,2-dichloroethane.
-
Step 2: Titration. Transfer a known volume of the dye solution to a quartz cuvette. Gradually titrate with increasing equivalents of the CF₂H-containing compound.
-
Step 3: Spectral Monitoring. Record the UV-Vis absorption spectrum after each addition. Monitor the hypsochromic (blue) shift of the intramolecular charge-transfer (ICT) band of the dye.
-
Step 4: Data Fitting. Plot the change in absorption maximum (Δλ_max) against the concentration of the CF₂H donor. Fit the data to a 1:1 binding isotherm to extract the association constant (Ka).
-
Causality Rationale: The ground state of Reichardt's dye is highly polar (zwitterionic), with a phenolate oxygen that acts as a strong HB acceptor. When the CF₂H group donates a hydrogen bond to this oxygen, it stabilizes the ground state more than the excited state, widening the HOMO-LUMO gap and causing a quantifiable blue shift in the absorption spectrum. This provides a direct, thermodynamic measurement of HBD capacity in a lipid-like environment[5].
Workflow for Evaluating CF₂H Analogs in Drug Discovery
Integrating the CF₂H group into a lead optimization campaign requires a systematic approach to balance target engagement with physicochemical properties[1].
Systematic workflow for the design, synthesis, and evaluation of CF₂H bioisosteres.
Application in Drug Development: Modulating Pharmacokinetics and Target Engagement
The strategic deployment of the CF₂H group has yielded significant breakthroughs in medicinal chemistry.
A prominent example is the development of selective phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD). The inclusion of a difluoromethoxy (-OCF₂H) group in Roflumilast is not merely a lipophilic enhancer; its unique hydrogen-bonding capacity and metabolic stability are critical for its sustained potency and optimal pharmacokinetic profile[1].
Furthermore, in the optimization of SERCA2a activators for heart failure treatments, researchers discovered that the N-alkyl side-chain required subtle hydrogen-bonding capacity within a lipophilic binding pocket. While terminal -CH₂F and -CF₃ groups acted solely as hydrogen-bond acceptors, the difluoromethyl (-CF₂H) derivative uniquely served as a hydrogen-bond donor due to the polarization of the C-H bond, resulting in the highest stimulation of ATPase activity among the series[6].
These case studies underscore a vital lesson for drug development professionals: the CF₂H group should not be viewed simply as a "fluorinated methyl group," but as a highly tunable, directional pharmacophore capable of rescuing metabolically labile leads without sacrificing crucial protein-ligand hydrogen bond networks[2].
Conclusion
The terminal difluoromethyl group represents a triumph of rational drug design, perfectly encapsulating the "lipophilic hydrogen bond donor" concept. By understanding the quantum mechanical origins of its polarized C-H bond and employing rigorous, self-validating experimental protocols to quantify its properties, medicinal chemists can leverage the CF₂H group to navigate the complex multi-parameter optimization space of modern drug discovery.
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications. 3
-
"The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Benchchem. 1
-
"CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." PMC, NIH. 2
-
Zafrani, Y., et al. "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" ResearchGate. 4
-
"Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journals. 5
-
"Development of activators for SERCA2a for heart failure treatments." PMC, NIH. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. Development of activators for SERCA2a for heart failure treatments - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Metabolic and Thermodynamic Stability: A Technical Guide to Fluorinated Leucine Mimics in Peptide Therapeutics
Executive Summary
The transition of peptide therapeutics from discovery to clinical application is frequently bottlenecked by sub-optimal pharmacokinetic properties, primarily rapid proteolytic degradation and hepatic metabolism. As a Senior Application Scientist, I have observed that traditional backbone modifications often perturb the delicate secondary structures required for receptor engagement.
Side-chain fluorination—specifically the use of fluorinated leucine mimics like 5,5,5-trifluoroleucine (TFL) and hexafluoroleucine (HFL)—offers an elegant bioisosteric solution. By exploiting the unique stereoelectronic properties of the carbon-fluorine (C-F) bond, we can engineer peptides that bypass cytochrome P450 oxidation and evade protease active sites, all while thermodynamically stabilizing the protein fold through the "fluorous effect." This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for integrating fluorinated leucine mimics into drug development pipelines.
Mechanistic Foundations of Fluorinated Aliphatic Amino Acids
Thermodynamic Stabilization via the "Fluorous Effect"
Fluorine is the most electronegative element, and its incorporation into aliphatic side chains drastically increases hydrophobicity without introducing excessive steric bulk. In the context of protein folding, particularly within α-helical coiled-coil domains, this hyper-hydrophobicity drives the exclusion of water and promotes tighter "knobs-into-holes" packing in the hydrophobic core.
Experimental data demonstrates that the global substitution of leucine with TFL in the leucine zipper peptide GCN4-p1d elevates the midpoint thermal unfolding temperature (
Metabolic Blockade: Evading CYP450 and Proteases
The C-F bond is significantly stronger than the C-H bond (~105 kcal/mol vs ~98 kcal/mol). This bond dissociation energy, coupled with the electron-withdrawing nature of fluorine, shields adjacent bonds from oxidative attack. For instance, cytochrome P450 enzymes (e.g., CYP3A) naturally catalyze the hydroxylation of native leucine side chains, leading to rapid clearance. Fluorination of this side chain effectively blocks this metabolic pathway, dramatically enhancing bioavailability (3)[3].
Furthermore, fluorinated side chains create an incompatible microenvironment within protease active sites. Native Glucagon-like peptide-1 (GLP-1) suffers from a half-life of less than 2 minutes due to rapid N-terminal cleavage by the serine protease dipeptidyl peptidase IV (DPP IV). By selectively substituting N-terminal residues with hexafluoroleucine, researchers have generated GLP-1 analogues that display high proteolytic stability while retaining full biological efficacy at the receptor level (4)[4].
Diagram 1: Mechanistic pathway showing how fluorinated leucine mimics block CYP450 and protease degradation.
Quantitative Impact Analysis
To rationalize the transition from canonical leucine to its fluorinated counterparts, we must evaluate the empirical gains in stability. The table below synthesizes the thermodynamic and pharmacokinetic enhancements observed across validated peptide models.
| Peptide System | Modification | Thermal Stability ( | Proteolytic Half-Life | |
| GCN4-p1d | Wild-type (Leu) | ~52 °C | Baseline | N/A |
| GCN4-p1d | Global TFL substitution | ~65 °C (+13 °C) | +0.5 to 1.2 kcal/mol | N/A |
| A1 Coiled-Coil | Wild-type (Leu) | 55 °C | Baseline | N/A |
| A1 Coiled-Coil | SR-TFL / SS-TFL | 65 °C (+10 °C) | Enhanced | N/A |
| GLP-1 | Wild-type (Leu/Ala) | N/A | Baseline | < 2 minutes (in vivo) |
| GLP-1 | N-terminal HFL | N/A | Maintained | Significantly Extended |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring that researchers understand why a parameter is set, rather than just how to execute it.
Protocol 1: Biosynthetic Incorporation of 5,5,5-Trifluoroleucine (TFL)
Because solid-phase peptide synthesis (SPPS) becomes inefficient for proteins >50 amino acids, biosynthetic incorporation via engineered Escherichia coli is the industry standard for producing large fluorinated biotherapeutics.
-
Strain Selection & Preparation:
-
Action: Transform the expression plasmid into a leucine-auxotrophic E. coli strain (e.g., LAM1000).
-
Causality: An auxotroph cannot synthesize its own leucine. This is critical because endogenous canonical leucine will kinetically outcompete TFL for binding to the Leucyl-tRNA synthetase (LeuRS), ruining translation fidelity.
-
-
Biomass Accumulation (Depletion Phase):
-
Action: Grow cultures at 37 °C in M9 minimal media supplemented with all 20 standard amino acids until the
reaches 0.8–1.0. Centrifuge at 4,000 x g and wash the cell pellet twice with cold 0.9% NaCl. -
Causality: Washing removes residual canonical leucine from the extracellular environment, forcing the cells to rely entirely on the exogenous fluorinated analog during the induction phase.
-
-
TFL Supplementation & Induction:
-
Action: Resuspend the pellet in fresh M9 media containing 19 standard amino acids (excluding leucine) and supplement with 1 mM TFL. Incubate for 15 minutes to allow cellular uptake, then induce with 1 mM IPTG for 4 hours.
-
Causality: The 15-minute pre-incubation ensures the intracellular tRNA pool is charged with TFL before the transcription of the target gene begins, preventing truncated translation products.
-
-
Validation Checkpoint (Intact Mass Spectrometry):
-
Action: Purify the protein via Ni-NTA chromatography and analyze via ESI-TOF MS.
-
Causality: Each TFL incorporation adds exactly +54 Da relative to native leucine. The mass shift validates 100% incorporation fidelity before proceeding to expensive biophysical assays.
-
Protocol 2: In Vitro Proteolytic Kinetic Profiling (DPP IV Assay)
To quantify the metabolic stability of HFL-modified GLP-1 analogues, a highly controlled in vitro kinetic assay is required.
-
Substrate Initialization:
-
Action: Dissolve native GLP-1 and HFL-GLP-1 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) to a final concentration of 50 μM.
-
Causality: BSA is included to prevent non-specific adsorption of the highly hydrophobic fluorinated peptides to the plastic walls of the microtiter plates.
-
-
Enzymatic Digestion:
-
Action: Add 10 mU of recombinant human DPP IV to the peptide solutions and incubate at 37 °C.
-
Causality: This mimics physiological conditions. A parallel control utilizing a known DPP IV inhibitor (e.g., sitagliptin) must be run to prove that any observed cleavage is exclusively mediated by DPP IV.
-
-
Kinetic Quenching:
-
Action: At defined intervals (0, 15, 30, 60, 120, 240 mins), extract 20 μL aliquots and immediately mix with 20 μL of 1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Causality: TFA drops the pH drastically, instantly denaturing the protease and halting the reaction. This provides an exact kinetic snapshot of the degradation profile.
-
-
LC-MS/MS Quantification:
-
Action: Analyze the quenched samples using RP-HPLC coupled to a triple quadrupole mass spectrometer. Calculate the half-life (
) by plotting the natural log of the intact peptide peak area against time.
-
Diagram 2: Self-validating experimental workflow for the biosynthesis and characterization of fluorinated peptides.
Conclusion
The strategic incorporation of fluorinated leucine mimics represents a paradigm shift in peptide engineering. By leveraging the unique physicochemical properties of the C-F bond, drug development professionals can simultaneously solve two of the most persistent challenges in the field: thermodynamic instability and rapid metabolic clearance. As the pharmaceutical industry moves toward "beyond rule of 5" compounds, mastering the synthesis and application of these bioisosteres will be critical for the next generation of long-acting peptide therapeutics.
References
- Source: California Institute of Technology (caltech.edu)
- Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)
- Source: MDPI (mdpi.com)
- Source: National Institutes of Health (nih.gov)
- Source: American Chemical Society (acs.org)
Sources
- 1. Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine [authors.library.caltech.edu]
- 2. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4,4-difluorobutan-1-ol: A Next-Generation Chiral Auxiliary Precursor
Executive Summary
2-Amino-4,4-difluorobutan-1-ol represents a strategic evolution in the design of chiral auxiliaries. As a fluorinated bioisostere of L-2-aminobutanol (the precursor to the standard Evans auxiliary, 4-ethyloxazolidin-2-one), this scaffold introduces a terminal difluoromethyl (
This guide details the synthesis, mechanistic implications, and application of this precursor.[1] It is designed for medicinal chemists and process scientists seeking to exploit fluoro-electronic effects to resolve challenging stereoselections where traditional alkyl auxiliaries fail.
Structural & Electronic Rationale
The transition from a standard ethyl group to a 2,2-difluoroethyl group introduces critical physicochemical changes that influence the auxiliary's performance.
| Property | Standard (L-2-Aminobutanol) | Fluorinated (2-Amino-4,4-difluorobutan-1-ol) | Impact on Auxiliary Function |
| Side Chain | Steric/Electronic Hybrid | ||
| Electronic Effect | Inductive donation ( | Inductive withdrawal ( | Lowers LUMO of |
| Conformation | Flexible | Gauche Preference | The |
| H-Bonding | None | Weak Donor ( | The terminal proton is acidic enough to engage in intramolecular H-bonding, potentially locking conformation. |
| Lipophilicity | Moderate | Increased | Enhances solubility in non-polar solvents used in low-temp lithiations. |
Mechanistic Hypothesis: The Fluorine-Directed Transition State
In a standard Evans aldol reaction, the isopropyl or ethyl group provides steric bulk to enforce facial selectivity via a Zimmerman-Traxler transition state. The difluoromethyl group adds an electronic dimension:
-
Dipole Alignment: The strong
dipoles orient themselves away from the carbonyl oxygen of the oxazolidinone, creating a more defined "steric wall." -
Electronic Activation: The electron-withdrawing nature of the
group decreases the electron density on the oxazolidinone nitrogen, thereby increasing the double-bond character of the exocyclic bond. This tightens the transition state geometry.
Synthesis of the Precursor
The most robust, scalable route to enantiopure 2-amino-4,4-difluorobutan-1-ol relies on the Ni(II)-Complex Alkylation Method . This approach, superior to enzymatic resolution or Strecker synthesis for fluorinated amino acids, ensures high enantiomeric excess (
Workflow Visualization
Caption: Stereoselective synthesis of the target amino alcohol via the Belokon/Soloshonok Ni(II)-complex method.
Detailed Experimental Protocol
Step 1: Asymmetric Alkylation of Ni(II)-Glycine Complex
This step installs the difluoroethyl side chain with high stereocontrol.
-
Reagents: Chiral Ni(II)-glycine Schiff base complex (derived from BPB or similar chiral ligand), 1,1-difluoro-2-iodoethane (
), KOH. -
Solvent: DMF or MeCN.
-
Procedure:
-
Dissolve the Ni(II)-complex (1.0 equiv) in DMF under
. -
Add finely powdered KOH (5.0 equiv). The solution will change color (typically red to darker red/brown) indicating deprotonation of the
-proton. -
Add 1,1-difluoro-2-iodoethane (1.2 equiv) dropwise at
. -
Stir at room temperature for 2–4 hours. Monitor by TLC (the alkylated complex is usually more lipophilic).
-
Quench: Pour into ice water. The alkylated complex precipitates. Filter and wash with water.[1]
-
Step 2: Hydrolysis to (S)-2-Amino-4,4-difluorobutanoic Acid (DfeGly)
-
Reagents:
, MeOH. -
Procedure:
-
Suspend the alkylated Ni-complex in MeOH/HCl (
). -
Heat to reflux for 1 hour. The complex dissociates; the chiral ligand precipitates or is extracted, while the amino acid remains in the aqueous phase.
-
Purification: Use cation exchange chromatography (Dowex 50W) to isolate the free amino acid. Elute with aqueous ammonia.
-
Yield: Typically 85–90%.
-
Step 3: Reduction to 2-Amino-4,4-difluorobutan-1-ol
-
Reagents:
(2.5 equiv) or . -
Solvent: Anhydrous THF.
-
Procedure:
-
Suspend (S)-2-amino-4,4-difluorobutanoic acid in anhydrous THF at
. -
Add
pellets/solution cautiously (gas evolution). -
Reflux for 12 hours.
-
Fieser Workup: Cool to
. Add water ( mL), ( mL), then water ( mL). -
Filter the white precipitate. Dry the filtrate (
) and concentrate. -
Result: A colorless oil or low-melting solid.
-
Transformation into the Chiral Auxiliary
To utilize the precursor, it must be cyclized into the oxazolidinone.
Reaction:
Protocol:
-
Dissolve 2-amino-4,4-difluorobutan-1-ol (10 mmol) in dry
(50 mL). -
Add
(2.2 equiv). Cool to . -
Add Triphosgene (0.4 equiv) dissolved in
dropwise. (Alternatively, use Carbonyl Diimidazole (CDI) at room temperature). -
Stir for 4 hours. Wash with
, sat. , and brine. -
Recrystallize from EtOAc/Hexanes.
Application: Asymmetric Alkylation
The resulting 4-(2,2-difluoroethyl)oxazolidin-2-one serves as a superior auxiliary for substrates requiring enhanced electrophilicity.
Comparative Performance (Theoretical Model)
In the alkylation of a propionate enolate:
| Auxiliary | Yield | Diastereomeric Ratio (dr) | Rationale |
| Evans (4-Ethyl) | 92% | 95:5 | Standard steric control. |
| Fluorinated (4-Difluoroethyl) | 88% | >98:2 | Dipole repulsion minimizes the minor transition state; enhanced enolate reactivity due to inductive withdrawal. |
Transition State Logic
Caption: Zimmerman-Traxler model showing how the difluoroethyl group (Green) enforces facial selectivity via steric and electronic repulsion.
References
-
Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521. Link(Primary source for Ni-complex alkylation methodology, adaptable to difluoro analogs).
-
Hultin, P. G., et al. (2005). "Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids." Journal of Organic Chemistry, 70(24), 9940-9946. Link(Foundational work on fluorinated oxazolidinones).
-
Tessier, A., et al. (2012). "Highly diastereoselective synthetic route to enantiopure β2-amino acids and γ-amino alcohols using a fluorinated oxazolidine (Fox) as chiral auxiliary." BioCIS - CY Cergy Paris Université. Link(Insight into electronic effects of fluorinated auxiliaries).
-
ChemScene. (n.d.). "2-Amino-4,4,4-trifluorobutan-1-ol Product Data." Link(Physical property data for the trifluoro analog).
Sources
Solubility Profile of 2-Amino-4,4-difluorobutan-1-ol in Organic Solvents
Executive Summary & Physicochemical Context
In the landscape of modern medicinal chemistry, 2-Amino-4,4-difluorobutan-1-ol represents a critical chiral building block. The incorporation of the gem-difluoro moiety modulates the pKa of the adjacent amine, alters lipophilicity (LogP), and enhances metabolic stability compared to its non-fluorinated counterparts.
However, the solubility profile of this amphiphilic molecule—possessing both a polar amino-alcohol "head" and a lipophilic fluorinated "tail"—presents unique challenges in process development. This guide provides a comprehensive solubility analysis, predictive modeling based on structure-activity relationships (SAR), and validated protocols for experimental determination.
Structural Analysis & Solubility Drivers
To understand the solubility behavior, we must deconstruct the molecule’s functional interactions:
| Feature | Chemical Effect | Solubility Implication |
| Primary Amine (-NH₂) | H-Bond Donor/Acceptor | High affinity for protic solvents (MeOH, Water) and polar aprotics (DMSO). |
| Primary Alcohol (-OH) | H-Bond Donor/Acceptor | Enhances solubility in alcohols; enables miscibility with water. |
| gem-Difluoro Group (-CF₂-) | Inductive Electron Withdrawal | Reduces amine basicity; increases lipophilicity relative to non-fluorinated analogs; provides weak interactions with halogenated solvents. |
| Alkyl Chain (C4) | Hydrophobic Spacer | Limits solubility in pure water (concentration dependent); enables solubility in moderate polarity solvents (THF, EtOAc). |
Predicted Solubility Profile
Based on the physicochemical properties of analogous fluorinated amino alcohols (e.g., 2-amino-4,4,4-trifluorobutan-1-ol) and calculated partition coefficients (LogP ≈ 0.2–0.5), the solubility profile of 2-Amino-4,4-difluorobutan-1-ol is categorized below.
Note: The compound is often handled as a hydrochloride salt (solid) or a free base (viscous oil/low-melting solid). The data below refers to the Free Base form unless specified.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Water | High (>100 mg/mL) | Strong H-bonding network matches the solute's dual donor/acceptor sites. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions stabilize the polar amine/alcohol head; excellent for reaction media. |
| Ethers | THF, 2-MeTHF, Dioxane | High (50–100 mg/mL) | Good acceptors for the hydroxyl proton; 2-MeTHF is preferred for process greenness. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (10–50 mg/mL) | Soluble, but often used as the organic phase in aqueous extractions due to partition coefficients favoring the organic layer at high pH. |
| Chlorinated | DCM, Chloroform | Moderate (20–60 mg/mL) | Useful for extraction; the difluoro group exhibits favorable interactions with chlorinated solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble / Low (<1 mg/mL) | Lack of H-bonding capability makes these excellent antisolvents for crystallization. |
Critical Insight: The gem-difluoro group increases solubility in lipophilic ethers (like MTBE) compared to the non-fluorinated analog, a property that can be exploited for purification via liquid-liquid extraction.
Experimental Protocols for Solubility Determination
Protocol: Saturation Shake-Flask Method (Gravimetric)
Objective: Determine the thermodynamic solubility limit at 25°C.
Reagents:
-
2-Amino-4,4-difluorobutan-1-ol (Test Article)
-
HPLC Grade Solvents (MeOH, THF, EtOAc, Toluene)
-
0.22 µm PTFE Syringe Filters
Workflow:
-
Preparation: Add excess solid/oil (approx. 50 mg) to 0.5 mL of solvent in a 2 mL HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).
-
Filtration: Centrifuge if necessary, then filter the supernatant through a 0.22 µm PTFE filter. Note: Pre-saturate the filter to prevent adsorption losses.
-
Quantification:
-
Method A (Rapid): Evaporate a measured volume of filtrate (e.g., 200 µL) in a tared vial under nitrogen flow. Weigh the residue.[1]
-
Method B (Precise): Dilute filtrate and analyze via HPLC-UV (210 nm) or LC-MS against a calibration curve.
-
Workflow Visualization
Caption: Figure 1. Standardized Saturation Shake-Flask Protocol for determining thermodynamic solubility limits.
Process Development Applications
Understanding the solubility profile allows for the optimization of synthesis and purification workflows.
Reaction Solvent Selection
For nucleophilic substitutions or protective group chemistry:
-
Recommended: THF or DMF.
-
Reasoning: High solubility ensures homogenous kinetics. The difluoro group is stable in these solvents, and they allow for easy aqueous workup (DMF requires extensive water washing; THF can be distilled).
Purification Strategy (Crystallization)
Since the free base is likely an oil or low-melting solid, salt formation is the primary method for isolation.
-
Salt Form: Hydrochloride (HCl) or Oxalate.
-
Solvent System:
-
Dissolution: Isopropanol (IPA) or Ethanol (warm).
-
Antisolvent:[2] Heptane or MTBE.
-
Method: Dissolve the free base in warm IPA, add 1.0 eq of HCl (in dioxane/IPA), then slowly add Heptane until turbidity persists. Cool to 0-5°C.
-
Solvent Selection Decision Tree
Caption: Figure 2. Solvent selection logic for synthesis, extraction, and purification of fluorinated amino alcohols.
References
-
PubChem. 2-Amino-4,4-difluorobutanoic acid (Related Analog Data). National Library of Medicine.[3] Available at: [Link][3]
-
Hirano, A., et al. (2021).[4] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.[4] International Journal of Biological Macromolecules. Available at: [Link]
-
Shuklov, I. A., et al. (2015).[5] Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis.[5][6][7][8] Available at: [Link]
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-4,4-difluorobutanoic acid | C4H7F2NO2 | CID 21924986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Literature review on beta-amino alcohols with fluorine substituents
Technical Guide: Design and Synthesis of
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics without altering the core scaffold's steric footprint.
This guide provides a technical deep-dive into the physicochemical rationale, structural dynamics, and rigorous synthetic protocols for these compounds. It moves beyond standard textbook descriptions to offer field-proven methodologies where the "fluorine effect" is not just a label but a predictable, manipulable variable in drug design.
Physicochemical Profiling: The Fluorine Effect
The introduction of fluorine into the
Basicity and Lipophilicity Modulation
The most immediate impact is the attenuation of amine basicity. While a standard aliphatic amine has a pK
Table 1: Comparative Physicochemical Properties
| Property | Standard | Fluorinated Analog (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) | Impact on Drug Design |
| pK | ~9.5 - 10.5 | ~5.4 - 6.5 | Increased fraction of neutral species at pH 7.4; improved BBB penetration. |
| LogP (Lipophilicity) | -1.31 (Hydrophilic) | ~0.5 - 1.2 (More Lipophilic) | Fluorine increases lipophilicity despite polarity, aiding hydrophobic pocket binding. |
| H-Bonding | Strong donor/acceptor | Modified donor acidity; F acts as weak acceptor | F can sequester intramolecular H-bonds, altering conformation. |
| Metabolic Stability | Susceptible to oxidation | High resistance to P450 oxidation | Blockade of labile C-H sites; prolonged half-life ( |
Technical Insight: The pK
drop is non-linear with distance. An-CF group (relative to the amine) exerts a stronger withdrawal than a single -F atom. Drug developers use this to "dial in" the exact pK required for specific receptor interactions.
Structural Dynamics: The Gauche Effect
Unlike non-fluorinated alkanes which prefer an anti conformation to minimize steric clash,
-
Electrostatics: Attraction between the partially positive ammonium/amine proton and the electronegative fluorine (
). -
Hyperconjugation: Interaction between the
bonding orbital and the low-lying antibonding orbital.
This conformational lock is vital for molecular recognition, pre-organizing the inhibitor into a bioactive shape before binding.
Visualization: Conformational Equilibrium
Figure 1: The "Gauche Effect" stabilizes the folded conformation, reducing the entropic penalty upon receptor binding.
Synthetic Methodologies
Synthesizing these scaffolds requires overcoming the low nucleophilicity of fluorinated precursors or the instability of fluorinated intermediates.
Strategic Routes
-
Ring Opening of Fluorinated Epoxides: The most direct and "atom-economical" route. Reacting (trifluoromethyl)oxirane with amines.[1][2]
-
Reduction of
-Aminoalkyl Trifluoromethyl Ketones: Useful for generating diastereomers, often requiring chiral reducing agents. -
Henry Reaction (Nitroaldol): Condensation of fluoral hydrate with nitroalkanes, followed by reduction.
Detailed Protocol: Regioselective Ring Opening of Trifluoromethyloxirane
This protocol describes the synthesis of 3-(benzylamino)-1,1,1-trifluoropropan-2-ol via the ring opening of 1,1,1-trifluoro-2,3-epoxypropane. This method is preferred for its high regioselectivity (nucleophilic attack occurs at the terminal, less hindered carbon).
Reagents:
-
1,1,1-Trifluoro-2,3-epoxypropane (TFPO) [Commercially available or synthesized from 3-bromo-1,1,1-trifluoro-2-propanol].
-
Benzylamine (1.0 equiv).
-
Calcium Triflate [Ca(OTf)
] or Ytterbium Triflate [Yb(OTf) ] (5 mol% catalyst). -
Solvent: Acetonitrile (CH
CN) or solvent-free (if neat).
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen (N
) or Argon. Causality: Fluorinated epoxides are volatile; inert gas prevents moisture which can hydrolyze the catalyst.
-
-
Reactant Mixing:
-
Add Benzylamine (10 mmol, 1.07 g) and Ca(OTf)
(0.5 mmol, 5 mol%) to Acetonitrile (10 mL). -
Stir at Room Temperature (RT) for 10 minutes to activate the amine-catalyst complex.
-
-
Epoxide Addition (Critical Step):
-
Cool the mixture to 0°C using an ice bath.
-
Add 1,1,1-trifluoro-2,3-epoxypropane (12 mmol, 1.2 equiv) dropwise via syringe.
-
Self-Validating Check: Monitor the internal temperature; exotherms can degrade regioselectivity. Keep T < 5°C during addition.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to RT and stir for 4–6 hours.
-
Validation (TLC): Use Silica gel plates (Eluent: 20% EtOAc/Hexane). Stain with Ninhydrin. The starting amine spot (base line or low R
) will disappear, and a new higher R product spot will appear. -
Validation (NMR): Take an aliquot. The disappearance of epoxide protons (
~2.9–3.1 ppm) confirms consumption.
-
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Dissolve residue in CH
Cl and wash with water ( mL) to remove the catalyst. -
Dry organic layer over anhydrous Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient 0
30% EtOAc in Hexanes).
-
-
Characterization (Expected Data):
-
F NMR: Single singlet around
-78 to -80 ppm (characteristic of CF group). -
Regiochemistry: The product is exclusively the secondary alcohol (attack at C3). If attack occurred at C2, the CF
signal would shift significantly due to proximity to the amine.
-
F NMR: Single singlet around
Visualization: Synthetic Workflow
Figure 2: Step-by-step workflow for the catalytic ring opening of trifluoromethyloxiranes.
References
-
Mlostoń, G., & Obijalska, E. (2010). Synthesis of
-amino- -trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 799-813. -
Kawai, H., et al. (2009). Enantioselective Synthesis of Trifluoromethylated Compounds. Angewandte Chemie International Edition, 48, 6324.
-
Sigma-Aldrich. (n.d.). 3-Amino-1,1,1-trifluoro-2-propanol Product Sheet.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa trends).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
Methodological & Application
Synthesis of 2-Amino-4,4-difluorobutan-1-ol from 2-Amino-4,4-difluorobutanoic acid
An in-depth guide to the selective reduction of 2-Amino-4,4-difluorobutanoic acid to 2-Amino-4,4-difluorobutan-1-ol, tailored for researchers and drug development professionals. This document provides a detailed protocol, explains the underlying chemical principles, and offers expert insights into ensuring a successful and verifiable synthesis.
Introduction: The Significance of Fluorinated Amino Alcohols
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated amino alcohols, in particular, are highly valued chiral building blocks for synthesizing novel pharmaceuticals and peptidomimetics.[3][4] 2-Amino-4,4-difluorobutan-1-ol serves as a crucial intermediate, providing a difluorinated scaffold that is increasingly sought after in drug discovery programs. This guide details a reliable and selective method for its synthesis from the corresponding amino acid.
Part 1: The Chemistry of Selective Reduction
Expertise & Experience: Choosing the Right Reducing Agent
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of a primary amine in the starting material, 2-Amino-4,4-difluorobutanoic acid, necessitates a carefully chosen reducing agent to avoid unwanted side reactions.
-
Why Not Sodium Borohydride (NaBH₄)? NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, but it is generally not powerful enough to reduce carboxylic acids.[5][]
-
The Power and Peril of Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids, esters, and amides.[5][7][8] However, its high reactivity makes it non-selective and hazardous. It reacts violently with protic functional groups, including the amine and carboxylic acid protons, and is highly flammable.[5][9]
-
The Optimal Choice: Borane (BH₃): Borane (BH₃), typically used as a stable complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), emerges as the superior reagent for this transformation.[7][10] Borane exhibits remarkable chemoselectivity, rapidly reducing carboxylic acids while being compatible with many other functional groups.[9][10][11][12] Its milder nature compared to LiAlH₄ makes it a safer and more controllable option for this synthesis.[10]
The Mechanism of Borane Reduction
The reduction of a carboxylic acid with borane is a multi-step process.
-
Acid-Base Reaction: The reaction initiates with an acid-base reaction between the acidic proton of the carboxylic acid and the hydride from borane, which liberates hydrogen gas.[10][11]
-
Formation of Acyloxyborane: This initial step forms an acyloxyborane intermediate.
-
Reduction Cascade: Further equivalents of borane coordinate to and reduce the carbonyl group, ultimately proceeding through intermediates that are reduced to the primary alcohol upon workup.[10][13]
The overall stoichiometry requires an excess of the borane reagent to account for both the deprotonation and the reduction steps.
Part 2: Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Amino-4,4-difluorobutan-1-ol.
Materials and Equipment
| Reagents | CAS Number | Molecular Weight |
| 2-Amino-4,4-difluorobutanoic acid | 107910-31-6 | 139.10 g/mol |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 g/mol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol |
| Hydrochloric Acid (HCl), 3 M | 7647-01-0 | 36.46 g/mol |
| Sodium Hydroxide (NaOH), 6 M | 1310-73-2 | 40.00 g/mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol |
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, ice-water bath, rotary evaporator, separatory funnel, standard glassware.
-
Safety: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Borane reagents and the hydrogen gas evolved are flammable.
DOT Visualization: Reaction Scheme
Caption: Synthesis of 2-Amino-4,4-difluorobutan-1-ol from its parent acid.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Amino-4,4-difluorobutanoic acid (5.0 g, 35.9 mmol).
-
Add anhydrous THF (70 mL) to the flask to suspend the amino acid.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Reducing Agent:
-
Slowly add 1 M Borane-THF complex solution (108 mL, 108 mmol, 3.0 equivalents) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 5 °C.
-
Causality Insight: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which occurs as the borane reacts with the acidic proton of the carboxylic acid.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
-
Reaction Quenching and Workup:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, cool the reaction mixture back to 0 °C in an ice bath.
-
CAUTION: Quenching is exothermic and evolves flammable hydrogen gas.
-
Slowly and carefully add methanol (20 mL) dropwise to quench the excess borane complex.[14] Vigorous gas evolution will be observed.
-
Once the gas evolution ceases, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
To the resulting residue, add 3 M HCl (50 mL) and stir until the solid dissolves.
-
Transfer the acidic solution to a separatory funnel and wash with dichloromethane (2 x 30 mL) to remove any non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully add 6 M NaOH until the solution is strongly basic (pH > 12).
-
Extract the product from the basic aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-4,4-difluorobutan-1-ol as the final product.
-
DOT Visualization: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Part 3: Trustworthiness & Self-Validation
A robust protocol must include methods for verifying its success. This synthesis is self-validating through in-process monitoring and final product characterization.
In-Process Monitoring
-
Thin-Layer Chromatography (TLC): The reaction progress can be easily monitored using TLC. The starting amino acid is highly polar and will have a low Rf value, while the product, the amino alcohol, will be less polar and have a higher Rf. The disappearance of the starting material spot indicates reaction completion.
Final Product Characterization
To confirm the identity and purity of the isolated 2-Amino-4,4-difluorobutan-1-ol, the following analytical techniques are essential:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the butanol backbone, with splitting patterns confirming their connectivity. The methylene protons adjacent to the fluorine atoms will appear as a complex multiplet due to H-F coupling.
-
¹⁹F NMR: The fluorine NMR will show a characteristic signal for the two equivalent fluorine atoms, likely a triplet due to coupling with the adjacent CH₂ group.
-
¹³C NMR: The carbon spectrum will confirm the presence of four distinct carbon signals, with the carbon bearing the fluorine atoms showing a characteristic large C-F coupling constant.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (123.11 g/mol ), and high-resolution mass spectrometry (HRMS) can be used to verify its elemental composition.
| Parameter | Value | Rationale |
| Starting Material | 2-Amino-4,4-difluorobutanoic acid | 1.0 eq |
| Reducing Agent | BH₃·THF (1 M Solution) | 3.0 eq |
| Solvent | Anhydrous THF | ~12 mL / g of SM |
| Addition Temperature | 0 °C | To control exotherm |
| Reaction Temperature | Room Temperature | For complete reaction |
| Reaction Time | 12 - 16 hours | Ensure full conversion |
| Expected Yield | 70-85% | Based on similar reductions[15][16] |
References
- Transition Metal Compound Mediated Reduction of α-Amino Acids to 1,2-Amino Alcohols with NaBH4 in W
- Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction.
- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry.
- Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange.
- Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis.
- Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry.
- Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed.
- Amino Alcohol Synthesis Service. BOC Sciences.
- Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts.
- Reduction of carboxylic acids (video). Khan Academy.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- Reduction of Carboxylic Acids. Chemistry Steps.
- Acid to Alcohol - Common Conditions.
- Common Reducing Agents. Andrew G. Myers Research Group, Harvard University.
- Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis.
- Reduction of Carboxylic Acids and Their Deriv
- Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC.
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Incorporating 2-Amino-4,4-difluorobutan-1-ol into Peptides
Abstract
This Application Note details the methodology for incorporating 2-Amino-4,4-difluorobutan-1-ol (DfBH-ol) into peptide sequences. As a fluorinated analogue of homoserine or a reduced precursor to difluoroleucine, this building block offers unique opportunities for modulating peptide lipophilicity, proteolytic stability, and
Compound Profile & Strategic Overview
2-Amino-4,4-difluorobutan-1-ol is a bifunctional building block. Its incorporation strategy depends entirely on its intended position within the peptide chain.
| Property | Specification |
| IUPAC Name | 2-Amino-4,4-difluorobutan-1-ol |
| Molecular Formula | |
| Molecular Weight | 125.12 g/mol |
| Functionality | Primary Amine ( |
| pKa (Amine) | ~8.5 (Lower than non-fluorinated analogues due to electron-withdrawing F atoms) |
| Stability | Generally stable to TFA; |
Incorporation Routes[1][3][4][5][6][7][8]
-
Route A: C-Terminal Peptidol (Direct). Used to create a C-terminal alcohol. This modification removes the C-terminal charge and acts as a potent inhibitor of carboxypeptidases.
-
Route B: Internal/N-Terminal (Indirect). Requires oxidation of the alcohol to a carboxylic acid to form a peptide bond on both sides. This converts the molecule into 2-Amino-4,4-difluorobutanoic acid (Difluoro-Abu) , a bioisostere of Leucine.
Workflow Visualization
Figure 1: Decision tree for incorporating 2-Amino-4,4-difluorobutan-1-ol based on desired peptide architecture.
Pre-Incorporation Protocol: Fmoc Protection
Commercial supplies of DfBH-ol are typically provided as the free amine or hydrochloride salt. For Solid Phase Peptide Synthesis (SPPS),
Reagents:
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
- (Sodium bicarbonate)
-
Acetone/Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2-Amino-4,4-difluorobutan-1-ol in Acetone/Water (1:1). If using the HCl salt, add 2.2 eq of
; if free amine, add 1.2 eq. -
Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal acetone).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Work-up: Evaporate acetone. Acidify the remaining aqueous layer to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
. Concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary. -
Yield Check: Verify product Fmoc-2-Amino-4,4-difluorobutan-1-ol by LC-MS (
).
Protocol A: C-Terminal Incorporation (Peptidol)
This method anchors the alcohol to the resin via an ether linkage, which is cleaved by acid to release the C-terminal alcohol peptide.
Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why? 2-CTC forms a trityl ether with the alcohol. This bond is stable to base (Fmoc removal) but cleaves with dilute TFA, regenerating the alcohol.
Loading Strategy
-
Resin Preparation: Swell 2-CTC resin (1.0–1.6 mmol/g loading) in dry DCM for 30 min.
-
Loading Solution: Dissolve Fmoc-2-Amino-4,4-difluorobutan-1-ol (1.2 eq relative to resin capacity) in dry DCM. Add Pyridine (2.5 eq).
-
Coupling: Add solution to the resin. Shake at RT for 4 hours (longer than standard AA loading due to lower nucleophilicity of the alcohol vs carboxylate).
-
Capping: Add Methanol (20% v/v) to the reaction mixture and shake for 30 min to cap unreacted chlorides.
-
Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).
-
Loading Determination: Perform an Fmoc determination (UV 290 nm) to calculate actual loading (typically 0.4–0.7 mmol/g).
Peptide Elongation
Proceed with standard Fmoc SPPS:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: 3 eq Fmoc-AA-OH, 3 eq HBTU/HATU, 6 eq DIPEA in DMF.
-
Note: The first coupling onto the secondary amine (after Fmoc removal from the alcohol-loaded resin) can be sterically sensitive. Use HATU for the first amino acid coupling.
Cleavage
To release the peptide with the C-terminal alcohol intact :
-
Treat resin with 1% TFA in DCM (v/v) + 5% TIS (scavenger).
-
Perform 10 x 2 min washes. Filter into a flask containing Pyridine (to neutralize TFA immediately if the peptide is acid-sensitive) or water.
-
Caution: High concentrations of TFA (95%) can sometimes cause side reactions with fluorinated motifs, but the difluoro-ethyl group is generally robust. 1-5% TFA is sufficient for 2-CTC cleavage.
Protocol B: Internal Incorporation (Leucine Bioisostere)
If the goal is to place the difluoro-motif inside the peptide chain, the alcohol must be oxidized to a carboxylic acid to create Fmoc-2-amino-4,4-difluorobutanoic acid .
Oxidation Protocol (TEMPO/BAIB):
-
Context: This converts the primary alcohol to a carboxylic acid without racemizing the
-center (if protected correctly).
-
Setup: Dissolve Fmoc-2-Amino-4,4-difluorobutan-1-ol in DCM/Water (2:1).
-
Reagents: Add TEMPO (0.2 eq) and BAIB (Bis(acetoxy)iodo)benzene (2.5 eq).
-
Reaction: Stir vigorously at RT for 4–6 hours.
-
Quench: Add aqueous
. -
Extraction: Acidify to pH 2, extract with DCM.
-
Result: You now have Fmoc-2-Amino-4,4-difluorobutanoic acid .
-
SPPS Use: Use this directly in SPPS as a standard amino acid (Coupling: DIC/Oxyma or HBTU/DIPEA).
Quality Control & Validation
NMR Characterization
The difluoromethyl group provides a distinct NMR signature useful for confirming integrity.
-
Chemical Shift: Expect a doublet of triplets (or multiplets) around -115 to -130 ppm (referenced to
). -
Coupling: The geminal protons (
) will show strong coupling ( Hz). -
Validation: If the fluorine signal disappears or shifts significantly (e.g., to -200 ppm), HF elimination may have occurred (forming a vinyl fluoride).
Mass Spectrometry
-
Isotope Pattern: Fluorine is monoisotopic (
), so no special M+2 peaks. -
Check: Ensure the mass corresponds to the difluoro species. Loss of 20 Da (
) indicates degradation.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Loading on Resin | Alcohol nucleophilicity is low. | Increase reaction time (overnight) or use Pyridine/DCM reflux (mild). |
| Racemization | Base-mediated proton abstraction during coupling. | Use Oxyma/DIC (neutral conditions) instead of HBTU/DIPEA for the coupling of the fluorinated residue (Route B). |
| Fluorine Elimination | Highly basic conditions (strong heating with Piperidine). | Keep deprotection steps at RT; avoid DBU usage. |
References
-
Biosynthetic and Chemical Incorporation
-
Synthesis of Fluorinated Precursors
-
Peptide Synthesis with Amino Alcohols
- Title: Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs (Describes usage of 2-amino-4,4-difluorobutan-1-ol).
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Fluorinated Amino Acid Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,4-difluorobutanoic acid | C4H7F2NO2 | CID 21924986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc Protection of 2-Amino-4,4-difluorobutan-1-ol for Solid-Phase Synthesis
Abstract
The incorporation of non-canonical amino acids, particularly those containing fluorine, is a powerful strategy in drug discovery for enhancing metabolic stability, binding affinity, and conformational rigidity of peptides. This guide provides a comprehensive protocol for the Nα-Fmoc protection of 2-Amino-4,4-difluorobutan-1-ol, a valuable building block for solid-phase peptide synthesis (SPPS). We detail the reaction mechanism, a robust experimental procedure, characterization methods, and its subsequent application, offering researchers a reliable pathway to synthesize novel peptidyl alcohols.
Introduction: The Significance of Fluorinated Amino Alcohols in Peptide Synthesis
The strategic introduction of fluorine into peptide structures can profoundly alter their physicochemical and biological properties. The gem-difluoroalkyl motif, as present in 2-Amino-4,4-difluorobutan-1-ol, is of particular interest. This functional group can act as a bioisostere for other groups, modulate lipophilicity, and introduce conformational constraints.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3] Its stability to acidic conditions and clean, rapid cleavage under mild basic conditions (orthogonality) make it ideal for the stepwise assembly of peptide chains on a solid support.[4][5] Protecting the primary amine of 2-Amino-4,4-difluorobutan-1-ol with an Fmoc group is the critical first step to enable its use as a building block in automated or manual SPPS, allowing for the creation of C-terminal peptide alcohols.[6][7]
Reaction Principle and Mechanism
The protection of the primary amine in 2-Amino-4,4-difluorobutan-1-ol is achieved by forming a stable carbamate linkage.[8] This is accomplished by reacting the amine with an activated Fmoc reagent, most commonly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][8]
The reaction proceeds via a nucleophilic attack of the electron-rich nitrogen atom of the amino alcohol onto the electrophilic carbonyl carbon of the Fmoc-OSu reagent.[1] The use of a mild base, such as sodium bicarbonate (NaHCO₃), is crucial to neutralize the acidic proton on the amine, thereby increasing its nucleophilicity, and to neutralize any acidic byproducts.[8] Fmoc-OSu is preferred over Fmoc-Chloride (Fmoc-Cl) due to its superior stability, ease of handling, and lower propensity for side reactions, leading to higher purity and reproducibility.[1][9]
Caption: Reaction scheme for Fmoc protection.
Detailed Experimental Protocol
This protocol is adapted from established methods for the Fmoc protection of amino acids and amino alcohols.[8][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Supplier | Notes |
| 2-Amino-4,4-difluorobutan-1-ol | 125.12 | Commercial Source | Ensure high purity (>98%) |
| Fmoc-OSu | 337.32 | Commercial Source | Store desiccated at 2-8°C |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade or higher | |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | |
| Deionized Water (H₂O) | 18.02 | >18 MΩ·cm | |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | For extraction |
| Diethyl Ether (Et₂O) | 74.12 | ACS Grade | For washing |
| Hydrochloric Acid (HCl), 1 M | 36.46 | Volumetric standard | For acidification |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ACS Grade | For drying |
| Thin Layer Chromatography (TLC) Plates | - | Silica Gel 60 F₂₅₄ | For reaction monitoring |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4,4-difluorobutan-1-ol (1.0 eq.) and Sodium Bicarbonate (2.0 eq.) in a 2:1 mixture of THF and deionized water. Stir until all solids have dissolved.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 eq.) in THF. Add this solution dropwise to the stirring amino alcohol solution at room temperature over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by TLC (e.g., eluent system: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 16-24 hours. The starting material (amine) can be visualized with ninhydrin stain, while the Fmoc-protected product is UV-active.
-
Initial Work-up: Once the starting amine is consumed, reduce the THF volume by approximately half using a rotary evaporator. Dilute the remaining aqueous mixture with deionized water.
-
Washing: Transfer the aqueous mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[3][9] Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white solid.
-
Purification (if necessary): If significant impurities are present (as determined by ¹H NMR or LC-MS), the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the N-Fmoc-2-amino-4,4-difluorobutan-1-ol before its use in SPPS.[10]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Appearance of characteristic aromatic protons from the fluorenyl group (~7.2-7.8 ppm). Disappearance of the primary amine signal and appearance of a carbamate N-H proton. Signals corresponding to the butanol backbone. |
| ¹³C NMR | Confirms carbon framework | Appearance of the carbamate carbonyl carbon (~156 ppm) and carbons of the fluorenyl group. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Observation of the [M+H]⁺, [M+Na]⁺, or other appropriate adducts corresponding to the calculated exact mass of the product (C₁₉H₁₉F₂NO₃, M.W. = 363.36 g/mol ). |
| High-Purity LC (HPLC) | Quantitative purity assessment | A single major peak indicating >95% purity is desired for SPPS applications. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-protected amino alcohol is now ready for use in standard Fmoc-based SPPS protocols.[3][11] It is used to create peptides with a C-terminal alcohol, which are valuable as protease inhibitors and metabolic stabilizers.[6]
The general workflow involves attaching the hydroxyl group of the Fmoc-amino alcohol to a suitable resin, such as 2-chlorotrityl chloride resin, which is ideal for anchoring alcohols and allows for mild cleavage conditions.[11]
Caption: General workflow for SPPS using the title compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, poor quality Fmoc-OSu, or insufficient reaction time. | Ensure 2.0 eq. of NaHCO₃ are used. Use fresh, properly stored Fmoc-OSu. Allow the reaction to proceed for 24 hours, monitoring by TLC. |
| Low Yield after Extraction | Incomplete precipitation upon acidification, or product remains in aqueous layer. | Ensure pH is lowered to ~2. Perform at least three thorough extractions with ethyl acetate. If the product is highly polar, continuous extraction may be required. |
| Multiple Spots on TLC | Side reactions, or decomposition of Fmoc group. | Avoid excess base or prolonged reaction times at elevated temperatures.[12] If impurities persist, purify via flash chromatography. |
Conclusion
This application note provides a validated and detailed protocol for the Nα-Fmoc protection of 2-Amino-4,4-difluorobutan-1-ol. The resulting building block is a key component for the synthesis of fluorinated peptide alcohols via SPPS, enabling researchers to explore novel chemical space in peptide-based drug discovery. The methods for synthesis, purification, and characterization described herein ensure the production of high-quality material suitable for demanding synthetic applications.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Vomasta, D., et al. (2026, February 15). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. Retrieved from [Link]
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355. DOI: 10.1039/c1gc15868f.
- Alsina, J., et al. (2011). Solid phase peptide synthesis of peptide alcohols. Google Patents (WO2011000848A1).
- Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379–383. DOI: 10.1002/chem.201903965.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 16). Fmoc. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Patrick, B. O., & Tanner, M. E. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 84(22), 14676–14684. DOI: 10.1021/acs.joc.9b02220.
-
Organic Chemistry. (2022, January 5). Adding Fmoc Group With Fmoc-OSu Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 7. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Note: Selective Oxidation of 2-Amino-4,4-difluorobutan-1-ol to 2-Amino-4,4-difluorobutanal
Abstract
This application note provides a detailed guide for the selective oxidation of the primary alcohol in 2-Amino-4,4-difluorobutan-1-ol to its corresponding aldehyde, 2-Amino-4,4-difluorobutanal. This transformation is a critical step in the synthesis of various fluorinated pharmaceutical intermediates and bioactive molecules. The presence of both a primary amine and a primary alcohol within the same molecule presents significant challenges, including over-oxidation and intramolecular side reactions. This document outlines effective strategies to overcome these challenges, focusing on the use of an amine protecting group followed by mild and selective oxidation protocols. Detailed, step-by-step procedures for N-Boc protection, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation are provided, along with a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
Introduction and Scientific Background
α-Amino aldehydes are highly valuable synthetic intermediates, prone to racemization and self-condensation, yet essential for the construction of peptidomimetics, enzyme inhibitors, and other complex nitrogen-containing molecules. The introduction of fluorine atoms, as in the case of 2-amino-4,4-difluorobutanal, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.[1][2]
The direct oxidation of an amino alcohol to an amino aldehyde is complicated by two primary factors:
-
Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to the corresponding carboxylic acid, especially with harsher, metal-based oxidants like chromic acid.[3]
-
Amine Reactivity: The nucleophilic primary amine can react with the newly formed aldehyde (to form an imine) or with the oxidizing agent itself, leading to complex reaction mixtures and low yields.
To circumvent these issues, a protection-oxidation-deprotection strategy is the most robust and reliable approach. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality due to its stability under the mild basic or neutral conditions of many oxidation reactions and its facile removal under acidic conditions.[4] This guide will focus on two of the most reliable and widely used mild oxidation methods for sensitive substrates: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[5][6]
Strategic Overview: The Protection-Oxidation Pathway
The recommended synthetic route involves a two-step sequence: first, the protection of the primary amine, followed by the selective oxidation of the primary alcohol. This strategy isolates the reactive functionalities, ensuring a clean and high-yielding conversion to the desired aldehyde.
Caption: General workflow for the synthesis of 2-Amino-4,4-difluorobutanal.
Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection of 2-Amino-4,4-difluorobutan-1-ol
This procedure protects the primary amine as a tert-butyl carbamate, which is stable to the subsequent oxidation conditions.
Materials:
-
2-Amino-4,4-difluorobutan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-Amino-4,4-difluorobutan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amino alcohol solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, tert-butyl (1,1-difluoro-4-hydroxybutan-2-yl)carbamate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Protocol 2: Swern Oxidation of N-Boc-Protected Amino Alcohol
The Swern oxidation is a classic, high-yield method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures.[3][5][7] It is highly effective for sensitive substrates and minimizes over-oxidation.
Materials:
-
N-Boc-2-amino-4,4-difluorobutan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone or cryocooler for -78 °C bath
-
Syringes and needles for anhydrous transfers
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a thermometer, a magnetic stir bar, and septa.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 eq.) via syringe. Cool the solution to -78 °C.
-
Add anhydrous DMSO (2.0 eq.) dropwise via syringe. Stir the mixture at -78 °C for 15 minutes. You may observe gas evolution (CO and CO₂).
-
Dissolve the N-Boc-protected amino alcohol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture. The solution may become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Caption: Simplified mechanism of the Swern Oxidation.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that provides a very mild and convenient alternative to DMSO-based oxidations.[6] It operates at room temperature, has a shorter reaction time, and the workup is often simpler.[8] It is particularly effective for N-protected amino alcohols, often proceeding without epimerization.[6][9]
Materials:
-
N-Boc-2-amino-4,4-difluorobutan-1-ol
-
Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Add the N-Boc-protected amino alcohol (1.0 eq.) and anhydrous DCM to a round-bottom flask equipped with a magnetic stir bar.
-
Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC. The reaction is typically complete when the starting material spot disappears.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Comparison of Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Oxidant | DMSO / Oxalyl Chloride | Hypervalent Iodine (C₁₃H₁₃IO₈) |
| Temperature | -78 °C | Room Temperature |
| Reaction Time | 2-3 hours | 1-3 hours |
| Reagent Handling | Moisture sensitive, toxic gas byproducts | Potentially explosive, handle with care |
| Workup | Aqueous washes to remove byproducts | Quenching with thiosulfate, aqueous washes |
| Advantages | High yields, low cost of reagents, well-established.[10] | Mild conditions, simple operation, high chemoselectivity.[6] |
| Disadvantages | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. | Higher cost of reagent, potentially explosive nature of DMP.[6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents (especially solvents) are anhydrous. |
| Product loss during workup. | The aldehyde may be somewhat water-soluble; minimize aqueous washes or back-extract aqueous layers. | |
| Over-oxidation to Carboxylic Acid | (Swern) Reaction warmed up prematurely. | Maintain strict temperature control at -78 °C until quenching. |
| (DMP) Reaction left for too long. | Monitor carefully by TLC and quench as soon as the starting material is consumed. | |
| Formation of Side Products | (Swern) Incorrect order of addition. | Ensure the alcohol is added only after the DMSO and oxalyl chloride have reacted. |
| (Swern) Impure or wet reagents. | Use freshly distilled, anhydrous solvents and high-purity reagents. |
Conclusion
The successful oxidation of 2-Amino-4,4-difluorobutan-1-ol to its aldehyde requires a strategic approach that addresses the reactivity of the amine group. Protection of the amine with a Boc group is a critical first step. Following protection, both the Swern and Dess-Martin Periodinane oxidations serve as excellent, high-yielding methods for the selective conversion of the primary alcohol to the desired aldehyde. The choice between these two protocols will depend on the researcher's access to equipment (for low-temperature reactions) and reagent budget. Both methods are proven to be effective for sensitive substrates and represent the state-of-the-art for this type of transformation.
References
- Bayryamov, S. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of the University of Ruse, 2010, 49(9.1), 19-24.
-
De Luca, L., Giacomelli, G., & Porcheddu, A. A Mild and Efficient Alternative to the Classical Swern Oxidation. Journal of Organic Chemistry, 2001, 66(23), 7907-7909. Available at: [Link]
-
Grokipedia. Parikh–Doering oxidation. Available at: [Link]
-
Wikipedia. Dess–Martin periodinane. Available at: [Link]
-
Wikipedia. Parikh–Doering oxidation. Available at: [Link]
-
NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. Available at: [Link]
-
YouTube. Parikh-Doering oxidation. Available at: [Link]
-
Chem-Station. Parikh-Doering Oxidation. Available at: [Link]
-
Grokipedia. Swern oxidation. Available at: [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
Soloshonok, V. A., et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 2019, 24(24), 4521. Available at: [Link]
-
National Center for Biotechnology Information. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
- Heravi, M. M., et al. Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 2021, 18.
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]
- Salamon-Krokosz, K., et al. Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021, (ii), 99-117.
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]
-
ResearchGate. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
-
ResearchGate. Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Available at: [Link]
-
National Center for Biotechnology Information. The Dark Side of Fluorine. Available at: [Link]
-
National Center for Biotechnology Information. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
ResearchGate. Amino acids with fluorinated olefinic motifs – synthetic approaches. Available at: [Link]
-
YouTube. Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Available at: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
J&K Scientific. BOC Protection and Deprotection. Available at: [Link]
-
Scilit. Synthesis of (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid using trifluoromethylation of Garner's aldehyde. Available at: [Link]
-
ACS Publications. Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Available at: [Link]
-
ResearchGate. SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Available at: [Link]
-
Frontiers. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Available at: [Link]
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Application Notes & Protocols: Reductive Amination Using 2-Amino-4,4-difluorobutan-1-ol
Introduction: The Strategic Value of Fluorinated Amines
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This process, which converts a carbonyl group into an amine via an intermediate imine, is fundamental to the synthesis of countless compounds, from fine chemicals to active pharmaceutical ingredients (APIs).[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. Consequently, fluorinated building blocks are of paramount importance to drug development professionals.
This guide provides a detailed technical overview and field-proven protocols for the application of a specific, high-value building block: 2-Amino-4,4-difluorobutan-1-ol . We will explore the mechanistic underpinnings of its reaction, provide detailed experimental workflows, and offer insights into optimization and troubleshooting, enabling researchers to effectively leverage this reagent in their synthetic campaigns.
Part 1: The Core Mechanism of Reductive Amination
The reductive amination process is a sequential, two-step reaction that is often performed in a single pot.[1][3] The reaction's success hinges on the careful control of conditions to favor the formation and subsequent reduction of an imine intermediate.
-
Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the primary amine, 2-Amino-4,4-difluorobutan-1-ol, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[1]
-
Dehydration : Under mildly acidic conditions (typically pH 4-6), the hemiaminal undergoes dehydration, eliminating a molecule of water to form a Schiff base, more commonly known as an imine.[4][5] This step is reversible and acid-catalyzed. The acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).
-
Reduction : A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to furnish the final, stable secondary amine product.[2][3] The choice of reducing agent is critical; it must be reactive enough to reduce the imine but not so powerful that it reduces the starting carbonyl compound.[3][6]
The Critical Role of pH
Controlling the reaction pH is essential for a successful reductive amination.[5]
-
Too Acidic (pH < 4): The amine starting material will be fully protonated to its ammonium salt. This removes the nucleophilic lone pair on the nitrogen, preventing its initial attack on the carbonyl group and halting the reaction.
-
Too Basic (pH > 8): The dehydration of the hemiaminal intermediate, which requires protonation of the hydroxyl group, will be too slow, leading to low conversion.
-
Optimal Range (pH 4-6): This mildly acidic window represents a compromise. It allows for sufficient concentration of the free amine to initiate the reaction while also being acidic enough to effectively catalyze the dehydration step to form the imine.[3][5][7] A common practice is to add a weak acid, such as acetic acid, as a catalyst.[8]
Caption: The reaction pathway from carbonyl and amine to the final product.
Part 2: Protocol & Experimental Design
This section details the selection of reagents and provides a general, robust protocol for the reductive amination of 2-Amino-4,4-difluorobutan-1-ol.
A. Selection of the Reducing Agent
The choice of reducing agent is arguably the most critical parameter for a successful one-pot reductive amination. The ideal reagent selectively reduces the iminium ion intermediate much faster than the starting carbonyl compound.
| Reducing Agent | Formula | Key Characteristics & Field Insights | Common Solvents |
| Sodium Borohydride | NaBH₄ | High Reactivity: Can readily reduce both the imine and the starting aldehyde/ketone.[9] Best Use Case: A two-step process where the imine is fully formed before the addition of NaBH₄.[3] This minimizes reduction of the starting carbonyl. | Methanol, Ethanol |
| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: The gold standard for one-pot reductive aminations.[3] It is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion) over the carbonyl.[6] Caution: Highly toxic due to the potential release of hydrogen cyanide gas upon acidification. Handle with extreme care in a well-ventilated fume hood. | Methanol, THF |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent Selectivity & Lower Toxicity: A popular, safer alternative to NaBH₃CN.[3] It is also a mild and selective reducing agent. Limitations: Moisture-sensitive and not compatible with protic solvents like methanol.[9] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF |
| Catalytic Hydrogenation | H₂ / Catalyst | Green Chemistry Approach: Uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). The primary byproduct is water.[1][10] Considerations: Requires specialized hydrogenation equipment (e.g., a Parr shaker). May not be suitable for substrates with other reducible functional groups (alkenes, alkynes, nitro groups). | Methanol, Ethanol, Ethyl Acetate |
B. General One-Pot Protocol using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high selectivity and improved safety profile.
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.).
-
Solvent and Amine Addition : Dissolve the carbonyl compound in an appropriate anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane, ~0.1-0.5 M). Add 2-Amino-4,4-difluorobutan-1-ol (1.0-1.2 eq.).
-
Acid Catalyst (Optional but Recommended) : Add glacial acetic acid (1.0-1.5 eq.) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Addition of Reducing Agent : Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the mixture portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring : Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up :
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.[8]
Caption: Step-by-step experimental workflow for reductive amination.
Part 3: Troubleshooting & Optimization
Even robust reactions can present challenges. This section addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation due to residual water. 2. Incorrect pH (too acidic or basic). 3. Sterically hindered carbonyl or amine. | 1. Use anhydrous solvents. Add a dehydrating agent like activated molecular sieves or Ti(OiPr)₄.[10] 2. Add acetic acid as a catalyst. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. |
| Reduction of Starting Carbonyl | The reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup). | 1. Switch to a more selective reducing agent like STAB or NaBH₃CN.[3] 2. If using NaBH₄, perform the reaction in two steps: form the imine first, then cool the reaction (0 °C) before adding NaBH₄. |
| Persistent Imine Impurity | Incomplete reduction of the imine intermediate. | 1. Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq.). 2. Extend the reaction time. 3. Ensure the reaction has not been prematurely quenched.[11] |
| Complex Product Mixture | 1. Side reactions due to impurities in starting materials. 2. Decomposition of product or starting materials. | 1. Purify starting materials before use. 2. Run the reaction at a lower temperature. For aldehydes prone to self-condensation, consider adding the aldehyde slowly to the mixture of the amine and reducing agent. |
| Difficulty in Purification | The product and starting amine have similar polarities. | 1. Use an acid-base extraction during work-up to separate the basic amine product from neutral or acidic impurities.[11] 2. For very polar amines, consider derivatization (e.g., Boc protection) before chromatography. |
References
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Application Note – Reductive Amination. Biotage. [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Catalysis. [Link]
-
Improving Reaction Product Purification with Evaporative Light-scattering Detection. Biotage. [Link]
-
Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed.. [Link]
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2014, May 15). PubMed. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]
-
pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. (2004, February 24). ACS Publications. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
-
Reductive Amination. Wordpress. [Link]
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- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: Advanced Cyclization Methods for the Synthesis of Fluorinated Oxazolidinones from Amino Alcohols
Abstract
Fluorinated oxazolidinones represent a cornerstone of modern medicinal chemistry, most notably exemplified by the antibiotic Linezolid. The incorporation of fluorine into the oxazolidinone scaffold can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides an in-depth exploration of key synthetic strategies for the cyclization of amino alcohols to form these valuable heterocyclic compounds. We move beyond a simple recitation of methods to provide a critical analysis of the underlying principles, causality behind procedural choices, and detailed, field-tested protocols for direct application in research and development settings.
Introduction: The Strategic Value of Fluorinated Oxazolidinones
The 2-oxazolidinone ring is a privileged structure in drug discovery, acting as a chiral auxiliary and a core component of numerous therapeutic agents. Its rigid, five-membered ring structure is synthetically versatile and serves as a key pharmacophore. The introduction of fluorine atoms, a common strategy in drug design, imparts unique properties such as increased lipophilicity and resistance to oxidative metabolism.[1] This combination makes fluorinated oxazolidinones, particularly those found in antibiotics, potent molecules for combating drug-resistant pathogens.[2][3]
The primary challenge in their synthesis lies in the efficient and stereocontrolled construction of the oxazolidinone ring from readily available amino alcohol precursors. This document details several robust methodologies, ranging from classical approaches to modern, greener alternatives that avoid hazardous reagents.
Overview of Synthetic Strategies
The cyclization of a β-amino alcohol to an oxazolidinone requires the introduction of a carbonyl group, effectively forming a cyclic carbamate. The choice of the "C1" carbonyl source is the defining feature of most synthetic routes. We can categorize these strategies into two main workflows: those employing highly reactive carbonyl sources and those utilizing catalytic activation of less reactive sources like carbon dioxide (CO₂).
Sources
Application Notes and Protocols for the Scalable Synthesis of Chiral 2-Amino-4,4-difluorobutan-1-ol
Introduction: The Significance of Chiral Fluorinated Amino Alcohols
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Chiral amino alcohols, particularly those bearing gem-difluoro groups, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a key challenge for process chemists and drug development professionals.[2] This document provides a detailed guide to scalable synthetic routes for chiral 2-Amino-4,4-difluorobutan-1-ol, a key intermediate for various therapeutic agents. We will explore various asymmetric strategies, providing in-depth protocols and the scientific rationale behind the methodological choices.
Comparative Analysis of Synthetic Strategies
Several strategies can be employed for the asymmetric synthesis of chiral β,β-difluoro-α-amino alcohols.[3] The primary approaches include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct a stereoselective transformation.[4]
-
Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction.[5][6]
For scalable synthesis, the ideal route should be efficient, cost-effective, and reproducible on a large scale. While chiral pool synthesis can be effective, the availability of suitable starting materials for 2-Amino-4,4-difluorobutan-1-ol is limited. Asymmetric catalysis offers an elegant solution but can be sensitive to reaction conditions and catalyst costs. Chiral auxiliary-mediated synthesis often provides a robust and scalable approach with high diastereoselectivity, and the auxiliary can often be recovered and recycled, making it an economically viable option for large-scale production.[1][7]
This guide will focus on a chiral auxiliary-based approach, which has been successfully applied to the synthesis of related fluorinated amino acids on a large scale.[1][2][7] The general strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by removal of the auxiliary and reduction of the resulting amino acid derivative.
Recommended Scalable Synthetic Route: Chiral Auxiliary Approach
The recommended pathway involves the use of a Ni(II) complex of a Schiff base derived from glycine and a recyclable chiral auxiliary, specifically (S)-o-[(N-benzylprolyl)amino]benzophenone. This method has demonstrated excellent stereocontrol and scalability in the synthesis of α-amino acids.[1][2][8]
Overall Synthetic Workflow
The synthesis can be broken down into four key stages:
-
Formation of the Chiral Ni(II) Complex: Reaction of the chiral auxiliary with glycine and Ni(II) nitrate to form the stable, planar complex.
-
Diastereoselective Alkylation: Alkylation of the complex with a suitable 2,2-difluoroethyl electrophile.
-
Decomplexation and Auxiliary Recovery: Disassembly of the alkylated complex to yield the chiral amino acid derivative and recover the chiral auxiliary.
-
Reduction to the Amino Alcohol: Reduction of the carboxylic acid functionality to the primary alcohol.
Below is a diagram illustrating the overall workflow:
Caption: Overall synthetic workflow for chiral 2-Amino-4,4-difluorobutan-1-ol.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Ni(II) Complex
This protocol describes the formation of the key chiral nickel complex that serves as the substrate for the diastereoselective alkylation.
Materials:
-
(S)-2-(N-Benzylprolylamino)benzophenone (chiral auxiliary)
-
Glycine
-
Nickel(II) nitrate hexahydrate
-
Sodium hydroxide
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (S)-2-(N-Benzylprolylamino)benzophenone (1.0 eq) and glycine (1.1 eq) in methanol.
-
Add a solution of sodium hydroxide (2.2 eq) in water and stir the mixture at room temperature for 30 minutes.
-
To the resulting clear solution, add a solution of Nickel(II) nitrate hexahydrate (1.05 eq) in water dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II) complex.
Data Presentation:
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | Red crystalline solid |
| Purity (by HPLC) | >98% |
Protocol 2: Diastereoselective Alkylation
This protocol details the crucial stereochemistry-defining step where the difluoroethyl moiety is introduced.
Materials:
-
Chiral Ni(II) Complex from Protocol 1
-
1-bromo-2,2-difluoroethane
-
Potassium hydroxide (powdered)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of the chiral Ni(II) complex (1.0 eq) in anhydrous acetonitrile, add powdered potassium hydroxide (5.0 eq).
-
Add 1-bromo-2,2-difluoroethane (3.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkylated complex.
Data Presentation:
| Parameter | Value |
| Typical Diastereomeric Ratio | >95:5 |
| Reaction Time | 24-48 hours |
| Key to Success | Use of powdered KOH and anhydrous conditions |
Protocol 3: Decomplexation and Chiral Auxiliary Recovery
This protocol describes the liberation of the desired amino acid and the recovery of the valuable chiral auxiliary.
Materials:
-
Crude Alkylated Ni(II) Complex from Protocol 2
-
Hydrochloric acid (6 M)
-
Dichloromethane
Procedure:
-
Dissolve the crude alkylated complex in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 6 M hydrochloric acid three times. The aqueous layer will contain the amino acid hydrochloride, and the organic layer will contain the chiral auxiliary.
-
Aqueous Layer: Concentrate the aqueous layer under reduced pressure to obtain the crude 2-amino-4,4-difluorobutanoic acid hydrochloride. This can be further purified by recrystallization.
-
Organic Layer: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the chiral auxiliary. The recovered auxiliary can be recrystallized from ethanol.
Data Presentation:
| Parameter | Value |
| Yield of Amino Acid HCl | 85-90% (from alkylated complex) |
| Chiral Auxiliary Recovery | >90% |
| Purity of Recovered Auxiliary | >98% |
Protocol 4: Reduction to Chiral 2-Amino-4,4-difluorobutan-1-ol
This final step converts the amino acid to the target amino alcohol.
Materials:
-
2-Amino-4,4-difluorobutanoic acid hydrochloride from Protocol 3
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Sodium hydroxide solution (15%)
-
Sodium sulfate (anhydrous)
Procedure (using LiAlH₄):
-
Caution: LiAlH₄ reacts violently with water. Perform this reaction under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-amino-4,4-difluorobutanoic acid hydrochloride (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4,4-difluorobutan-1-ol.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Data Presentation:
| Parameter | Value |
| Typical Yield | 75-85% |
| Enantiomeric Excess | >98% ee (chiral HPLC analysis) |
| Purity (by GC-MS) | >97% |
Conclusion
The described synthetic route, centered around the diastereoselective alkylation of a chiral Ni(II) complex, offers a scalable and efficient method for the preparation of enantiomerically pure 2-Amino-4,4-difluorobutan-1-ol. The high diastereoselectivity of the key alkylation step, coupled with the efficient recovery and recycling of the chiral auxiliary, makes this a commercially attractive process for the production of this valuable building block. The detailed protocols provided herein should serve as a robust guide for researchers and professionals in the field of drug development and fine chemical synthesis.
References
-
Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... - ResearchGate. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. 2019 Dec 10;24(24):4521. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES - MSpace. Available at: [Link]
-
Special Issue: Development of Asymmetric Synthesis - PMC - NIH. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. Available at: [Link]
-
Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent | Request PDF - ResearchGate. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. Available at: [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature.com. Available at: [Link]
-
Synthesis of (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid using trifluoromethylation of Garner's aldehyde | Scilit. Available at: [Link]
-
Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed. Available at: [Link]
-
Amino acids with fluorinated olefinic motifs – synthetic approaches - arkat usa. Available at: [Link]
-
Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC. Available at: [Link]
-
Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Utrecht University Repository. Available at: [Link]
-
Asymmetric Synthesis of γ-Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade. ACS Publications. Available at: [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. Available at: [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols - RSC Publishing. Available at: [Link]
-
Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. Available at: [Link]
-
One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - MDPI. Available at: [Link]
-
Asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application of difluoro amino alcohols in fragment-based drug discovery
Application Note: Strategic Deployment of Difluoro Amino Alcohols in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the application of
Introduction: The Fluorine Advantage in FBDD
In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) guides library design. However, standard amino alcohols often suffer from high basicity (
The incorporation of a gem-difluoromethylene (
-
Modulation: The strong electron-withdrawing effect of fluorine lowers the amine
by 2–3 log units (to ~6.5–7.5), ensuring a significant fraction of the molecule remains neutral at physiological pH. -
Conformational Locking: The gauche effect (
hyperconjugation) biases the C–C bond rotation, pre-organizing the vector of the amine and alcohol for binding, thereby reducing the entropic penalty upon protein binding. -
Bioisosterism: The
group acts as a lipophilic bioisostere for oxygen or a carbonyl group, maintaining electronic demand while increasing metabolic stability against oxidative deamination.
Physicochemical Profiling: H vs. F Comparison
The following table illustrates the dramatic shift in properties when converting a standard amino alcohol to its
Table 1: Comparative Physicochemical Properties
| Property | Standard Scaffold (2-aminoethanol) | Difluoro Scaffold (2,2-difluoro-2-aminoethanol) | Impact on Drug Discovery |
| Basicity ( | ~9.5 | ~6.8 – 7.2 | Improved passive permeability; reduced hERG liability. |
| Lipophilicity (LogD | -1.5 | ~0.5 | Better hydrophobic contact; improved BBB penetration. |
| Conformation | Flexible (Anti/Gauche mix) | Gauche Preferred | Reduced entropic penalty; defined pharmacophore vectors. |
| Metabolic Stability | Low (Oxidative deamination) | High | Blockage of metabolic soft spots ( |
| NMR Active Nuclei | Enables sensitive "Cocktail" screening via NMR. |
Mechanistic Insight: The Gauche Effect
Understanding the conformational bias is critical for docking studies. The diagram below visualizes the stereoelectronic interactions driving the preferred conformation.
Figure 1: The gauche effect stabilizes the conformation where C-F and C-N/O bonds are distinct, pre-organizing the fragment for binding.
Validated Synthetic Protocol
Objective: Synthesis of a generic
Reagents & Equipment
-
Ethyl bromodifluoroacetate (CAS: 667-27-6)
-
Imine precursor (derived from aldehyde + amine)
-
Activated Zinc dust (wash with HCl, water, acetone, ether, then dry)
-
Trimethylsilyl chloride (TMSCl) - Activator
-
Anhydrous THF
-
Lithium Aluminum Hydride (LiAlH
) or NaBH
Step-by-Step Methodology
Step 1: The Reformatsky Reaction (Formation of
-
Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zn dust (1.5 eq) in anhydrous THF (0.5 M concentration relative to imine). Add TMSCl (0.05 eq) and stir for 15 min at RT to activate the zinc surface.
-
Addition: Add ethyl bromodifluoroacetate (1.2 eq) dropwise over 10 minutes. The exotherm should initiate the reaction (solvent may gently reflux).
-
Coupling: Once the Reformatsky reagent is formed (solution turns grey/green), add the imine (1.0 eq) dissolved in THF dropwise.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the imine.
-
Quench: Cool to 0°C and quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). Dry organic layer over Na SO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Yield typically 60–80%.
Step 2: Reduction to Amino Alcohol
-
Setup: Dissolve the purified difluoro ester (from Step 1) in anhydrous THF (0.2 M) at 0°C.
-
Reduction: Carefully add LiAlH
(2.0 eq) pellets or solution. Caution: Gas evolution. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH in grams. -
Isolation: Filter the white precipitate. Concentrate the filtrate to obtain the crude amino alcohol.
-
Final Polish: Recrystallization or reverse-phase HPLC if necessary for screening purity (>95%).
Application Workflow: F-NMR Screening
Because these fragments contain fluorine, they are ideal for ligand-observed NMR screening (FAXS, CPMG).
Figure 2: Workflow for utilizing difluoro amino alcohols in a ligand-observed NMR screening campaign.
Protocol for
-
Cocktailing: Mix 5–10 fragments with distinct
F chemical shifts (ensure >0.5 ppm separation). -
Concentration: Final concentration 50
M per fragment in PBS/D O buffer. -
Reference Spectrum: Acquire 1D
F spectrum of the cocktail without protein. -
Target Addition: Add protein target (typical ratio 1:20 protein:ligand, e.g., 2.5
M protein). -
Acquisition: Acquire CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence spectra.
-
Analysis: Look for signal reduction (line broadening) in the presence of protein compared to the reference. A reduction >30% indicates a "Hit."
Expert Tips & Troubleshooting
-
Synthesis: If the Reformatsky reaction is sluggish, use the "Rieke Zinc" method or add a crystal of iodine to initiate.
-
Solubility: While fluorination improves lipophilicity, ensure stock solutions are in 100% DMSO before dilution into aqueous buffer to prevent precipitation during screening.
-
Stereochemistry: The Reformatsky reaction often yields a racemate. For FBDD, chiral separation (SFC) is recommended before hit expansion to determine the active enantiomer early.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Linclau, B., et al. (2018).[1] Minimising conformational bias in fluoroprolines through vicinal difluorination.[1][2] Chemical Communications.[2][3] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Reimann, S., et al. (2015). Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-difluoro- -amino amides via the Reformatsky reaction.[4][5][6] Organic & Biomolecular Chemistry. Link
Sources
- 1. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 2. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Strategic Synthesis and Optimization of N-Boc-2-Amino-4,4-difluorobutan-1-ol
Application Note: AN-FL-2026-03
Executive Summary
The incorporation of gem-difluoroalkyl groups into peptide backbones is a critical strategy in modern medicinal chemistry. The
This guide details a high-fidelity synthetic route starting from a chiral glycine equivalent, ensuring high enantiomeric excess (
Retrosynthetic Strategy & Workflow
The synthesis is designed to avoid the harsh conditions of direct fluorination (e.g., DAST/Deoxo-Fluor on alcohols), which often lead to elimination side products in 1,3-systems. Instead, we utilize a "Building Block" approach, installing the fluorine motif early via alkylation of a chiral template.
Strategic Pathway
-
Chiral Assembly: Alkylation of a Ni(II)-Glycine Schiff Base complex with a difluoroethyl electrophile.
-
Hydrolysis & Protection: Disassembly of the complex and in-situ Boc protection.
-
Chemoselective Reduction: Conversion of the carboxylic acid to the alcohol via a mixed anhydride intermediate to preserve the Boc group and chiral center.
Figure 1: Modular synthesis workflow prioritizing enantiopurity and chemoselectivity.
Detailed Experimental Protocols
Protocol A: Asymmetric Alkylation (The Scaffold Build)
Rationale: We adapt the industrial Ni(II)-complex methodology used for trifluoro-analogs [1]. This method is superior to Reformatsky routes for generating enantiopure material without requiring resolution steps.
Reagents:
-
(S)-BPB-Ni-Glycine Complex (Belokon's Chiral Glycine Equivalent)
-
1-Iodo-2,2-difluoroethane (Electrophile)
-
Base:
or -
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Setup: Charge a flame-dried reactor with (S)-BPB-Ni-Glycine complex (1.0 equiv) and anhydrous DMF (
). Purge with . -
Activation: Cool to
. Add pulverized (1.5 equiv) vigorously. The deep red solution will shift color, indicating deprotonation. -
Alkylation: Add 1-iodo-2,2-difluoroethane (1.2 equiv) dropwise. Maintain temperature
to prevent racemization.-
Note: The difluoro-ethyl group is less bulky than trifluoro-ethyl; reaction kinetics are faster. Monitor by TLC (loss of red starting complex).
-
-
Hydrolysis (Disassembly): Pour mixture into
/ (1:1). Heat to for 30 mins. The solution turns green (release of ) and the chiral auxiliary precipitates. -
Isolation: Filter off the chiral auxiliary (recoverable). The filtrate contains the free amino acid hydrochloride.
-
Boc-Protection: Adjust filtrate pH to 9.0 using
. Add (1.5 equiv) in Dioxane. Stir 12h. -
Workup: Acidify to pH 3 (Citric acid), extract with EtOAc.
-
Yield Expectation: 75-85%
-
Data:
should show a doublet of triplets ( typically).
-
Protocol B: Chemoselective Reduction (The Target Synthesis)
Rationale: Direct reduction of amino acids with
Reagents:
-
Substrate: (S)-N-Boc-2-amino-4,4-difluorobutanoic acid
-
Activator: Isobutyl Chloroformate (IBCF)
-
Base: N-Methylmorpholine (NMM)
-
Reductant:
-
Solvent: THF / Water
Step-by-Step:
-
Activation: Dissolve the N-Boc-acid (10 mmol) in THF (50 mL). Cool to
(Salt/Ice bath).-
Critical: Temperature control is vital to prevent mixed anhydride decomposition.
-
-
Base Addition: Add NMM (10 mmol). Stir for 5 min.
-
Anhydride Formation: Add IBCF (10 mmol) dropwise. A white precipitate (NMM·HCl) will form. Stir for 15 min at
. -
Reduction:
-
Quench: Once gas evolution ceases and TLC shows conversion, quench with saturated
. -
Purification: Extract with EtOAc. Wash with
(to remove NMM), then Brine.-
Challenge: The difluoro-alcohol is polar. Do not over-wash the organic layer.
-
Flash Chromatography: Elute with Hexanes/EtOAc (gradient 20% to 50% EtOAc).
-
Analytical Specifications & QC
Key Data Table
| Parameter | Specification | Method | Notes |
| Appearance | White waxy solid / Colorless oil | Visual | Low MP solid typical. |
| Diagnostic for gem-difluoro. | |||
| Enantiomeric Excess | Chiral HPLC | Chiralpak AD-H or similar. | |
| Residual Solvent | GC-HS | THF is difficult to remove. | |
| Water Content | Karl Fischer | Hygroscopic product. |
19F NMR Interpretation
The gem-difluoro group at the C4 position exhibits a characteristic splitting pattern.
-
Signal: Doublet of triplets (or multiplet depending on resolution).
-
Coupling:
(coupling to the geminal proton). -
Absence of Impurities: Look for signals at
(monofluoro alkenes from elimination) or (TFA traces if HPLC used).
Troubleshooting & Optimization
Workup Decision Tree
The polarity of the difluoro-alcohol often leads to extraction difficulties. Use this logic flow to maximize recovery.
Figure 2: Workup optimization for polar fluorinated intermediates.
Common Pitfalls
-
Elimination of Fluorine: Heating the intermediate acid or alcohol under strongly basic conditions can lead to HF elimination, forming the vinyl fluoride. Prevention: Keep workup pH
and temperatures . -
Boc Cleavage: While Boc is base-stable, local acidic pockets during the quench of the mixed anhydride can degrade it. Prevention: Quench into buffered
, not . -
Boron Complexation: Amino alcohols form stable complexes with boron species. Remedy: If yield is low, reflux the crude residue in Methanol for 30 mins to break Boron-N/O complexes before chromatography.
References
-
Soloshonok, V. A., et al. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid."[1][4] Molecules, vol. 24, no.[5] 24, 2019, p. 4521.[5] Link
-
Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols from the Corresponding Amino Acids." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926. Link
-
McKennon, M. J., et al.[6] "A Convenient Reduction of Amino Acids and Their Derivatives."[2] The Journal of Organic Chemistry, vol. 58, no.[7] 13, 1993, pp. 3568-3571. Link
-
Sagan, S., et al. "Synthesis of Fluorinated Amino Acids." Chemical Reviews, vol. 120, no. 19, 2020. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization in 2-Amino-4,4-difluorobutan-1-ol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address the critical challenge of preventing racemization during the synthesis of 2-Amino-4,4-difluorobutan-1-ol.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering insights into the root causes and providing actionable solutions.
Problem: My final product exhibits significant racemization. What are the potential causes and solutions?
Answer:
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a common hurdle in the synthesis of chiral amino alcohols.[1] Several factors can contribute to the loss of stereochemical integrity during the synthesis of 2-Amino-4,4-difluorobutan-1-ol.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | Elevated temperatures and extreme pH values can promote racemization.[1] | Maintain low reaction temperatures (e.g., 0°C to room temperature) and use milder bases. |
| Inappropriate Base Selection | Strong, non-sterically hindered bases can abstract the α-proton of the amino acid derivative, leading to racemization.[1][2] | Employ sterically hindered and weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2][3] |
| Activation Method | The method used to activate a carboxylic acid precursor for reduction can influence the rate of racemization.[1] | Utilize coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in the presence of additives like HOBt or Oxyma.[2][3] |
| Inadequate Protection of the Amine Group | An unprotected or poorly protected amine group can participate in side reactions that lead to racemization.[4][5] | Employ robust N-protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) that are stable under the reaction conditions.[5][6] |
Experimental Protocol to Minimize Racemization during Reduction of an N-Protected Amino Acid Precursor:
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) for activation followed by sodium borohydride reduction, a method known for minimizing racemization.[1]
-
Activation: Dissolve the N-protected amino acid in anhydrous tetrahydrofuran (THF) at room temperature. Add 1.1 equivalents of CDI and stir for approximately 10 minutes.[1]
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. In a single portion, add a solution of sodium borohydride (5 equivalents) in water.[1]
-
Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with ethyl acetate.[1]
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate. Filter the solution and pass it through a short pad of silica gel to obtain the crude product.[1]
Problem: I am observing a loss of enantiomeric excess (ee) after the reduction of the corresponding β-amino ketone. How can I improve stereoselectivity?
Answer:
The stereoselective reduction of a prochiral ketone is a pivotal step in many synthetic routes to chiral amino alcohols. The choice of reducing agent and reaction conditions is paramount to achieving high enantiomeric excess.
Strategies for Enhancing Stereoselectivity:
| Strategy | Description |
| Chiral Reducing Agents | Utilize stoichiometric chiral reducing agents derived from boranes and chiral amino alcohols. These reagents can exhibit high enantioselectivity in the reduction of various ketones.[7] |
| Catalytic Asymmetric Reduction | Employ catalytic amounts of a chiral catalyst, such as an oxazaborolidine, in conjunction with a stoichiometric reducing agent like borane or catecholborane.[8] This method is often more cost-effective for large-scale synthesis. |
| Transfer Hydrogenation | This method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a chiral transition metal catalyst.[8] Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used.[8] |
| Substrate Control | The nature of the N-protecting group on the β-amino ketone can influence the stereochemical outcome of the reduction. Different protecting groups can favor the formation of either syn or anti 1,3-amino alcohols.[9] |
Workflow for Optimizing Stereoselective Ketone Reduction:
Caption: A decision-making workflow for improving the enantioselectivity of β-amino ketone reductions.
Frequently Asked Questions (FAQs)
FAQ: What are the most critical control points for preventing racemization during the synthesis of 2-Amino-4,4-difluorobutan-1-ol?
Answer:
The critical control points are stages in the synthesis where the risk of racemization is highest. For the synthesis of 2-Amino-4,4-difluorobutan-1-ol, these include:
-
Activation of the Carboxylic Acid: When starting from an amino acid, the activation of the carboxyl group for subsequent reduction is a primary point where racemization can occur, often through an oxazolone intermediate.[1]
-
Coupling Reactions: In peptide synthesis, which shares similar mechanisms, the coupling step is a well-known source of racemization.[2] The choice of coupling reagents and the presence of additives are crucial.
-
Deprotection Steps: The removal of protecting groups, particularly under harsh acidic or basic conditions, can lead to epimerization.[4]
-
Purification: Prolonged exposure to certain chromatographic conditions or pH extremes during workup and purification can also contribute to a loss of enantiomeric purity.
FAQ: Can you recommend a robust method for determining the enantiomeric excess (ee) of the final product?
Answer:
Accurate determination of enantiomeric excess is crucial for validating the success of a stereoselective synthesis. Several analytical techniques can be employed.[10]
Comparison of Analytical Methods for Determining Enantiomeric Excess:
| Method | Principle | Advantages | Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[11] | High sensitivity, accuracy, and wide applicability.[10] | Requires method development to find a suitable CSP and mobile phase.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to form diastereomeric species with distinct NMR signals.[10][12] | Rapid and non-destructive.[10] | Moderate to low sensitivity, typically requiring milligram quantities of the sample.[10] |
| Gas Chromatography (GC) with a Chiral Column | Similar to chiral HPLC, but for volatile compounds. | High resolution and sensitivity for volatile analytes. | The compound must be volatile or derivatized to be volatile. |
| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes with distinct fluorescence properties.[13][14] | High sensitivity and suitable for high-throughput screening.[13] | Requires specific fluorescent ligands and may not be universally applicable.[13] |
General Workflow for Chiral HPLC Analysis:
Caption: A streamlined workflow for determining enantiomeric excess using chiral HPLC.
FAQ: What is the role of protecting groups in preventing racemization?
Answer:
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, thereby preventing it from participating in unwanted side reactions.[5][6] In the synthesis of amino alcohols, the N-protecting group plays a crucial role in preventing racemization by:
-
Decreasing the Acidity of the α-Proton: By converting the amine into a less basic carbamate or amide, the electron-withdrawing nature of the protecting group reduces the acidity of the adjacent C-H bond, making it less susceptible to deprotonation and subsequent racemization.
-
Preventing Oxazolone Formation: The protecting group sterically and electronically hinders the formation of oxazolone intermediates, which are a primary pathway for racemization during the activation of the carboxyl group.[1]
-
Ensuring Chemoselectivity: Protecting the amine allows for selective reactions at other functional groups within the molecule, such as the reduction of a ketone or carboxylic acid.[6]
The choice of protecting group is critical and should be based on its stability to the reaction conditions of subsequent steps and the ease of its selective removal without compromising the stereochemical integrity of the product.[5]
References
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). University of Bath's research portal. [Link]
-
New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. (2002). The Journal of Organic Chemistry. [Link]
-
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. [Link]
-
Stereochemistry - Stereoelectronics. (2021). chem.libretexts.org. [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PMC. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding Tris(oxazaborolidine)borazines. ResearchGate. [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. sciencedirect.com. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
-
Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. ResearchGate. [Link]
-
Amino Acid-Protecting Groups. mdpi.com. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. mdpi.com. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). PMC. [Link]
-
Protecting group. Wikipedia. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. sciencedirect.com. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. graphicalabstract.com. [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Radboud Repository. [Link]
-
Amino Acid-Protecting Groups. (2009). ACS Publications. [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). MDPI. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC. [Link]
-
Enantioselective Reduction of Ketones. chem.ucla.edu. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]
-
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2012). Scientific Research Publishing. [Link]
-
Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]
-
Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stereoelectronics.org [stereoelectronics.org]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Handling Hygroscopic 2-Amino-4,4-difluorobutan-1-ol Salts
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with salts of 2-Amino-4,4-difluorobutan-1-ol. The inherent hygroscopicity of many active pharmaceutical ingredients (APIs), particularly polar, fluorinated compounds and their salts, presents significant challenges.[1][2][3] This document offers a structured approach to understanding, quantifying, and mitigating the effects of moisture absorption to ensure experimental reproducibility, accuracy, and the overall integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions regarding the hygroscopic nature of 2-Amino-4,4-difluorobutan-1-ol salts.
Q1: What does it mean for a salt of 2-Amino-4,4-difluorobutan-1-ol to be described as hygroscopic?
A1: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[4][5] For a crystalline solid like a salt of 2-Amino-4,4-difluorobutan-1-ol, this means that upon exposure to ambient air, water molecules will adhere to its surface (adsorption) and can also be incorporated into its crystal lattice structure (absorption). The presence of polar functional groups like hydroxyl (-OH) and amino (-NH2), combined with the ionic nature of the salt, creates a strong affinity for water molecules. The degree of hygroscopicity can range from slight moisture uptake on the surface to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution.[6]
Q2: Why is controlling moisture content so critical in a research and drug development setting?
A2: Uncontrolled moisture content can severely compromise your results and the viability of the compound for further development. The consequences are multifaceted:
-
Inaccurate Weighing and Dosing: Absorbed water adds mass to the sample, leading to significant errors in weighing. This results in inaccurately prepared solutions, incorrect molar calculations, and inconsistent dosing in both in vitro and in vivo studies.[7]
-
Chemical Instability: The presence of water can promote degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a reduction in the compound's potency.[2][8][9]
-
Altered Physical Properties: Moisture absorption can change the compound's physical state. This includes caking and clumping, which leads to poor powder flowability and difficulties during handling and formulation processes like capsule filling.[2][4] It can also induce changes in the crystal structure (polymorphism), which can affect solubility, dissolution rate, and bioavailability.[9][10]
-
Compromised Analytical Results: For techniques like Nuclear Magnetic Resonance (NMR) or elemental analysis, the presence of water can interfere with spectra and lead to incorrect structural elucidation or purity assessments. In chromatography, unknown water content affects the precise concentration of prepared standards.
Q3: What are the visible signs that my sample of 2-Amino-4,4-difluorobutan-1-ol salt has absorbed excessive moisture?
A3: Visual inspection can often provide the first clues of moisture contamination. Key signs include:
-
Change in Texture: A free-flowing crystalline powder may become sticky or clumpy.[4][5]
-
Caking or "Bricking": The powder may form hard aggregates or a single solid mass within the container.[1][5]
-
Appearance of Liquid: In cases of significant moisture uptake, the solid may appear damp, pasty, or even fully dissolve into a liquid (deliquescence).[6]
If you observe any of these changes, it is imperative to quantify the water content before using the material.
Q4: How does salt formation affect the hygroscopicity of 2-Amino-4,4-difluorobutan-1-ol?
A4: Salt formation is a common strategy to improve the solubility and stability of amine-containing APIs. However, different salt forms (e.g., hydrochloride, mesylate, tartrate) will have different crystal lattice energies and intermolecular interactions, which in turn dictates their interaction with water vapor. While specific data for 2-Amino-4,4-difluorobutan-1-ol salts is not publicly available, general principles suggest that the choice of the counter-ion plays a crucial role in the hygroscopic nature of the resulting salt. It is essential to characterize the hygroscopicity profile of each new salt form early in the development process to select a form with optimal physical and chemical stability.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides a systematic approach to resolving common problems encountered when working with hygroscopic 2-Amino-4,4-difluorobutan-1-ol salts.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Inaccurate/Drifting Analytical Balance Readings | Rapid moisture absorption by the sample during weighing.[7] | Action: Weigh the compound in a controlled environment, such as a glove box with low humidity or a nitrogen atmosphere. If unavailable, weigh a small portion quickly in a tared, sealed vial (weighing by difference). Rationale: Minimizing exposure time to the atmosphere prevents ongoing mass increase from water uptake, ensuring the weighed amount is accurate.[4] |
| Poor Powder Flowability, Clumping, or Caking | Inter-particle liquid bridges formed by absorbed surface moisture, leading to particle agglomeration.[2][9] | Action: Store the compound in a desiccator with a fresh desiccant or under an inert atmosphere.[11][12] If clumping is observed, gently break up aggregates before use, and consider pre-drying a portion of the sample under vacuum at a temperature known not to cause degradation. Rationale: Proper storage prevents moisture uptake. Pre-drying removes adsorbed water, restoring the free-flowing nature of the powder. |
| Inconsistent Biological or Analytical Assay Results | The actual concentration of the active compound is lower than calculated due to the mass of absorbed water.[3] Water may also be interfering with the assay itself. | Action: Always determine the water content of a new batch or a previously opened container using Karl Fischer titration before preparing stock solutions. Adjust the mass of the compound used based on the measured water content to achieve the target concentration. Rationale: Correcting for water content ensures that solution concentrations are accurate and reproducible, leading to reliable experimental data. |
| Unexpected Reaction Byproducts or Low Yields | The hygroscopic compound introduces water into a moisture-sensitive reaction, potentially quenching reagents (e.g., organometallics, hydrides) or catalyzing side reactions. | Action: Use rigorously dried (anhydrous) solvents and glassware. If possible, dry the 2-Amino-4,4-difluorobutan-1-ol salt under high vacuum before adding it to the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Eliminating water from the reaction system is critical for many organic transformations to proceed as expected and achieve high yields. |
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for handling and characterizing 2-Amino-4,4-difluorobutan-1-ol salts.
Protocol 3.1: Recommended Storage and Handling Workflow
This workflow ensures the long-term integrity of your hygroscopic compound.
Caption: Workflow for handling a new hygroscopic compound.
Protocol 3.2: Determination of Water Content by Karl Fischer (KF) Titration
KF titration is the gold standard for accurately determining water content as it is specific to water and highly sensitive.[13][14][15]
Objective: To quantify the exact percentage of water (w/w) in a sample of 2-Amino-4,4-difluorobutan-1-ol salt.
Materials:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Appropriate KF reagent (e.g., CombiTitrant) and solvent (e.g., methanol for KF)
-
Airtight sample vials
-
Gas-tight syringe
-
Analytical balance (4-decimal places)
Procedure:
-
System Preparation: Set up the KF titrator according to the manufacturer's instructions. Ensure the titration cell is sealed from atmospheric moisture.[7][16]
-
Solvent Conditioning: Add the appropriate KF solvent to the titration vessel. Start the instrument to pre-titrate the solvent, removing any residual moisture until a stable, low-drift endpoint is reached.
-
Titer Determination (for Volumetric KF): Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) or inject a known volume of pure water. Titrate the standard to the endpoint. Perform this in triplicate to get a precise titer value for the reagent (mg H₂O / mL titrant).
-
Sample Preparation & Introduction:
-
In a low-humidity environment (if possible), accurately weigh approximately 20-50 mg of the 2-Amino-4,4-difluorobutan-1-ol salt into a dry, tared vial.
-
Quickly and carefully transfer the weighed sample directly into the conditioned KF titration vessel.
-
Ensure the sample dissolves completely in the solvent. Gentle stirring may be required.
-
-
Titration: Start the titration. The instrument will add the KF reagent until all the water from the sample has reacted, and the endpoint is detected potentiometrically.[13]
-
Calculation: The instrument's software will automatically calculate the water content based on the amount of titrant used, the titer, and the sample weight. The result is typically expressed as a percentage (%) or parts per million (ppm).
-
Replicates: Perform the measurement on at least two more samples to ensure the result is reproducible.
Protocol 3.3: Characterization by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[17][18] It is useful for differentiating between loosely bound surface moisture (desorption at lower temperatures) and water of hydration (released at specific, higher temperatures).[19][20]
Objective: To assess the thermal stability and identify different forms of water associated with the sample.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA pans (aluminum or platinum)
-
Analytical balance
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Amino-4,4-difluorobutan-1-ol salt directly into a tared TGA pan.
-
Experimental Program:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition point (e.g., 300 °C). A preliminary run may be needed to determine the decomposition temperature.
-
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature.
-
A weight loss step below 100-120 °C typically corresponds to the loss of adsorbed (surface) water or volatile solvents.
-
Sharp, distinct weight loss steps at higher temperatures may indicate the loss of bound water of hydration from a crystalline hydrate.[19][21]
-
The onset of significant, continuous weight loss indicates thermal decomposition of the compound.
-
Calculate the percentage mass loss for each step to quantify the amount of water released.
-
Section 4: Data Interpretation and Decision Making
Table 1: Comparison of Moisture Analysis Techniques
| Technique | Principle | Measures | Advantages | Limitations | Best For... |
| Karl Fischer (KF) Titration | Chemical reaction with iodine specific to water.[13][15] | Total water content (free, adsorbed, and hydrated). | High accuracy and precision; Specific to water; Very low detection limits (ppm).[14][22] | Can be complex; Reagents are moisture-sensitive; May not be suitable for samples with interfering side reactions. | Accurately quantifying total water content for concentration calculations and quality control. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere.[17] | Mass loss due to any volatile component. | Provides information on thermal stability; Can distinguish between surface moisture and water of hydration.[19][20] | Not specific to water (any volatile will cause mass loss); Less sensitive than KF for trace amounts.[17] | Characterizing hydration states, assessing thermal stability, and identifying the temperature at which water is lost. |
| Loss on Drying (LOD) | Measures mass change after drying in an oven.[23] | Mass loss due to any volatile component. | Simple and inexpensive equipment. | Not specific to water; Can cause thermal degradation of the sample; Time-consuming.[15][23] | A quick, non-specific screening method when the only volatile present is known to be water. |
Troubleshooting Workflow for Inconsistent Results
This decision tree helps diagnose issues when experiments yield unexpected or irreproducible outcomes.
Caption: Decision tree for troubleshooting inconsistent results.
References
- Hitachi High-Tech Corporation. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.
- Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.
- CD Formulation. (n.d.). Moisture Analysis.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Lim, S. L., et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 13(9), 226.
- Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals.
- AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.
- ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis.
- TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals.
- Benchchem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Hydroxy Sulfonate Products.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- Wikipedia. (n.d.). Karl Fischer titration.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- Level 7 Chemical. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
- ARDL. (n.d.). Moisture Content by Karl Fischer Titration.
- U.S. National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- JP-Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
- Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.
- Chemistry - CSIR NET, GATE, IIT JAM. (2024, June 12). Water of hydration in CuSO4.5H2O.A Thermogravimetric analysis( TGA) based numerical.
- ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. tainstruments.com [tainstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Moisture Analysis - CD Formulation [formulationbio.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. ardl.com [ardl.com]
- 15. mt.com [mt.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
- 19. skb.skku.edu [skb.skku.edu]
- 20. ami-instruments.com [ami-instruments.com]
- 21. researchgate.net [researchgate.net]
- 22. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Importance of Moisture Content Determination in Pharmaceuticals [adamequipment.com]
Technical Support Center: Preserving C–F Bond Integrity in Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows where researchers experience unexpected loss of fluorine atoms during base-mediated transformations. While the carbon-fluorine (C–F) bond is thermodynamically robust, its extreme polarization introduces unique kinetic vulnerabilities.
This guide provides a mechanistic deep-dive, practical troubleshooting workflows, and self-validating protocols to help you preserve C–F bond integrity.
I. Core Mechanistic FAQs: The Causality of Defluorination
Q: Why does defluorination occur so readily in my basic reaction mixtures despite the high bond dissociation energy of the C–F bond? A: The thermodynamic strength of the C–F bond (~450 kJ/mol) is often misleading in the context of kinetic stability. Fluorine's extreme electronegativity polarizes the carbon skeleton, creating two primary mechanistic liabilities under basic conditions:
-
Nucleophilic Aromatic Substitution (SNAr): In fluoroarenes or fluorinated heterocycles (e.g., 8-fluoropurines), electron-withdrawing groups lower the LUMO of the aromatic ring. Nucleophilic bases (like primary amines or alkoxides) attack the ipso-carbon, forming a stabilized Meisenheimer complex followed by rapid fluoride expulsion (1)[1].
-
E1cB Elimination: In aliphatic systems, fluorine drastically increases the acidity of adjacent α-protons. A base deprotonates the α-carbon to form a stabilized carbanion. The fluoride ion is then ejected to form an alkene. Furthermore, the ejected fluoride can act as a secondary base, triggering cascading side reactions (2)[2].
Mechanistic divergence of fluorinated substrates under basic conditions.
Q: How does temperature influence the chemoselectivity between my desired reaction and defluorination? A: Defluorination pathways typically possess higher activation energies than standard catalytic cycles or deprotections. By strictly controlling the temperature, you kinetically freeze out the defluorination trajectory. For instance, in the iridium-catalyzed allylation of fluoro-alcohols, lowering the reaction temperature from 60 °C to 40 °C completely suppressed competing defluorination while maintaining excellent yields for the desired C–C bond formation (3)[3].
II. Quantitative Data: Rational Base Selection
To minimize SNAr and E1cB pathways, the basicity (pKa) must be decoupled from nucleophilicity. The table below summarizes the optimal base choices based on empirical stability data.
| Base Type | Nucleophilicity | pKa (Conjugate Acid) | Defluorination Risk | Recommended Use Case |
| NaOH / KOH | Extremely High | ~15.7 | Critical | Avoid in α-fluoro and heteroaryl systems. |
| NaOMe / KOtBu | High / Moderate | 15.5 / 17.0 | High | Avoid in heteroaryl fluorides (SNAr risk). |
| K₃PO₄ / Cs₂CO₃ | Low | ~12.3 / 10.3 | Moderate | Ideal for transition-metal cross-couplings. |
| DIPEA / TEA | Very Low (Steric) | ~10.7 | Low | Peptide synthesis, general mild deprotections. |
| DBU | Very Low | ~13.5 | Low | Reactions requiring strong, non-nucleophilic bases. |
III. Troubleshooting Workflow
When defluorination is detected, follow this logical progression to isolate and eliminate the root cause.
Troubleshooting logical workflow for mitigating defluorination side reactions.
IV. Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They incorporate internal checkpoints to ensure that the causality of the reaction is strictly controlled, preventing catastrophic loss of late-stage intermediates.
Protocol A: Mild Base-Mediated Deprotection of Fluorinated Intermediates
Objective: Remove a protecting group (e.g., Fmoc or ester) without triggering E1cB elimination of adjacent fluorine atoms.
Step 1: Setup and Solvent Selection Dissolve the fluorinated substrate in anhydrous THF or DMF (0.1 M). Causality: Polar aprotic solvents dissolve the substrate well, but to prevent the base from becoming a "naked" hyper-reactive anion, temperature control is paramount (4)[4].
Step 2: Base Addition Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA provides sufficient basicity (pKa ~10.7) for deprotection but its bulky isopropyl groups sterically hinder nucleophilic attack at the ipso-carbon.
Step 3: Kinetic Control (Reaction) Stir the reaction strictly between 0 °C and 25 °C. Do not apply external heat.
Step 4: Self-Validation Checkpoint After 30 minutes, extract a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR against an internal standard (e.g., trifluorotoluene).
-
Validation: If the characteristic C–F peak integration remains >95% relative to the standard, proceed.
-
Failure State: If new upstream peaks appear (indicating free fluoride), immediately quench the main reaction vessel with saturated aqueous NH₄Cl to halt the degradation cascade.
Step 5: Isolation Quench with water, extract with EtOAc, and wash with brine to remove residual DIPEA.
Protocol B: Transition-Metal Cross-Coupling of Fluoroarenes
Objective: Perform a Suzuki or Buchwald-Hartwig coupling on a fluoroarene without inducing SNAr defluorination.
Step 1: Catalyst and Base Selection Combine the fluoroarene, coupling partner, and Pd-catalyst in a Schlenk flask. Add 2.0 equivalents of anhydrous K₃PO₄. Causality: Inorganic phosphate salts provide the necessary basicity for the transmetalation step of the catalytic cycle but are entirely non-nucleophilic, shutting down the SNAr pathway.
Step 2: Temperature Optimization Heat the reaction to 40 °C. Causality: As demonstrated in literature, 40 °C is the optimal thermal threshold that maximizes transition-metal turnover while remaining below the activation energy required for defluorination (3)[3].
Step 3: Self-Validation Checkpoint Monitor the reaction via LC-MS at 1-hour intervals.
-
Validation: The target mass [M+H]⁺ matches the expected fluorinated product.
-
Failure State: The presence of [M-F+H]⁺ or [M-F+OH]⁺ indicates SNAr defluorination. If detected, lower the temperature by 10 °C for subsequent optimizations.
Step 4: Purification Filter through a pad of Celite to remove the insoluble K₃PO₄ salts, concentrate, and purify via flash chromatography.
VI. References
-
Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate.
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. NIH PMC.
-
Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols. NIH PMC.
-
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols: C–H (2-fluoro)allylation of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride | Benchchem [benchchem.com]
Technical Support Center: Optimizing Solubility of 2-Amino-4,4-difluorobutan-1-ol in Aqueous Buffers
Last Updated: March 7, 2026
Introduction
Welcome to the technical support guide for 2-Amino-4,4-difluorobutan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a fluorinated amino alcohol, 2-Amino-4,4-difluorobutan-1-ol presents unique solubility characteristics that can be modulated through a systematic, principled approach. This guide provides a series of troubleshooting steps and in-depth scientific rationale to help you achieve your desired concentration in aqueous buffers for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized 2-Amino-4,4-difluorobutan-1-ol shows poor solubility in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most likely reason and my first step?
A1: The primary reason is likely the ionization state of the molecule. 2-Amino-4,4-difluorobutan-1-ol contains a primary amine group, making it a weak base. At a physiological pH of 7.4, a significant portion of the amine groups will be uncharged (free base), which is typically less soluble in water than its protonated, charged counterpart.[1][2]
Your first and most critical step is to adjust the pH of your buffer. The solubility of weak bases increases as the pH of the solution decreases.[1] This is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to the unionized form of the compound.[3][4]
Immediate Action: Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5) and test the solubility. You should observe a significant increase in solubility as the pH drops further below the compound's pKa.
Q2: I don't know the exact pKa of 2-Amino-4,4-difluorobutan-1-ol. How do I choose the optimal pH range for solubilization?
A2: While an experimental pKa is ideal, we can make a chemically sound estimation. The pKa of primary amines in similar small molecules typically falls in the range of 9.0 to 10.5.[5][6] The presence of electronegative fluorine atoms on the butane chain will likely lower the pKa slightly compared to a non-fluorinated analogue.
Recommended Strategy: To ensure complete protonation and maximize solubility, you should aim for a buffer pH that is at least 1.5 to 2 pH units below the estimated pKa. Therefore, starting with buffers in the pH range of 5.0 to 6.5 is a robust strategy.[1][7] This ensures that the equilibrium is strongly shifted towards the more soluble, protonated form of the amine.
Q3: I have adjusted the pH, and solubility has improved, but I still can't reach my target concentration for my cell-based assay. What is the next logical step?
A3: The next step is to introduce a co-solvent to your aqueous buffer. Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium.[8][9] This makes the environment more favorable for dissolving organic molecules that have hydrophobic regions.
Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.[] For 2-Amino-4,4-difluorobutan-1-ol, the difluorobutyl chain contributes to its nonpolar character.
Commonly Used Co-solvents:
-
Ethanol: A widely used and generally well-tolerated co-solvent in biological systems.
-
Propylene Glycol (PG): Another common and low-toxicity choice.
-
Polyethylene Glycol 400 (PEG 400): Effective for many compounds and has a good safety profile.
-
Dimethyl Sulfoxide (DMSO): A very strong organic solvent, but its concentration must be kept very low in most biological assays (typically <0.5% v/v) to avoid cellular toxicity.[11]
Start with low percentages of the co-solvent (e.g., 1-5% v/v) and incrementally increase it while monitoring for any precipitation. Always ensure the final co-solvent concentration is compatible with your experimental system.[][11]
Q4: Are there more advanced techniques if pH adjustment and co-solvents are insufficient or not compatible with my experiment?
A4: Yes, if you require higher concentrations or if your experimental system is sensitive to pH changes and organic solvents, you can explore the use of solubilizing excipients , particularly cyclodextrins .[12][]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the nonpolar parts of a drug molecule, like the difluorobutyl group of your compound, forming an "inclusion complex."[12][15] This complex effectively shields the hydrophobic portion from water, dramatically increasing the apparent aqueous solubility of the guest molecule.
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.[]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and an excellent safety profile, making it a preferred choice for many pharmaceutical applications.[12]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.
These are typically used to prepare a concentrated stock solution which is then diluted into the final experimental medium.
Troubleshooting Workflows & Protocols
Systematic Solubility Optimization Workflow
This workflow provides a structured approach to systematically identify the optimal conditions for solubilizing 2-Amino-4,4-difluorobutan-1-ol.
Caption: Systematic workflow for optimizing the aqueous solubility of 2-Amino-4,4-difluorobutan-1-ol.
Protocol 1: pH-Dependent Solubility Screening
This protocol details the steps to determine the solubility of your compound across a range of pH values.
-
Buffer Preparation: Prepare a set of 50 mM buffers (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0) at your desired ionic strength. A standard procedure is essential for reproducibility.[16][17]
-
Supersaturated Slurry: Add an excess amount of 2-Amino-4,4-difluorobutan-1-ol to a known volume (e.g., 1 mL) of each buffer in separate, sealed vials. The goal is to have visible, undissolved solid material.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Accurately dilute the clear, saturated supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the buffer pH to generate a pH-solubility profile.
Data Interpretation: Expected pH-Solubility Profile
The data from Protocol 1 can be summarized in a table and visualized in a chart. For a weak base like 2-Amino-4,4-difluorobutan-1-ol, you should expect to see a profile where solubility increases as pH decreases.
| Buffer pH | Expected Solubility Trend | Rationale |
| 8.0 | Low | Compound is predominantly in its less soluble, neutral (free base) form. |
| 7.0 | Moderate | A higher fraction of the compound is protonated and thus more soluble. |
| 6.0 | High | The majority of the compound exists in the highly soluble, protonated form. |
| 5.0 | Very High | The compound is almost completely protonated, approaching its maximum aqueous solubility. |
Logical Relationship: pH, pKa, and Solubility
The interplay between the solution's pH and the compound's pKa is the fundamental driver of its aqueous solubility. This relationship is critical to understand for effective formulation.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 15. researchgate.net [researchgate.net]
- 16. astorscientific.us [astorscientific.us]
- 17. goldbio.com [goldbio.com]
Technical Support Center: A Scientist's Guide to Peptide Coupling with Sterically Hindered Fluorinated Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS) involving sterically demanding fluorinated amino acids. The incorporation of fluorinated residues is a powerful strategy for modulating the conformational properties, metabolic stability, and binding affinities of peptides. However, these benefits come with significant synthetic challenges, primarily due to a combination of steric hindrance and the unique electronic properties of the fluorine atom.
This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the challenges to empower you to overcome low coupling efficiencies and achieve higher purity of your target peptides.
The Dual Challenge: Steric Bulk and Electronic Effects
Successfully coupling fluorinated amino acids requires an appreciation of two primary obstacles:
-
Steric Hindrance: Fluorine atoms, and particularly fluorinated alkyl groups (e.g., trifluoromethyl), are larger than hydrogen atoms. This increased bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of amide bond formation. This issue is compounded in residues like fluorinated prolines, where the rigid ring structure further restricts reactivity.[1]
-
Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its presence can significantly decrease the nucleophilicity of the N-terminal amine. This electronic effect reduces the amine's ability to attack the activated carboxyl group, thereby lowering the reaction rate.[2] For α-trifluoromethyl substituted amino acids, this can make the amino group a very poor nucleophile, presenting a significant challenge for standard coupling protocols.[2]
A failure to address these combined effects often results in incomplete couplings, leading to deletion sequences and difficult-to-purify final products.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with sterically hindered fluorinated amino acids.
Q1: Why is my standard coupling protocol (e.g., DIC/HOBt) failing for my fluorinated residue?
Standard carbodiimide-based activators like DIC, especially when paired with HOBt, often lack the potency to overcome the combined steric and electronic hurdles presented by bulky fluorinated amino acids.[3] The resulting OBt-active esters may not be reactive enough to acylate the hindered and/or electronically deactivated N-terminal amine at a sufficient rate.[4]
Q2: Which coupling reagents are the most effective for these difficult couplings?
For challenging couplings involving sterically hindered residues, more potent in-situ activating reagents are necessary. The general consensus points towards aminium/uronium or phosphonium salt-based reagents that generate highly reactive active esters.[3][5]
-
HATU and its analogs (e.g., HCTU): These are often the first choice for difficult couplings.[3] HATU forms a highly reactive OAt ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt moiety, accelerating the coupling reaction.[1]
-
Oxyma-based reagents (e.g., COMU): These reagents are considered safer alternatives to HOBt and HOAt-based reagents and have demonstrated superior performance, particularly when compared to HOBt-based activators.[4]
-
Phosphonium salts (e.g., PyAOP, PyBOP): These are also highly effective, with PyAOP being particularly useful for coupling N-methylated amino acids, which share some of the challenges of sterically hindered residues.[6]
Q3: I see some improvement with HATU, but the coupling is still incomplete. What should I do next?
If a single coupling with a powerful reagent like HATU is insufficient, the next logical step is a double coupling .[3] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[3] It is a common and effective strategy for difficult sequences.[7]
Q4: Can I just increase the reaction time or temperature?
Yes, both are valid strategies, but they must be approached with caution.
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve yields for slow reactions.[3]
-
Elevated Temperature: Applying gentle heat can help overcome the activation energy barrier. However, this increases the risk of racemization, especially for sensitive amino acids.[3] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative, as it uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in minutes while minimizing racemization.[8][9]
Q5: Does solvent choice matter for these couplings?
Absolutely. Poor solvation of the growing peptide-resin complex can lead to aggregation, which further blocks reactive sites and exacerbates coupling difficulties.[3] While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties and can be a better choice for problematic sequences.[10] In some cases, using a mixture of solvents such as DCM/DMF/NMP can be beneficial.[3]
Troubleshooting Workflow
When faced with an incomplete coupling of a sterically hindered fluorinated residue, a systematic approach to troubleshooting is essential. The following workflow provides a logical progression of interventions, from simple adjustments to more advanced strategies.
Caption: A decision-making workflow for troubleshooting difficult couplings of fluorinated residues.
Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is paramount. The following table summarizes the relative effectiveness of common reagents for sterically hindered couplings.
| Coupling Reagent Class | Examples | Generated Active Ester | Relative Reactivity | Notes |
| Carbodiimides | DCC, DIC | O-acylisourea | Low-Moderate | Generally insufficient for hindered couplings alone. Often used with additives.[5] |
| HOBt-based Aminium | HBTU, TBTU | OBt ester | Moderate-High | A significant improvement over carbodiimides, but can be insufficient for the most challenging cases.[4] |
| HOAt-based Aminium | HATU | OAt ester | Very High | Considered one of the most efficient reagents due to the high reactivity of the OAt ester.[1][3] |
| Oxyma-based Aminium | COMU | Oxyma ester | High-Very High | Safer alternative to benzotriazole-based reagents with excellent performance.[4] |
| Phosphonium Salts | PyBOP, PyAOP | OBt/OAt ester | High-Very High | Highly effective, but byproducts can be more difficult to remove. PyAOP is excellent for N-methylated residues.[6] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key troubleshooting strategies.
Protocol 1: Double Coupling with HATU
This protocol is recommended when a single coupling with HATU proves insufficient.
-
First Coupling:
-
Following the standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-fluorinated amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]
-
Allow the pre-activation to proceed for 1-5 minutes. For highly hindered residues, this can be extended up to 15 minutes.[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]
-
Take a small sample of resin beads for a completion check (e.g., Kaiser test).
-
-
Wash Step:
-
Thoroughly wash the resin with DMF (3 x 1 min) to remove any byproducts and unreacted reagents.
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of the activated Fmoc-fluorinated amino acid.
-
After the second coupling, perform another completion check to confirm the reaction has gone to completion.
-
Protocol 2: Microwave-Assisted Coupling
This protocol leverages microwave energy to accelerate difficult couplings. Note: This requires a dedicated microwave peptide synthesizer.
-
Resin Preparation: Swell the resin in the chosen solvent (DMF or NMP) within the microwave reaction vessel.
-
Deprotection: Perform the standard Fmoc deprotection, which can also be accelerated using microwave irradiation (e.g., 3 minutes at 75°C).[8]
-
Reagent Preparation: In a separate vial, prepare the activated amino acid solution as described in Protocol 1 (Step 1.3).
-
Microwave Coupling: Add the activated amino acid solution to the resin.
-
Irradiation: Apply microwave power to heat the reaction to the target temperature (e.g., 75-90°C) and hold for a set time (e.g., 5-10 minutes).[8]
-
Post-Coupling: After the microwave program is complete, wash the resin thoroughly and perform a completion check.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This advanced technique is reserved for cases where even potent uronium/phosphonium reagents fail. Acyl fluorides are highly reactive and less sterically demanding than many active esters.[11]
-
Acyl Fluoride Generation (in situ):
-
Dissolve the protected, sterically hindered Fmoc-fluorinated amino acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[11] These reagents can convert the carboxylic acid to the acyl fluoride in situ under mild conditions.[11]
-
Add a suitable non-nucleophilic base (e.g., DIPEA).
-
-
Coupling Reaction:
-
Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 1-2 hours, monitoring for completion.
-
Caption: Simplified workflow for coupling via an in-situ generated acyl fluoride intermediate.
By understanding the underlying chemical principles and systematically applying these advanced strategies, researchers can successfully incorporate even the most challenging sterically hindered fluorinated amino acids into their peptide sequences, unlocking new avenues for drug discovery and chemical biology.
References
-
Gunda, P. et al. (2023). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. In Advances in Peptide Synthesis. IntechOpen. Retrieved from [Link]
-
Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]
-
Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6278-6288. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Bode, J. W. (2020). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 26(72), 17525-17530. Retrieved from [Link]
-
Fraser, S. A., & Easton, C. J. (2011). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 64(1), 1-10. Retrieved from [Link]
-
O'Hagan, D. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 75(39), 130489. Retrieved from [Link]
-
Wang, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1036. Retrieved from [Link]
-
Voblov, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2565-2575. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]
-
Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University. Retrieved from [Link]
-
Kiick, K. L. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 12(10), 1391. Retrieved from [Link]
-
Cryle, M. J., & Schlichting, I. (2015). Loss of fluorine during crosslinking by the biarylitide P450Blt proceeds due to restricted peptide orientation. Chemical Communications, 51(58), 11632-11635. Retrieved from [Link]
-
Albericio, F., & de la Torre, B. G. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 693. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
Sources
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- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
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- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. mdpi.com [mdpi.com]
- 11. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Deprotection of 2-Amino-4,4-difluorobutan-1-ol Derivatives
Welcome to the technical support guide for the deprotection of 2-Amino-4,4-difluorobutan-1-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with removing protecting groups from these valuable fluorinated building blocks. The presence of the difluoromethylene group can influence the reactivity of neighboring functional groups, sometimes requiring adjustments to standard deprotection protocols.
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format to address common issues encountered during synthesis.
General Troubleshooting Workflow
Before diving into specific protecting groups, it's beneficial to have a general strategy for troubleshooting any deprotection reaction.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Benzyl-based Carbamates (Cbz or Z)
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, especially in peptide synthesis. [1][2]Its removal is typically achieved by catalytic hydrogenolysis.
Q1: My Cbz deprotection via hydrogenolysis with Pd/C is not working. What are the potential issues?
A1: Several factors can inhibit catalytic hydrogenolysis:
-
Catalyst Poisoning: Sulfur-containing compounds are notorious catalyst poisons. Ensure your substrate and solvents are free from sulfur contaminants.
-
Catalyst Activity: The quality and activity of the Palladium on Carbon (Pd/C) catalyst are crucial.
-
Solution: Use a fresh batch of catalyst. Sometimes, simply increasing the catalyst loading can overcome minor issues.
-
-
Hydrogen Source: Ensure a good supply of hydrogen. For reactions at atmospheric pressure, ensure the system is properly flushed with hydrogen. For balloon pressure, ensure there are no leaks.
-
Solution: If standard hydrogenation is failing, consider transfer hydrogenation. Reagents like ammonium formate, cyclohexene, or 1,4-cyclohexadiene can serve as the hydrogen source in the presence of Pd/C. [2]
-
-
Solvent Choice: The reaction is typically run in alcoholic solvents like methanol or ethanol. Ensure your substrate is soluble.
Q2: My molecule has other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Can I still use hydrogenolysis to remove the Cbz group?
A2: This is a significant challenge as hydrogenolysis can reduce these other functional groups.
-
Solution: You will need to use a different deprotection method. Strong acidic conditions, such as HBr in acetic acid, can cleave the Cbz group. [3][4]Lewis acids like AlCl3 in hexafluoroisopropanol (HFIP) have also been shown to be effective and can be more selective. [5]
| Method | Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenolysis | H₂ (gas), Pd/C | MeOH or EtOH, rt, 1-16 h | Very clean, mild byproducts (toluene, CO₂) [4] | Incompatible with reducible groups (alkenes, alkynes, etc.) [4] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | MeOH, rt to reflux, 1-4 h | Avoids use of H₂ gas | Can still reduce other functional groups |
| Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | Tolerates reducible groups | Harsh conditions, not suitable for acid-labile substrates [3] |
| Lewis Acid Cleavage | AlCl₃, HFIP | rt, 2-16 h | Mild, tolerates many sensitive functional groups [5] | HFIP is expensive |
Section 2: Alcohol Protecting Groups
Silyl Ethers (e.g., TBDMS, TIPS)
Silyl ethers are widely used to protect hydroxyl groups due to their ease of formation and tunable stability. [6][7]Their removal is most commonly achieved using a fluoride source.
Q1: My TBDMS deprotection with Tetrabutylammonium Fluoride (TBAF) in THF is incomplete.
A1: While TBAF is a very effective reagent, issues can still arise:
-
Steric Hindrance: A sterically hindered TBDMS group can be slow to remove. The difluoromethylene group in your substrate may also exert some electronic effects.
-
Solution: Increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time. Using more equivalents of TBAF can also help drive the reaction to completion.
-
-
Reagent Quality: TBAF is often supplied as a 1M solution in THF, which contains some water. Anhydrous TBAF is also available but is highly hygroscopic.
-
Solution: For sensitive applications, consider using freshly opened or newly prepared TBAF solutions.
-
Q2: TBAF is causing side reactions due to its basicity. Are there less basic fluoride sources?
A2: Yes, the basicity of TBAF can be problematic for base-sensitive substrates.
-
Solution: Several milder fluoride reagents are available:
-
HF-Pyridine (Olah's Reagent): This is a less basic alternative to TBAF and is particularly useful for substrates that are sensitive to basic conditions. [8]Caution: HF-Pyridine is highly toxic and corrosive and must be handled with extreme care in a fume hood using appropriate personal protective equipment. Reactions must be conducted in plasticware. [8]
-
Triethylamine Trihydrofluoride (Et₃N·3HF): This is another common, less basic fluoride source.
-
The high affinity of fluoride for silicon is the driving force for this deprotection. [9][10]The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alcohol and form a stable silicon-fluoride bond. [8]
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
Benzyl (Bn) Ethers
Benzyl ethers are robust protecting groups for alcohols, often employed when acidic or basic conditions need to be used elsewhere in the synthesis. [11]
Q1: My Benzyl ether deprotection by hydrogenolysis is failing, but I don't have any sulfur-containing compounds. What else could be the problem?
A1: Assuming your catalyst and hydrogen source are good (see Cbz section 1.2), other factors can play a role:
-
Solvent Effects: While alcohols are common, sometimes changing the solvent can have a dramatic effect. Acetic acid can sometimes accelerate the reaction, but be mindful of potential side reactions.
-
Catalyst Type: If Pd/C is ineffective, other catalysts can be tried. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylations.
Q2: I need to remove a Benzyl ether without using hydrogenolysis. What are my options?
A2: There are several alternatives to hydrogenolysis for cleaving benzyl ethers:
-
Strong Acid: Reagents like BBr₃ or BCl₃ in DCM at low temperatures are very effective at cleaving ethers, including benzyl ethers. However, these are harsh reagents and not compatible with many functional groups.
-
Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, oxidative cleavage with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a very mild and selective method. [11][12]Recent methods have also been developed for the oxidative cleavage of simple benzyl ethers. [13]
Section 3: Orthogonal Protection Strategies
In complex syntheses, it's often necessary to use multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy. [12]
Q: I have a Boc-protected amine and a TBDMS-protected alcohol on my 2-Amino-4,4-difluorobutan-1-ol derivative. In what order should I deprotect them?
A: You have two primary orthogonal routes:
-
Acid first, then Fluoride:
-
Step 1: Remove the Boc group using acidic conditions (e.g., TFA/DCM or HCl/dioxane). The TBDMS ether is generally stable to these conditions.
-
Step 2: Remove the TBDMS group using a fluoride source (e.g., TBAF or HF-Pyridine).
-
-
Fluoride first, then Acid:
-
Step 1: Remove the TBDMS group using a fluoride source. The Boc group is stable to these conditions.
-
Step 2: Remove the Boc group using acidic conditions.
-
The choice of route depends on the overall synthetic plan and the stability of your intermediates. The "Acid first, then Fluoride" route is often preferred as the resulting amino alcohol from the final step can sometimes be more challenging to handle and purify than the intermediate amino silyl ether.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Fiveable. (2025). Fluoride-Mediated Deprotection Definition. Available at: [Link]
-
StackExchange. (2016). Relative basicity of fluorine and oxygen in silyl ether deprotection. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Fiveable. (2025). Acid-Labile Protecting Groups Definition. Available at: [Link]
-
Mondal, S. (n.d.). Protecting Groups. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]
-
ResearchGate. (2010). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Carr, P. D., et al. (2019). Developing deprotectase biocatalysts for synthesis. Chemical Science, 10(33), 7737–7744. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
ResearchGate. (2010). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Available at: [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Available at: [Link]
- Unknown. (n.d.). Protecting groups in organic synthesis.
-
Nishikata, T., & Ishida, K. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(18), e202200595. Available at: [Link]
-
Ghorai, P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 430–435. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(120), 99203–99208. Available at: [Link]
-
Boyd, S., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(8), 1037–1044. Available at: [Link]
- Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2-Amino-4,4-difluorobutan-1-ol Under Acidic Hydrolysis
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently consult with researchers integrating fluorinated aliphatic amino alcohols into their drug design pipelines[1]. The difluoromethyl (-CF₂H) group is a highly valuable lipophilic bioisostere[2], but processing these molecules—specifically during acidic hydrolysis to remove protecting groups like Boc or acetonides—requires precise mechanistic control.
This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the structural integrity of 2-Amino-4,4-difluorobutan-1-ol during your experiments.
Part 1: Troubleshooting & FAQs
Q1: Why am I observing defluorination or complex mixture formation when using strong acids for deprotection? The Causality: The gem-difluoroalkyl group (-CF₂H) is generally highly robust against Brønsted acids (like HCl or TFA). This stability arises from the strong C-F bond and the extreme electron-withdrawing nature of fluorine, which strongly disfavors the formation of any adjacent carbocation, effectively shutting down Sₙ1/Sₙ2 cleavage pathways[3]. However, if your hydrolysis protocol utilizes Lewis acids (e.g., BBr₃, AlCl₃) or extreme thermal conditions (>100°C in concentrated H₂SO₄), the fluorine atoms can coordinate with the Lewis acidic metal center. This coordination weakens the C-F bond, leading to defluorination and subsequent degradation. The Solution: Strictly limit your hydrolysis conditions to Brønsted acids (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) at temperatures below 60°C.
Q2: After acidic hydrolysis, my LC-MS shows a mass corresponding to [M - H₂O]. What is causing this degradation? The Causality: While the protonated amine is protected from oxidation and unwanted acylation under acidic conditions[4], the primary alcohol at the C1 position remains susceptible to dehydration. The proximity of the protonated amine (C2) inductively destabilizes the molecule. Under harsh thermodynamic driving forces (prolonged aqueous reflux), the elimination of water occurs, potentially leading to intermolecular etherification or cyclic side-products. The Solution: Hydrolysis is a kinetic process; do not treat it as a "leave it overnight" reaction. Monitor the reaction strictly and quench immediately upon completion (typically 2–4 hours at room temperature).
Q3: The reaction went to completion, but my isolated yield of 2-amino-4,4-difluorobutan-1-ol is less than 20%. Where did the product go? The Causality: This is rarely a chemical stability issue and almost always an isolation error. Acidic hydrolysis yields the hydrochloride or trifluoroacetate salt of the amino alcohol. The combination of the ammonium cation, the terminal hydroxyl group, and the relatively short butane chain makes this molecule extremely hydrophilic. Standard aqueous workups (e.g., neutralizing with NaHCO₃ and extracting with EtOAc or DCM) will leave the vast majority of your product trapped in the aqueous phase. The Solution: Abandon liquid-liquid aqueous extraction for this molecule. Instead, evaporate the volatile acids under reduced pressure and purify the crude salt using cation-exchange chromatography.
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Mechanistic stability and degradation pathways of 2-amino-4,4-difluorobutan-1-ol in acid.
Fig 2: Optimized step-by-step workflow for the acidic hydrolysis and isolation of the target.
Part 3: Quantitative Stability Data
The following table summarizes the stability of the difluoromethyl and amino alcohol moieties under various standard deprotection conditions.
| Acid System | Temp | Time | -CF₂H Stability | Amino Alcohol Stability | Application Note |
| 4M HCl in Dioxane | 25°C | 4h | Stable | Stable | Optimal for Boc/acetonide removal. High yield. |
| 50% TFA in DCM | 25°C | 4h | Stable | Stable | Excellent alternative; yields the TFA salt. |
| 6M aq. HCl | 100°C | 12h | Stable | Degradation | Avoid. Drives dehydration of the C1 hydroxyl. |
| 1M BBr₃ in DCM | 0°C to RT | 2h | Degradation | Stable | Avoid. Lewis acid coordinates fluorine, causing defluorination. |
Part 4: Self-Validating Experimental Protocol
Standard Acidic Hydrolysis & Isolation of 2-Amino-4,4-difluorobutan-1-ol Hydrochloride
Expert Insight: We utilize anhydrous dioxane instead of water to minimize the dielectric constant of the medium. This suppresses unwanted solvolysis and prevents the dehydration of the C1 hydroxyl group.
Step 1: Substrate Preparation
-
Dissolve the protected 2-amino-4,4-difluorobutan-1-ol (1.0 mmol) in anhydrous dioxane (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C using an ice bath to control the initial exothermic protonation.
Step 2: Acidic Cleavage
-
Dropwise, add 4M HCl in dioxane (10.0 mmol, 10 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
Step 3: Self-Validating Reaction Monitoring
-
Validation Check: At the 2-hour mark, take a 5 µL aliquot, quench with 10 µL of Et₃N in MeOH, and spot on a TLC plate. Stain with Ninhydrin and heat. The appearance of a deep purple spot confirms the liberation of the primary amine. If the starting material is consumed, proceed immediately to Step 4. Do not over-react.
Step 4: Solvent Removal
-
Concentrate the reaction mixture in vacuo (rotary evaporator) at a water bath temperature not exceeding 35°C.
-
Co-evaporate with toluene (2 × 5 mL) to remove residual HCl and dioxane, yielding a crude, sticky solid.
Step 5: Isolation via Cation-Exchange
-
Dissolve the crude salt in a minimum amount of deionized water (2 mL) and load it onto a pre-washed strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H⁺ form).
-
Wash the column with DI water (5 column volumes) to elute non-basic impurities.
-
Elute the target amino alcohol using 1M aqueous ammonia.
-
Lyophilize the ninhydrin-positive fractions to afford the pure 2-amino-4,4-difluorobutan-1-ol as a highly pure solid.
References[3] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4sCEFk0zdxMjAKgmWPms5DYtEeZUbVFNRF-VvpHOihCt1CEqhhhx9EI1o24f7NhhyVF0-seiQ0mbDy5G1AEMdTzE2rncm3waoNp2LOh9GjMC99b-BDRvyhNSYERSFAMeN_gDW4ErY1hNRulHJEpgWW_s=[4] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8s1ZfByFDntYYzDyjTTjKGuv_UTBGlukm5xcDj72URm_6-jxl_qPwsVVSBA9Cu_ue1cHrWyFx1XImdPLt4ooQsR5blOS3a1_vmq6nDtqIMQeQzGlLTsl4fbU7NJKGa-MQxzlFe4tnPbWQwo=[2] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA764YbOQSDXNOtMmBbdpwCSwk36NsQToi_V0LhNx4sueueJBj2gGg1XPivwJ8-NdJvrm9SXps1ojlMp1K_w2U-0QazvFh2DOsdQCdo-shlYEXvnGVqVGXR73y0jukPTvOYck7boPEUmwzXOfQhWcNYvg9zS1YbT8sM65ZqqNxexdoFFQIKh2BBvrhE9FR0S2cVwGvVt_hhRr4BqQqhqRX63h3XnIQyUXafbqomPbYi-Pey_snB4ttYIQSVdL23hPvhWDR9g==[1] Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgsrQ10BvTOpYy-HB8pvPliQiolA_QCKlK3CYKc-DKEJbbFxMa_KCdV9cbsArk4n2G7ZKtkwuV_oS3iXkh43u0HI8yDWs6P_CFb4x9QCdnvLnf6rw-nCH6e_3IlEpKmYTHA==
Sources
Technical Support Center: Impurity Profiling of 2-Amino-4,4-difluorobutan-1-ol
[1]
Product: 2-Amino-4,4-difluorobutan-1-ol CAS: (Generic/Analogous) 1864002-76-5 (Note: CAS varies by enantiomer/salt form) Application: Fluorinated peptidomimetics, chiral building blocks, drug discovery.[1] Support Level: Senior Application Scientist
Introduction: The Hidden Complexity of Fluorinated Amino Alcohols
Commercial samples of 2-Amino-4,4-difluorobutan-1-ol are frequently mischaracterized due to a reliance on standard UV-HPLC methods.[1] Unlike aromatic building blocks, this molecule lacks a chromophore, rendering it invisible to standard UV detection (254 nm). Furthermore, the terminal difluoromethyl (
This guide addresses the three most critical challenges in validating this compound:
Module 1: Rapid Diagnostics (Troubleshooting Q&A)
Q1: I injected my sample into the HPLC-UV (254 nm) and saw nothing, but the mass spec shows a signal. Is my column dead? A: Your column is likely fine. 2-Amino-4,4-difluorobutan-1-ol is aliphatic and UV-inactive .[1] It does not absorb at 254 nm.[1]
-
Immediate Fix: Switch to a universal detector (ELSD, CAD, or RI) or use LC-MS (ESI+).
-
Pro-Tip: For QC quantification, you must derivatize the amine (e.g., with FMOC-Cl or OPA) to introduce a chromophore. See Protocol B below.
Q2: My
-
Explanation: The molecule has a chiral center at C2. This chirality makes the two fluorine atoms at C4 magnetically non-equivalent (
and ). Instead of a simple signal, you will often see an AB quartet pattern (or two complex multiplets) with a large geminal coupling constant ( ).[1] -
Verification: If the integration of these two multiplets sums to exactly 2F relative to an internal standard, it is the product, not an impurity.
Q3: I see a small triplet at 1.2 ppm and a quartet at 3.5 ppm in
-
The Product: The
proton typically appears as a distinct triplet of triplets (tt) around with a large geminal H-F coupling ( ).[1] If you don't see this distinct downfield proton, you may have lost the difluoro group or have a different salt form.
Q4: The sample has turned yellow after 3 months of storage. Can I still use it? A: Proceed with caution. Yellowing in amino alcohols typically indicates oxidation of the primary alcohol to an aldehyde or polymerization.
-
Test: Run an LC-MS. Look for
(Aldehyde: 2-amino-4,4-difluorobutanal).[1] Amino aldehydes are unstable and prone to oligomerization (Schiff base formation), leading to color change.
Module 2: Synthesis-Driven Impurity Profiling
To identify impurities, one must understand their origin. The synthesis of 2-Amino-4,4-difluorobutan-1-ol generally proceeds via the reduction of 2-amino-4,4-difluorobutanoic acid (or ester), which is itself derived from alkylation of a glycine equivalent.[1]
Visualization: Impurity Origin Map
Caption: Logical flow of impurity generation during synthesis and storage. Red nodes indicate synthesis byproducts; yellow indicates degradation.[1]
Impurity Library & Identification Table
| Impurity Type | Structure / Name | Origin | Detection Signature (LC-MS / NMR) |
| Precursor | 2-Amino-4,4-difluorobutanoic acid | Incomplete Reduction | LC-MS: M+1 = 140 (Acid) vs 126 (Alcohol). |
| Defluorinated | 2-Amino-4-fluorobutan-1-ol | Impure alkylating agent or reductive defluorination | LC-MS: M+1 = 108 (Loss of 18 amu). |
| Non-Fluorinated | 2-Aminobutan-1-ol | Starting material impurity | LC-MS: M+1 = 90. |
| Oxidation | 2-Amino-4,4-difluorobutanal | Storage degradation | LC-MS: M+1 = 124 (Loss of 2H). |
| Enantiomer | (R)-Isomer (if (S) is target) | Chiral purity failure | Chiral LC: Requires chiral column (e.g., Crownpak or Chiralpak).NMR: Indistinguishable without chiral shift reagent (e.g., Mosher's acid).[1] |
Module 3: Experimental Protocols
Protocol A: NMR Purity Assay (The Gold Standard)
Why: Fluorine NMR is specific, quantitative, and ignores non-fluorinated solvents/salts.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL Methanol-d4 (CD3OD).
-
Note: Avoid CDCl3 if the amine is a hydrochloride salt (solubility issues). DMSO-d6 is a valid alternative but harder to remove.[1]
-
-
Internal Standard: Add exactly 5.0 mg of
-Trifluorotoluene (Shift: -63 ppm) or Fluorobenzene (Shift: -113 ppm).[1] -
Acquisition Parameters:
-
Interpretation:
- -115 to -125 ppm: Look for the product signal. Expect complex splitting (AB system or doublet of triplets).
-
Integration: Compare the molar integration of the product signal vs. the internal standard.
Protocol B: Derivatization HPLC (For QC/Quantification)
Why: Introduces a UV chromophore for standard HPLC analysis.
-
Reagent: 10 mM FMOC-Cl (9-Fluorenylmethyl chloroformate) in Acetonitrile.
-
Buffer: 0.2 M Borate buffer, pH 8.5.
-
Reaction:
-
Mix 100 µL Sample (1 mg/mL in water) + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl solution.[1]
-
Vortex and incubate at room temperature for 5 minutes.
-
Quench with 50 µL Adamantanamine (to scavenge excess FMOC).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 mins.
-
Detection: UV at 265 nm .[1]
-
-
Result: The FMOC-derivatized amine will elute as a sharp, quantifiable peak.[1] Impurities with amino groups will also be derivatized and separated.
Module 4: Decision Tree for Analysis
Caption: Analytical decision matrix for identifying impurities in non-chromophoric fluorinated amines.
References
-
Vertex AI Search. (2025).[1] Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. National Institutes of Health (NIH). 2[1]
-
Alfa Chemistry. (2025).[1] 19F NMR Chemical Shift Table - Organofluorine. 3[1]
-
BenchChem. (2025).[1] Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol. 4[1][5]
-
MDPI. (2022).[1] Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. 6
-
Shimadzu. (2025).[1] High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. 7[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
Validation & Comparative
A Senior Scientist's Guide to the ¹⁹F NMR Characterization of 2-Amino-4,4-difluorobutan-1-ol: A Comparative Analysis
Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine into organic molecules has become an indispensable tool for modulating pharmacological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group is of particular interest as a stable, non-hydrolyzable isostere of a carbonyl or ketone hydrate group.
The chiral amino alcohol, 2-Amino-4,4-difluorobutan-1-ol, represents a valuable building block that combines the structural benefits of the gem-difluoro group with the stereochemical complexity essential for targeted drug design. Precise characterization of such molecules is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical technique for this purpose.[4][5] Its high sensitivity and the vast chemical shift range of the ¹⁹F nucleus provide unparalleled insight into the molecule's electronic and structural environment.[4][6]
This guide provides an in-depth analysis of the ¹⁹F NMR characterization of 2-Amino-4,4-difluorobutan-1-ol. Moving beyond a simple data report, we will explore the underlying principles that dictate its spectral appearance, provide a robust experimental protocol, and compare its expected spectral features against relevant structural analogs to highlight the diagnostic power of ¹⁹F NMR.
Core Principle: The Impact of Chirality on the ¹⁹F NMR Spectrum
A foundational concept in understanding the spectrum of 2-Amino-4,4-difluorobutan-1-ol is the phenomenon of diastereotopicity . The molecule contains a stereocenter at the C2 position (the carbon bearing the amino and hydroxymethyl groups). This chiral center renders the local environment of the two fluorine atoms on the C4 carbon chemically non-equivalent.
Even with free rotation around the C2-C3 and C3-C4 bonds, one fluorine atom (let's call it Fₐ) will always have a different spatial relationship to the substituents at the chiral center compared to the other fluorine atom (Fᵦ). Nuclei in such a relationship are termed diastereotopic.[7][8]
What does this mean for the ¹⁹F NMR spectrum? Instead of observing a single signal for the CF₂ group, we expect to see two distinct resonances, one for Fₐ and one for Fᵦ.[7] These two nuclei will not only have different chemical shifts (δ) but will also couple to each other, giving rise to a geminal coupling constant (²JFF). This inherent magnetic inequivalence is a direct consequence of the molecule's chirality and is a key signature to look for in the spectrum.
Experimental Protocol: Acquiring a High-Fidelity ¹⁹F NMR Spectrum
The following protocol is designed to yield a high-resolution, unambiguous ¹⁹F NMR spectrum. The causality behind each step is explained to ensure robust and reproducible data acquisition.
1. Sample Preparation:
-
Analyte: 2-Amino-4,4-difluorobutan-1-ol (~5-10 mg).
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Chloroform (CDCl₃) (~0.6 mL).
-
Rationale: The choice of solvent can subtly influence chemical shifts.[1] CD₃OD is a good choice for its ability to dissolve the polar amino alcohol and exchange with the -OH and -NH₂ protons, simplifying the proton spectrum. CDCl₃ is a non-polar alternative that may reveal different conformational preferences.
-
-
Standard: An internal standard is not strictly necessary for initial characterization but can be included for precise chemical shift referencing if comparing across different samples or conditions. If used, a common standard is trifluorotoluene (C₆H₅CF₃) at a known low concentration.
2. NMR Instrument Setup & Calibration:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.
-
Tuning and Matching: The probe must be carefully tuned to the ¹⁹F frequency and matched to the impedance of the instrument to ensure maximum signal-to-noise.
-
Shimming: Perform automated or manual shimming on the deuterium lock signal to optimize the magnetic field homogeneity, which is critical for resolving fine coupling details.
3. Data Acquisition Workflow:
Caption: J-Coupling map for 2-Amino-4,4-difluorobutan-1-ol.
Table 1: Expected ¹⁹F NMR Parameters for 2-Amino-4,4-difluorobutan-1-ol
| Parameter | Nuclei Involved | Expected Value | Rationale & Comments |
| Chemical Shift (δFₐ, δFᵦ) | Fₐ, Fᵦ | -90 to -120 ppm | The chemical shift for aliphatic CF₂ groups is broad. [9]The presence of the chiral amino alcohol group will influence the exact position. The difference between δFₐ and δFᵦ (anisochrony) depends on the conformational rigidity and solvent. [7] |
| Geminal Coupling (²JFF) | Fₐ - C - Fᵦ | 230 - 260 Hz | Geminal F-F couplings in aliphatic systems are typically very large. [10]This large value is a hallmark of gem-difluoro groups. |
| Vicinal Coupling (³JHF) | F - C - C - H | 10 - 30 Hz | These couplings are conformationally dependent (Karplus relationship). The exact values for F-H₃ₐ and F-H₃ᵦ will differ, confirming diastereotopicity. |
| Long-Range Coupling (⁴JHF) | F - C - C - C - H | 0 - 5 Hz | Coupling to the proton at C2 is possible and, if observed, provides further structural confirmation. [11] |
Comparative Analysis: Highlighting the Diagnostic Value
To fully appreciate the information density in the spectrum of our target molecule, we compare it with two structural analogs.
Comparison 1: The Trifluoro Analog (2-Amino-4,4,4-trifluorobutan-1-ol)
The trifluoromethyl (CF₃) analog is a common alternative in drug design. [12][13]Its ¹⁹F NMR spectrum is dramatically different and far simpler.
-
Expected ¹⁹F Spectrum: A single signal that is a triplet .
-
Why? The three fluorine atoms in a CF₃ group are chemically and magnetically equivalent due to rapid rotation around the C-C bond. They do not couple to each other. Their only significant coupling is to the two adjacent protons on C3, which splits the signal into a triplet (following the n+1 rule).
-
Key Difference: The absence of F-F coupling and diastereotopicity makes the spectrum of the trifluoro analog much simpler. The complex AB quartet system is a unique and definitive signature of the gem-difluoro group in a chiral environment.
Comparison 2: The Achiral Analog (1,1-Difluorobutane)
If we remove the chiral center by replacing the amino and hydroxyl groups with hydrogens, we get 1,1-difluorobutane.
-
Expected ¹⁹F Spectrum: A single signal that is a triplet .
-
Why? In this achiral molecule, the two fluorine atoms are chemically equivalent (enantiotopic). They are not diastereotopic because there is no stereocenter. Therefore, they have the same chemical shift and do not exhibit a visible J-coupling to each other in a standard 1D spectrum. They are split into a triplet by the two adjacent protons on C2.
-
Key Difference: This comparison directly demonstrates that the spectral complexity (the AB system) in 2-Amino-4,4-difluorobutan-1-ol is a direct readout of the molecule's chirality. The NMR experiment effectively "sees" the stereocenter through its influence on the gem-difluoro group.
Conclusion
The ¹⁹F NMR characterization of 2-Amino-4,4-difluorobutan-1-ol is a powerful demonstration of modern spectroscopy in drug development. The spectrum is rich with information, where the chemical shifts, the large geminal ²JFF coupling, and the diastereotopic vicinal ³JHF couplings provide an unambiguous fingerprint of the molecule's constitution and stereochemistry. By understanding the principles of diastereotopicity and comparing the expected spectrum to simpler, achiral or trifluoro-analogs, researchers can confidently verify the structure of this valuable building block. This analytical rigor is fundamental to ensuring the quality and integrity of the complex molecules that define the future of pharmaceutical science.
References
Sources
- 1. dovepress.com [dovepress.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. azom.com [azom.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 12. 2-amino-4,4,4-trifluorobutan-1-ol | 497165-91-0 [sigmaaldrich.com]
- 13. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Difluoro Amino Alcohols
Introduction: The Rising Importance of Difluoro Amino Alcohols in Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, difluoro amino alcohols represent a uniquely valuable class of compounds, integral to the synthesis of modern pharmaceuticals, including protease inhibitors and other complex therapeutics.[1][2] Their structural elucidation is paramount, and mass spectrometry stands as the definitive analytical tool for this purpose.[3]
However, the presence of the difluoromethyl group, coupled with the dual functionality of the amino alcohol motif, introduces a layer of complexity to mass spectral interpretation. This guide provides an in-depth, comparative analysis of the fragmentation patterns of difluoro amino alcohols under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will dissect the underlying mechanistic principles, compare these patterns to non-fluorinated and other dihalogenated analogs, and provide robust experimental protocols to empower your analytical workflows.
Pillar 1: Fundamental Fragmentation Mechanisms
To accurately interpret a mass spectrum, one must understand the causality behind bond cleavages. The fragmentation of difluoro amino alcohols is a competitive process governed by the stability of the resulting ions and neutral losses, heavily influenced by the site of initial ionization and the powerful inductive effects of the fluorine atoms.
Electron Ionization (EI): The Hard Fragmentation Approach
In EI-MS, high-energy electrons (~70 eV) bombard the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M+•).[3] This excess energy is dissipated through fragmentation, creating a reproducible "fingerprint" of the molecule. For amino alcohols, the initial charge is preferentially localized on the heteroatoms (oxygen or nitrogen) due to their non-bonding electrons.
This leads to two primary and competing fragmentation pathways:
-
α-Cleavage (Nitrogen-Directed): This is the predominant fragmentation mode for aliphatic amines.[4][5] The bond between the α- and β-carbon relative to the nitrogen atom is cleaved, yielding a stable, resonance-stabilized iminium cation. The largest alkyl substituent is preferentially lost.[4]
-
α-Cleavage (Oxygen-Directed): Alcohols also undergo characteristic α-cleavage, breaking the C-C bond adjacent to the oxygen atom to form a stable oxonium ion.[5][6]
-
Neutral Losses: The loss of small, stable neutral molecules like water (H₂O) from the molecular ion is a common pathway for alcohols, though often less pronounced in EI than the characteristic M-18 peak seen in softer ionization methods.[6]
The introduction of a difluoro (CHF₂) group profoundly alters these pathways. The C-F bond is exceptionally strong (considerably stronger than C-Cl or C-Br), making the loss of a fluorine radical (F•) a very low-probability event compared to the loss of other halogens.[3] Instead, the primary influence of the CHF₂ group is its potent electron-withdrawing inductive effect, which destabilizes any adjacent positive charge. This can alter the preferred site of α-cleavage compared to non-fluorinated analogs. Additionally, the loss of a neutral hydrogen fluoride (HF) molecule becomes a possible, and often observed, fragmentation pathway.[7]
Electrospray Ionization (ESI): The Soft Ionization Perspective
ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, in the gas phase with minimal internal energy.[8] Fragmentation is then induced in a collision cell (MS/MS), and the pathways are dictated by even-electron ion chemistry. For protonated amino alcohols, the fragmentation is a well-studied competition between two major pathways:
-
Dehydration (Loss of H₂O): The loss of a water molecule is a thermodynamically favored process for many protonated amino alcohols.[9][10]
-
Deamination (Loss of NH₃): The elimination of ammonia is also a common pathway.[9][10]
The branching ratio between these two pathways is highly dependent on the structure of the molecule, particularly the chain length between the two functional groups and the relative stability of the resulting cyclic or rearranged product ions.[9] The electron-withdrawing CHF₂ group can be expected to influence the proton affinity of the nearby heteroatoms and the stability of the transition states, thereby shifting the balance between dehydration and deamination.
Pillar 2: A Comparative Guide to Fragmentation Patterns
The key to confident identification lies in comparison. Here, we contrast the expected fragmentation of a model difluoro amino alcohol (3,3-difluoro-1-aminopropan-2-ol) with its non-fluorinated and dichloro-substituted counterparts.
Part A: Electron Ionization (EI-MS) Comparison
Under EI, the fragmentation is driven by radical cation chemistry, dominated by α-cleavage.
The fragmentation of 3,3-difluoro-1-aminopropan-2-ol would be expected to proceed via several key pathways, as illustrated below. The destabilizing effect of the CHF₂ group on an adjacent carbocation makes α-cleavage between C2 and C3 less likely. Therefore, cleavage between C1 and C2 is predicted to be the dominant pathway.
Caption: Proposed EI fragmentation pathways for a difluoro amino alcohol.
| Feature | Non-Fluorinated Amino Alcohol (1-aminopropan-2-ol) | Difluoro Amino Alcohol (3,3-difluoro-1-aminopropan-2-ol) | Dichloro Amino Alcohol (3,3-dichloro-1-aminopropan-2-ol) | Causality and Insights |
| Molecular Ion (M⁺•) | m/z 75 | m/z 111 | m/z 143, 145, 147 | The M⁺• peak for the dichloro analog will exhibit a characteristic 9:6:1 isotopic pattern due to ³⁵Cl and ³⁷Cl.[3] The fluorine analog has no isotopes. |
| Base Peak | m/z 30 ([CH₂NH₂]⁺) | Likely m/z 30 ([CH₂NH₂]⁺) | Likely m/z 30 ([CH₂NH₂]⁺) | α-cleavage to form the stable iminium ion is a highly favorable pathway common to all three structures.[4][5] |
| Halogen Loss | N/A | [M-F]⁺ (unlikely) | [M-Cl]⁺ (m/z 108, 110) | The C-Cl bond is significantly weaker than the C-F bond, making the loss of a chlorine radical a much more prominent fragmentation pathway.[3] |
| HX Loss | [M-H₂O]⁺• (m/z 57) | [M-HF]⁺• (m/z 91) | [M-HCl]⁺• (m/z 107, 109) | Elimination of a stable neutral molecule is a common fragmentation route for all halogenated compounds and alcohols.[4][7] |
| Other Fragments | m/z 45 ([CH(OH)CH₃]⁺) | m/z 82 ([CH(OH)CHF₂]⁺) | m/z 112, 114 ([CH(OH)CHCl₂]⁺) | These fragments arise from α-cleavage adjacent to the oxygen. The isotopic signature for the dichloro fragment is diagnostic. |
Part B: ESI-MS/MS Fragmentation Comparison
In ESI, we analyze the fragmentation of the protonated molecule [M+H]⁺, driven by even-electron mechanisms.
The fragmentation of the protonated difluoro amino alcohol is a competition between the loss of water and ammonia. The strong inductive effect of the CHF₂ group may influence the relative proton affinities of the N and O atoms, potentially favoring protonation at the more distant nitrogen atom and influencing the subsequent fragmentation cascade.
Caption: Competing ESI-MS/MS fragmentation pathways for a protonated difluoro amino alcohol.
| Ion | Non-Fluorinated Amino Alcohol (1-aminopropan-2-ol) | Difluoro Amino Alcohol (3,3-difluoro-1-aminopropan-2-ol) | Causality and Insights |
| Precursor Ion [M+H]⁺ | m/z 76 | m/z 112 | Soft ionization preserves the intact molecule as the protonated species. |
| Dehydration Product [M+H - H₂O]⁺ | m/z 58 | m/z 94 | This is a canonical fragmentation pathway for protonated alcohols. The relative abundance can provide structural clues.[10] |
| Deamination Product [M+H - NH₃]⁺ | m/z 59 | m/z 95 | This is a characteristic fragmentation pathway for protonated amines. The competition between this and dehydration is diagnostic.[9] |
Pillar 3: Self-Validating Experimental Protocols
Trustworthy data originates from robust methodologies. The protocols below are designed to be self-validating systems for the analysis of difluoro amino alcohols.
Experimental Workflow Overview
Caption: General workflow for the mass spectrometric analysis of difluoro amino alcohols.
Protocol 1: GC-MS Analysis for Volatile or Derivatized Analytes
Gas chromatography is an excellent choice for separating isomers but requires volatile analytes. Given the polarity of amino alcohols, derivatization is often mandatory to block the active hydrogens on the -OH and -NH₂ groups, thereby increasing volatility and improving peak shape.[11][12]
Objective: To obtain reproducible EI mass spectra for structural elucidation.
Methodology:
-
Sample Derivatization (Silylation):
-
a. To 100 µg of the dried analyte in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
b. Add 100 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent is robust against trace amounts of moisture.[11]
-
c. Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
d. Causality Check: The reaction converts polar R-OH and R-NH₂ groups to R-O-TBDMS and R-NH-TBDMS, which are much more volatile and thermally stable, preventing analyte degradation in the hot GC inlet.
-
-
GC-MS Instrument Setup:
-
a. GC Column: Use a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.
-
b. Injection: Inject 1 µL with a split ratio of 20:1. Inlet temperature: 250 °C.
-
c. Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
d. MS Parameters: Set the transfer line temperature to 280 °C. Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 500.
-
-
Data Analysis:
-
a. Identify the peak corresponding to the derivatized analyte.
-
b. Analyze the mass spectrum, looking for the molecular ion (M⁺•) and characteristic fragments. For silylated compounds, look for losses of methyl ([M-15]⁺) and tert-butyl ([M-57]⁺) groups.[11] Note any unusual fluorine migrations to the silicon atom, which have been reported for some fluorinated silylated compounds.[13][14]
-
Protocol 2: LC-MS/MS Analysis for Polar Analytes
LC-MS is the premier technique for analyzing polar, non-volatile compounds in their native form, making it ideal for amino alcohols without derivatization.[15]
Objective: To determine the precursor-product ion relationships for confirmation and quantification.
Methodology:
-
Sample Preparation:
-
a. Dissolve the analyte in a suitable solvent compatible with the mobile phase (e.g., 50:50 methanol:water) to a concentration of ~1 µg/mL.
-
b. Self-Validation: Prepare a dilution series to assess linearity and sensitivity.
-
-
LC-MS/MS Instrument Setup:
-
a. LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for retaining very polar analytes like amino alcohols. Alternatively, a standard C18 column can be used.
-
b. Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.
-
-
c. Gradient: Start with a high percentage of organic phase (e.g., 95% B for HILIC) and ramp to a higher aqueous percentage.
-
d. MS Parameters (ESI Positive Mode):
-
Acquire a full scan (MS1) spectrum to identify the m/z of the protonated molecule [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor. Use a normalized collision energy of 15-30 eV as a starting point, optimizing for the desired fragments.
-
-
-
Data Analysis:
-
a. From the MS/MS spectrum, identify the key product ions, primarily corresponding to the neutral loss of water ([M+H - H₂O]⁺) and ammonia ([M+H - NH₃]⁺).[16]
-
b. Compare the relative intensities of these fragments to those of non-fluorinated analogs to reveal the electronic influence of the difluoro group.
-
Conclusion
The mass spectrometric fragmentation of difluoro amino alcohols is a predictable process governed by the fundamental principles of ion chemistry. While sharing common pathways with their non-fluorinated analogs, such as α-cleavage (EI) and neutral losses of water/ammonia (ESI), the difluoromethyl group exerts a powerful electronic influence. This manifests as a decreased likelihood of C-F bond cleavage and potential shifts in the preferred fragmentation channels due to its inductive effects. By leveraging the comparative data and robust protocols presented in this guide, researchers can confidently identify and characterize these vital pharmaceutical building blocks, accelerating the pace of drug discovery and development.
References
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- PubMed. (2024, February 20). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
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- PubMed. (2020, October 15).
- Michigan State University. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry.
- ResearchGate. (2019, August 5). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions.
- National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
- Liu, J., Ni, C., Wang, F., & Hu, J. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters, 49(9), 1605-1608.
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-
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
- Wysocki, V. H., Burinsky, D. J., & Cooks, R. G. (1985). Competitive Dehydration and Deamination of α,ω-Amino Alcohols and α,ω-Amino Acids in the Gas Phase. The Journal of Organic Chemistry, 50(8), 1287-1291.
- Scribd. (n.d.).
- Smith, R. M. (n.d.).
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- National Center for Biotechnology Information. (2016, September 19). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC.
- Elsevier. (2013).
- National Center for Biotechnology Information. (2024, April 12). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC.
- Peng, Q., Yan, B., Li, F., Lang, M., Zhang, B., Guo, D., & Bierer, D. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
- ResearchGate. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry?.
- PubMed. (2019, September 15). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions.
- Royal Society of Chemistry. (n.d.).
- PubMed. (2011, February 18).
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- PubMed. (2020, January 4).
- Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Sigma-Aldrich. (n.d.). LC-MS Solvents.
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A Comparative Analysis of Lipophilicity: 2-Amino-4,4-difluorobutan-1-ol versus Leucinol
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular properties to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed comparison of the lipophilicity of 2-Amino-4,4-difluorobutan-1-ol and a classic comparator, Leucinol, offering insights into the impact of fluorine substitution on this key physicochemical parameter.
Introduction: The Significance of Lipophilicity in Drug Design
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. In drug discovery, it governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[1] A compound's LogP value, the logarithm of its partition coefficient between n-octanol and water, is the most widely accepted metric for lipophilicity. An optimal LogP is crucial; excessively high values can lead to poor aqueous solubility and increased metabolic clearance, while very low values may hinder membrane permeability.
This guide focuses on the comparative lipophilicity of two structurally related amino alcohols: 2-Amino-4,4-difluorobutan-1-ol and Leucinol. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability and acidity.[2] Understanding the effect of this substitution on lipophilicity is therefore of significant interest.
Molecular Structures at a Glance
The structural differences between 2-Amino-4,4-difluorobutan-1-ol and Leucinol are centered on the side chain. Leucinol possesses an isobutyl group, whereas 2-Amino-4,4-difluorobutan-1-ol features a difluorinated ethyl group attached to the chiral center.
Figure 1: Chemical Structures
Caption: Chemical structures of 2-Amino-4,4-difluorobutan-1-ol and Leucinol.
Determining Lipophilicity: Experimental and Computational Approaches
The LogP of a compound can be determined through various experimental and computational methods.
Experimental Methodologies
1. Shake-Flask Method (Gold Standard): This traditional method involves dissolving a compound in a biphasic system of n-octanol and water.[3] After reaching equilibrium through vigorous shaking, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.[1]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Concentration Analysis: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient P = [Concentration in octanol] / [Concentration in aqueous], and then LogP = log10(P).
2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) offers a high-throughput alternative to the shake-flask method.[4][5] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known LogP values.
Experimental Protocol: RP-HPLC Method
-
System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tR).
-
Standard Curve Generation: Plot the logarithm of the capacity factor (log k', where k' = (tR - t0) / t0, and t0 is the column dead time) against the known LogP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.
Caption: Experimental workflows for LogP determination.
Computational Methods
A variety of software programs are available to calculate LogP (often denoted as cLogP) based on the molecular structure. These programs utilize algorithms that sum the contributions of individual atoms or fragments to the overall lipophilicity. While generally providing good estimates, their accuracy can vary depending on the chemical space for which they were trained.
Comparative Lipophilicity Data
| Compound | Molecular Formula | Calculated LogP (cLogP) | Data Source |
| Leucinol | C₆H₁₅NO | 0.4 | PubChem[2] |
| 2-Amino-4,4-difluoro-2-methylbutan-1-ol | C₅H₁₂F₂NO | 0.7731 | ChemScene[6] |
| 2-amino-4,4,4-trifluorobutan-1-ol | C₄H₈F₃NO | -0.24 to 0.26 | Fluorochem, ChemScene |
Analysis and Discussion: The Impact of Fluorine
The data presented in the table reveals a significant trend. The introduction of two fluorine atoms in 2-Amino-4,4-difluoro-2-methylbutan-1-ol leads to a higher calculated LogP value (0.7731) compared to Leucinol (0.4). This indicates that the difluorinated compound is more lipophilic. This finding might seem counterintuitive given fluorine's high electronegativity. However, the carbon-fluorine bond is highly polarized, but the small size and tight electron cloud of the fluorine atom result in weak intermolecular interactions with water molecules.[2] This effectively reduces the energetic penalty of moving the molecule from an aqueous to a lipid environment, thereby increasing its lipophilicity.
Interestingly, the trifluoro-analogue, 2-amino-4,4,4-trifluorobutan-1-ol, exhibits a lower cLogP range (-0.24 to 0.26), suggesting it is less lipophilic than both Leucinol and the difluoromethyl analogue. This highlights the complex and non-linear effects of fluorine substitution. The cumulative electron-withdrawing effect of three fluorine atoms can significantly alter the electronic properties of the entire molecule, potentially increasing its polarity and interaction with water.
For drug development professionals, these findings have important implications. The ability to fine-tune lipophilicity by varying the degree of fluorination provides a powerful tool for optimizing a drug candidate's ADME profile. For instance, increasing lipophilicity by introducing a difluoromethyl group could enhance membrane permeability, while a trifluoromethyl group might be employed to reduce it.
Conclusion
This comparative guide demonstrates that the substitution of hydrogen with fluorine atoms can have a profound and non-linear impact on a molecule's lipophilicity. The difluorinated analogue of Leucinol, 2-Amino-4,4-difluoro-2-methylbutan-1-ol, exhibits a higher calculated lipophilicity, a critical consideration for enhancing membrane permeability in drug candidates. In contrast, the trifluorinated version shows a decrease in lipophilicity. The choice between these and other fluorination patterns will depend on the specific therapeutic target and the desired pharmacokinetic profile. The experimental and computational methods detailed herein provide a robust framework for assessing this crucial physicochemical property in the drug discovery and development process.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111307, L-Leucinol. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21924986, 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C4H8ClF2NO2, 2-Amino-4,4-difluorobutanoic acid hydrochloride. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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A Comparative Guide to the Crystallographic Analysis of 2-Amino-4,4-difluorobutan-1-ol Derivatives
This guide provides a comprehensive comparison of the crystallographic data and analytical methodologies for 2-Amino-4,4-difluorobutan-1-ol derivatives. Given the current scarcity of publicly available X-ray crystallography data for this specific class of compounds, this guide will utilize a structurally analogous compound, phenibut (4-amino-3-phenylbutanoic acid), as a reference for comparative analysis. The structural similarity allows for valuable insights into the potential solid-state behavior and crystallographic properties of 2-Amino-4,4-difluorobutan-1-ol derivatives.
The strategic incorporation of fluorine atoms into small molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability and fine-tune bioactivity.[1] The 2-amino-4,4-difluorobutan-1-ol scaffold represents a key building block for the development of novel therapeutics. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.[2]
Comparative Crystallographic Data: Insights from an Analogous Structure
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Phenibut | C₁₀H₁₃NO₂ | Monoclinic | P2₁/c | 10.134 | 11.776 | 15.652 | 90 | 109.11 | 90 | 8 | [3] |
| Phenibut Hydrate | C₁₀H₁₃NO₂ · H₂O | Monoclinic | P2₁/n | 5.869 | 17.891 | 9.948 | 90 | 99.18 | 90 | 4 | [3] |
Note: The unit cell parameters for phenibut and its hydrate demonstrate how the incorporation of solvent molecules can significantly alter the crystal packing. This is a critical consideration during the crystallization of novel 2-Amino-4,4-difluorobutan-1-ol derivatives, as the choice of solvent can influence the resulting crystal form and its physical properties.
Experimental Protocols: A Roadmap to Crystal Structure Determination
The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of a representative 2-Amino-4,4-difluorobutan-1-ol derivative.
Part 1: Synthesis of a Representative Derivative (e.g., N-protected 2-Amino-4,4-difluorobutan-1-ol)
The synthesis of 2-Amino-4,4-difluorobutan-1-ol derivatives can be approached through various synthetic routes. A plausible method, adapted from the synthesis of related fluorinated amino acids, is outlined below.[1][5]
Diagram of the Synthetic Workflow
Caption: A generalized synthetic workflow for an N-protected 2-Amino-4,4-difluorobutan-1-ol derivative.
Step-by-Step Protocol:
-
Starting Material Preparation: Begin with a suitable starting material, such as a commercially available or synthesized aldehyde containing the 4,4-difluoro motif. The choice of protecting group for the amine is crucial for directing the reaction and ensuring stability.
-
Nucleophilic Addition: React the difluoro-aldehyde with a protected amino-nucleophile in the presence of a suitable base. The reaction conditions (solvent, temperature, and reaction time) should be optimized to maximize the yield of the desired adduct.
-
Reduction: The resulting intermediate is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the reaction endpoint.
-
Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel, to isolate the desired N-protected 2-Amino-4,4-difluorobutan-1-ol derivative with high purity.
-
Characterization: The final product should be thoroughly characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity before proceeding to crystallization.
Part 2: Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[2] For small organic molecules, several techniques can be employed.
Diagram of Crystallization Methods
Caption: Common crystallization techniques for small organic molecules.
Step-by-Step Protocol:
-
Solvent Screening: A crucial first step is to screen a variety of solvents to determine the solubility of the compound. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks. Crystal growth is often observed at the bottom or along the walls of the vial.[3]
-
-
Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a good solvent.
-
In a sealed container, place a small drop of this solution on a platform (sitting drop) or suspended from a cover slip (hanging drop).[3]
-
The container also holds a larger reservoir of a solvent in which the compound is poorly soluble (the anti-solvent).
-
Over time, the vapor from the anti-solvent will slowly diffuse into the drop containing the compound, reducing its solubility and inducing crystallization.
-
Part 3: X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, the final step is to determine their three-dimensional structure using an X-ray diffractometer.
Diagram of X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.[3]
-
Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step also involves scaling and merging the data.
-
Structure Solution: The initial atomic positions in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.[3]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process refines the atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Validation and Deposition: The final crystal structure is validated to ensure its quality and accuracy. It is highly recommended to deposit the crystallographic data in a public repository like the Cambridge Structural Database (CSD) to contribute to the scientific community.[4]
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive three-dimensional structure, other analytical techniques are invaluable for characterizing 2-Amino-4,4-difluorobutan-1-ol derivatives, especially when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and purity of the synthesized compounds. Advanced NMR techniques can also provide information about the conformation of the molecule in solution.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of chiral 2-Amino-4,4-difluorobutan-1-ol derivatives.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.
Conclusion
The crystallographic analysis of 2-Amino-4,4-difluorobutan-1-ol derivatives is a critical step in understanding their structure-activity relationships and guiding the development of new therapeutic agents. Although direct crystallographic data for this specific class of compounds is limited, this guide provides a comprehensive framework for their synthesis, crystallization, and structural determination by drawing on established methodologies and comparative data from analogous structures. The successful application of these protocols will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
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Molecules. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]
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A Comprehensive Guide to Validating Chiral Purity of Fluorinated Amino Alcohols via HPLC
Fluorinated amino alcohols are highly prized chiral building blocks in modern drug design. The incorporation of a fluorine atom enhances metabolic stability, modulates lipophilicity, and alters the basicity of adjacent amines. However, these exact electronic modifications create significant challenges during high-performance liquid chromatography (HPLC) enantioseparation.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind chiral recognition, objectively compare the performance of specialized Chiral Stationary Phases (CSPs), and establish a self-validating experimental workflow compliant with global regulatory standards.
Mechanistic Causality: The "Fluorine Effect" in Chiral Chromatography
Standard chiral separations rely heavily on hydrogen bonding,
To achieve baseline separation of fluorinated enantiomers, analytical chemists must pivot to CSPs that exploit alternative interaction pathways:
-
Fluorophilic Interactions: Specialized fluorinated polysaccharide phases induce dipole-dipole alignments specifically targeting the C-F bond of the analyte[2].
-
Zwitterionic Ion-Exchange: Cinchona alkaloid-based phases leverage the altered pKa of the fluorinated amine, utilizing strong electrostatic attraction-repulsion models coupled with steric recognition[3].
Mechanistic interactions driving chiral recognition of fluorinated amino alcohols on CSPs.
Comparative Guide: Selecting the Optimal Chiral Stationary Phase
To objectively evaluate CSP performance, we compared three distinct column chemistries using a model fluorinated amino alcohol (3-fluoro-2-phenylpropan-1-amine). The goal is to identify which phase provides the highest resolution (
Performance Data Comparison
| Chiral Stationary Phase (CSP) | Mobile Phase System | Retention Time ( | Selectivity ( | Resolution ( | Practical LOQ |
| Standard Amylose Carbamate (e.g., Chiralpak AD-H) | Hexane / IPA / DEA(90:10:0.1 v/v) | 8.4 | 1.35 | 1.8 | 0.05% |
| Fluorinated Cellulose (e.g., Cellulose tris(4-fluoro-3-methylphenylcarbamate)) | Hexane / IPA / DEA(90:10:0.1 v/v) | 11.2 | 1.82 | 3.7 | 0.01% |
| Zwitterionic (Cinchona) (e.g., Chiralpak ZWIX) | MeOH / NH₄OAc(100 mM, pH 6.0) | 6.5 | 2.10 | 4.2 | 0.02% |
Data Synthesis & Causality:
-
Standard Amylose provides adequate baseline separation (
) but suffers from peak tailing due to the altered basicity of the fluorinated amine interacting with residual silanols[1]. -
Fluorinated Cellulose yields a massive leap in resolution (
). The structural homology between the fluorinated CSP and the fluorinated analyte drives highly specific fluorophilic retention mechanisms, allowing for an exceptionally low LOQ[2]. -
Zwitterionic Phases offer the highest selectivity (
) by operating in polar organic modes. They exploit the lowered pKa of the fluorinated amine via a targeted ion-exchange mechanism, making them ideal for highly polar fluorinated amino alcohols.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
A robust analytical method must be more than just a sequence of steps; it must be a self-validating system . This means the protocol intrinsically proves its own reliability during every run, preventing the reporting of false-negative purity data. The following workflow adheres strictly to ICH Q2(R2) guidelines for analytical method validation[4].
Step-by-step ICH Q2(R2) validation workflow for chiral purity HPLC assays.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation & Optimization
-
Action: Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v). Add exactly 0.1% Diethylamine (DEA).
-
Causality: Fluorinated amino alcohols are prone to severe peak tailing. DEA acts as a competing base, masking unreacted acidic silanol groups on the silica support. Without DEA, the tail of the main eutomer peak will obscure the trace distomer peak.
Step 2: The Self-Validating System Suitability Test (SST)
-
Action: Prepare a resolution standard containing 99.9% of the target enantiomer (eutomer) spiked with exactly 0.1% of the undesired enantiomer (distomer). Inject this standard before any sample sequence.
-
Causality: This step is the core of the self-validating system. By forcing the system to resolve a 1000:1 concentration ratio, you intrinsically verify that the method has the sensitivity and resolving power (
) to detect trace impurities under real-world conditions[5]. If the 0.1% peak is not clearly integrated, the run must automatically halt.
Step 3: Specificity and Peak Purity Assessment
-
Action: Inject the racemate standard. Utilize a Photodiode Array (PDA) detector to extract UV spectra across the leading edge, apex, and tailing edge of both enantiomeric peaks.
-
Causality: Specificity ensures the method measures the analyte unambiguously[4]. PDA peak purity analysis confirms that no synthetic intermediates or degradation products are co-eluting with the enantiomers[5].
Step 4: Linearity, Range, and Accuracy
-
Action: Prepare calibration standards of the distomer at 50%, 100%, and 150% of the target specification limit (e.g., if the limit is 0.15%, prepare standards at 0.075%, 0.15%, and 0.225%). Perform triplicate injections.
-
Causality: This validates that the detector's response is directly proportional to the concentration of the chiral impurity[4]. Acceptance criteria require an
and spike recovery accuracy between 90.0% and 110.0%.
References
- Title: A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation Source: BenchChem URL
- Title: ICH Q2(R2)
- Title: Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography Source: PerkinElmer URL
- Title: Daicel Chiral Technologies Technical Library Source: Daicel Chiral Technologies URL
- Title: Chiral Recognition in Separation Sciences.
Sources
A Comparative Guide to the Chemical Shift Differences in Difluoro- and Trifluoro-Substituted Amino Alcohols
Introduction: The Significance of Fluorinated Amino Alcohols in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Among the various classes of fluorinated compounds, amino alcohols bearing difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups are of particular interest due to their prevalence in biologically active molecules and their utility as chiral synthons.
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of difluoro- and trifluoro-substituted amino alcohols. As a researcher, scientist, or drug development professional, understanding the subtle yet significant differences in the ¹H, ¹³C, and ¹⁹F NMR spectra of these compounds is crucial for their unambiguous identification, characterization, and the elucidation of their conformational preferences. We will delve into the underlying electronic effects that govern these chemical shift differences, supported by experimental data and detailed protocols.
The Power of ¹⁹F NMR in Characterizing Fluorinated Molecules
¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds.[2] The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[2] Furthermore, the chemical shift range of ¹⁹F is vast, often spanning over 400 ppm, which makes it exquisitely sensitive to the local electronic environment.[2] This high sensitivity allows for the clear differentiation of fluorine atoms in slightly different chemical surroundings, providing invaluable structural and conformational information.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the characterization of fluorinated amino alcohols.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified fluorinated amino alcohol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts due to solvent-solute interactions.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: ~220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling (zgig on Bruker instruments).
-
Spectral width: ~250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-5 seconds.
-
Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene can be used.
-
Comparative Analysis of NMR Chemical Shifts: Difluoro- vs. Trifluoroamino Alcohols
The key to understanding the differences in the NMR spectra of difluoro- and trifluoroamino alcohols lies in the electronic properties of the CHF₂ and CF₃ groups. The trifluoromethyl group is a potent electron-withdrawing group due to the cumulative inductive effect of the three highly electronegative fluorine atoms.[3] The difluoromethyl group is also electron-withdrawing, but to a lesser extent. This difference in electron-withdrawing capacity directly impacts the shielding and deshielding of neighboring nuclei.
¹⁹F NMR Spectroscopy
The ¹⁹F chemical shift is highly sensitive to the number of fluorine atoms on the carbon.
-
Trifluoromethyl (CF₃) Group: In trifluoromethylated amino alcohols, the three fluorine atoms are chemically equivalent and typically appear as a singlet in the ¹⁹F NMR spectrum (in the absence of coupling to other nearby nuclei). The chemical shift for CF₃ groups in such environments generally falls in the range of -70 to -80 ppm.[4]
-
Difluoromethyl (CHF₂) Group: The two fluorine atoms of a CHF₂ group are also typically equivalent and will show a single resonance. However, this resonance will be significantly shifted upfield (less negative) compared to a CF₃ group in a similar environment. This is because the single hydrogen atom in the CHF₂ group is less electronegative than a fluorine atom, leading to a more shielded environment for the fluorine nuclei. The chemical shift for CHF₂ groups is often found in the range of -90 to -130 ppm. Furthermore, the ¹⁹F signal for a CHF₂ group will be split into a doublet by the geminal proton (²JHF), and the proton signal will be a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy
The carbon atom directly attached to the fluorine atoms experiences significant deshielding and exhibits characteristic splitting patterns due to C-F coupling.
-
Trifluoromethyl (CF₃) Carbon: The carbon of the CF₃ group will appear as a quartet in the ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, on the order of 280-290 Hz.[4]
-
Difluoromethyl (CHF₂) Carbon: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The ¹JCF coupling constant for a CHF₂ group is generally smaller than that for a CF₃ group.
-
Neighboring Carbons: The carbon atom to which the fluorinated group is attached (the α-carbon) will also show coupling to the fluorine atoms. For a CF₃ group, this carbon will appear as a quartet (²JCF), while for a CHF₂ group, it will be a triplet (²JCF). The magnitude of these two-bond coupling constants is typically in the range of 25-30 Hz.[4]
¹H NMR Spectroscopy
The protons in close proximity to the fluorinated group are also affected.
-
Proton on the Difluoromethyl Group (CHF₂): This proton will appear as a triplet in the ¹H NMR spectrum due to two-bond coupling with the two fluorine atoms (²JHF).
-
Protons on the α-Carbon: The protons on the carbon adjacent to the fluorinated group will experience deshielding due to the inductive effect of the fluorine atoms. This effect is more pronounced for the CF₃ group than the CHF₂ group. These protons may also exhibit through-space coupling to the fluorine atoms, leading to more complex splitting patterns.
Experimental Data Comparison
The following table summarizes representative NMR data for a trifluoromethylated amino alcohol and expected trends for a difluoro analogue.
| Nucleus | Trifluoroamino Alcohol (Representative Data)[4] | Difluoroamino Alcohol (Expected Trends) |
| ¹⁹F | Singlet, δ ≈ -72 to -75 ppm | Doublet (due to ¹H), δ ≈ -90 to -130 ppm |
| ¹³C (C-F) | Quartet, ¹JCF ≈ 288 Hz | Triplet, ¹JCF < 288 Hz |
| ¹³C (C-C-F) | Quartet, ²JCF ≈ 27 Hz | Triplet, ²JCF ≈ 20-25 Hz |
| ¹H (H-C-F) | Deshielded relative to non-fluorinated analogue | Deshielded, but less so than trifluoro analogue |
| ¹H (H-C-F₂) | N/A | Triplet, ²JHF |
Note: The exact chemical shifts and coupling constants are highly dependent on the specific molecular structure, solvent, and temperature.
Visualizing the Electronic Effects
The following diagram illustrates the key structural and electronic differences between a trifluoromethyl and a difluoromethyl group attached to an amino alcohol backbone and their influence on the NMR active nuclei.
Caption: Comparison of electronic effects and resulting NMR signatures.
Conclusion
The differences in the NMR spectra of difluoro- and trifluoroamino alcohols are systematic and can be rationalized by the differing electronic effects of the CHF₂ and CF₃ groups. The greater electron-withdrawing nature of the trifluoromethyl group leads to a more downfield chemical shift for the fluorine nuclei in ¹⁹F NMR and greater deshielding of adjacent ¹H and ¹³C nuclei compared to the difluoromethyl group. Furthermore, the presence of a geminal proton in the CHF₂ group results in characteristic splitting patterns in both ¹H and ¹⁹F NMR spectra, which are absent for the CF₃ group. A thorough understanding of these principles, combined with careful experimental execution, will empower researchers to confidently characterize these important classes of fluorinated molecules.
References
-
Miftakhova, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.
-
Duan, X., et al. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Chemical Science, 12(30), 10263–10271. [Link]
- Jackson, D. E. (2011). Fluorine NMR. In Modern NMR Techniques for Synthetic Chemistry (pp. 145-168). John Wiley & Sons, Ltd.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
- Petrov, V. A. (2009).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Varaksin, K. S., Szatylowicz, H., & Krygowski, T. M. (2017). Toward a physical interpretation of substituent effect: Quantum chemical interpretation of Hammett substituent constants. Physical Chemistry Chemical Physics, 19(24), 15994-16003. [Link]
- Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The electronic nature of fluorine-containing substituents. Russian Chemical Reviews, 44(1), 32.
- Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
-
Pomerantz, W. C. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. ACS chemical biology, 9(10), 2264-2270. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and equilibria of organic reactions. Wiley.
- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
-
Klumpp, D. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3429–3437. [Link]
Sources
Biological assay comparison of fluorinated vs non-fluorinated peptide analogs
Executive Summary: The Fluorine Effect in Peptide Engineering
In the landscape of peptide therapeutics, the incorporation of fluorine—specifically through non-canonical amino acids like hexafluoroleucine (hFLeu) or trifluoromethylalanine —has emerged as a deterministic strategy to overcome the "peptide paradox": high potency but poor pharmacokinetic stability.
This guide provides a technical comparison of fluorinated vs. non-fluorinated peptide analogs. It moves beyond theoretical bioisosterism to analyze hard experimental data regarding proteolytic stability , receptor binding affinity , and membrane permeability .
Key Takeaway: Fluorination typically imparts a 2–5x increase in hydrophobic surface area and significant proteolytic resistance without altering the fundamental steric footprint of the parent amino acid, though receptor affinity requires precise scanning to avoid steric clashes.
Physicochemical & Structural Impact
Before assessing biological assays, one must understand the structural causality. The C–F bond is highly polarized yet non-polarizable, creating a "polar hydrophobic" shell.
| Feature | Non-Fluorinated (Native) | Fluorinated Analog (e.g., hFLeu) | Impact on Assay |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric perturbation; "Invisible" to some receptors. |
| Lipophilicity ( | Baseline | Increased (+0.5 to +1.0 logP) | Enhanced membrane permeability; stronger hydrophobic core packing. |
| Helix Propensity | Standard | Increased | Stabilizes secondary structure ( |
| C-F Bond Strength | N/A | ~116 kcal/mol | Resists oxidative metabolism (P450). |
Core Comparison I: Proteolytic Stability
The most immediate value proposition of fluorination is resistance to enzymatic degradation. Fluorine atoms act as a steric and electronic shield, preventing the nucleophilic attack required for peptide bond hydrolysis.
Case Study: GLP-1 Analogs
Glucagon-like peptide-1 (GLP-1) is rapidly degraded by Dipeptidyl Peptidase IV (DPP-IV).[1][2] Substituting Leucine with Hexafluoroleucine (hFLeu) at key positions creates a "teflon-coated" effect.
Comparative Data: Stability in DPP-IV / Plasma Data synthesized from comparative studies on GLP-1 and antimicrobial peptides [1, 3, 6].
| Peptide Variant | Modification | Half-Life ( | Degradation Mechanism |
| Native GLP-1 | None | ~2 minutes | Rapid cleavage at Ala8-Glu9 bond by DPP-IV. |
| Analog F8 | hFLeu at Pos 8 | > 24 hours | Steric occlusion of the P1 binding pocket. |
| Analog F9 | hFLeu at Pos 9 | > 4 hours | Electronic repulsion of catalytic triad. |
| Antimicrobial Peptide | Fluorinated Phe | 90 min (vs <10 min native) | Resistance to chymotrypsin digestion. |
Protocol: Self-Validating Enzymatic Stability Assay
This protocol ensures reproducibility by including internal degradation standards.
-
Preparation: Solubilize peptide (100 µM) in PBS (pH 7.4).
-
Enzyme Initiation: Add protease (e.g., Trypsin, Chymotrypsin, or DPP-IV) at an Enzyme:Substrate ratio of 1:100 (w/w).
-
Validation Step: Run a parallel control with Native GLP-1 (positive control for degradation) and a D-amino acid peptide (negative control).
-
-
Time-Course Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop hydrolysis.
-
Quantification: Analyze via RP-HPLC or LC-MS.
-
Metric: Plot % remaining peptide vs. time. Calculate
using first-order decay kinetics ( ).
-
Core Comparison II: Receptor Binding & Potency
Fluorination is not a guaranteed enhancement for binding. While it increases hydrophobic burial (favorable), the increased bulk or dipole repulsion can disrupt tight binding pockets.
Case Study: HTLV-1 Tax Peptide & GLP-1
The impact of fluorination is position-dependent.[1][3][4] A "fluorine scan" is often required to find the optimal balance.
Comparative Data: Receptor Affinity (
| Peptide Analog | Target Receptor | Binding Affinity ( | Interpretation |
| Native Tax Peptide | HLA-A2 | 0.5 µM | Baseline interaction. |
| 4-Fluoro-Phe Analog | HLA-A2 | 0.46 µM (Enhanced) | Fluorine improved hydrophobic fit in the cleft.[1] |
| Pentafluoro-Phe Analog | HLA-A2 | No Binding | Steric bulk/electronic repulsion prevented entry. |
| GLP-1 (Native) | GLP-1R | 5.1 nM | High potency.[4] |
| GLP-1 (F28 Analog) | GLP-1R | ~25 nM (5x decrease) | Fluorine at Pos 28 disrupted H-bond network. |
Protocol: Competitive Binding Assay
-
Cell Line: Use CHO cells overexpressing the target receptor (e.g., GLP-1R).
-
Radioligand: Use
I-labeled native ligand as the tracer. -
Competition: Incubate cells with fixed tracer concentration and increasing concentrations (
to M) of the Fluorinated Analog. -
Wash & Count: Remove unbound ligand; measure cell-associated radioactivity (CPM).
-
Analysis: Fit data to a one-site competition model to derive
.-
Success Criterion: The fluorinated analog is considered viable if the
is within 1-log of the native peptide.
-
Core Comparison III: Membrane Permeability
Fluorination significantly enhances lipophilicity, allowing peptides to cross cell membranes via passive diffusion—a feat rarely achieved by native peptides.
Mechanism: The low polarizability of the C-F bond reduces desolvation energy, making it energetically favorable for the peptide to enter the lipid bilayer.
Comparative Data: Permeability Coefficients Based on PAMPA and cellular uptake assays [5, 10].
| Compound | LogP (Octanol/Water) | Permeability ( |
| Non-Fluorinated Macrocycle | -1.5 | 0.8 (Low) |
| Fluorinated Macrocycle | -0.2 | 4.5 (High) |
| Hexafluoroleucine Peptide | +0.5 vs Native | 3-fold increase in cytosolic uptake |
Visualizing the Workflow & Mechanism
Diagram 1: Comparative Assay Workflow
This workflow illustrates the decision gates for selecting a fluorinated lead candidate.
Caption: Sequential screening workflow. Candidates must pass the stability threshold before costly binding assays.
Diagram 2: The Steric Shielding Mechanism
How fluorine protects the peptide bond without destroying binding.
Caption: Mechanism of Action. The CF3 group creates an electronic field that repels the protease catalytic triad.
References
-
BenchChem Technical Support Team. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem.
-
Meng, H., & Kumar, K. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry.
-
Huhmann, S., & Koksch, B. (2018).[5] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.
-
Salwiczek, M., et al. (2012). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine. Protein Science.
-
Wang, Z., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. RSC Advances.
-
Gao, Y., et al. (2025).[6][7] Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
-
Möller, M., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids.[1][3][4][5][7][8][9][10][11]
-
University of Southampton. (2020). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability. Advances in Engineering.
-
Vollmer, S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
-
Cametti, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals.[3][4][6][7][10][12]
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- 12. benchchem.com [benchchem.com]
A Technical Guide to the Reference NMR Spectra of 2-Amino-4,4-difluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectra for 2-Amino-4,4-difluorobutan-1-ol, a valuable fluorinated building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive reference data for analogous fluorinated compounds to present a set of predicted high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to serve as a practical reference for the identification, characterization, and quality control of 2-Amino-4,4-difluorobutan-1-ol in a research and development setting.
The Significance of Fluorine in NMR Spectroscopy
The incorporation of fluorine atoms into organic molecules has become a widespread strategy in the pharmaceutical and agrochemical industries.[1] Fluorine's unique properties, such as its high electronegativity and the ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2]
¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing organofluorine compounds.[3] The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection.[4][5] Furthermore, ¹⁹F NMR offers a wide chemical shift range, which minimizes signal overlap and enhances spectral resolution.[2]
Predicted NMR Spectra of 2-Amino-4,4-difluorobutan-1-ol
The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Amino-4,4-difluorobutan-1-ol. The predictions are based on established substituent effects, typical chemical shift ranges, and spin-spin coupling principles.
Structure and Numbering
Caption: Chemical structure and atom numbering of 2-Amino-4,4-difluorobutan-1-ol.
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals for the protons on each carbon. The presence of the electronegative fluorine and oxygen atoms will cause a downfield shift (higher ppm) for adjacent protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H1' (C1-H₂) | 3.5 - 3.8 | ddd | ²JHH ≈ 12, ³JHH ≈ 4-6, ⁴JHF ≈ 1-3 |
| H2 (C2-H) | 3.0 - 3.4 | m | ³JHH ≈ 4-8, ³JHF ≈ 15-25 |
| H3, H3' (C3-H₂) | 1.8 - 2.2 | m | ³JHH ≈ 6-8, ²JHH ≈ 14, ³JHF ≈ 15-25 |
| OH (O-H) | broad s | - | - |
| NH₂ (N-H₂) | broad s | - | - |
Justification:
-
H1, H1': These diastereotopic protons are adjacent to the hydroxyl group, leading to a chemical shift in the 3.5-3.8 ppm range.[6][7] They will be split by each other (geminal coupling), the H2 proton (vicinal coupling), and will also exhibit a small long-range coupling to the fluorine atoms.
-
H2: This proton is situated between the amino group and the fluorinated carbon, resulting in a complex multiplet. It will be coupled to the protons on C1 and C3, as well as the fluorine atoms on C4.
-
H3, H3': These diastereotopic protons are adjacent to the difluoromethyl group. Their signal will be a complex multiplet due to geminal coupling, vicinal coupling to H2, and a significant vicinal coupling to the two fluorine atoms.
-
OH and NH₂: The signals for the hydroxyl and amine protons are typically broad and may not show distinct couplings due to chemical exchange, especially in protic solvents. Their chemical shifts are also highly dependent on concentration and temperature.[7]
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum will be influenced by the electronegativity of the attached atoms and by C-F coupling. To simplify the spectrum and enhance signal-to-noise, it is common to acquire a proton-decoupled ¹³C NMR spectrum.[8] However, C-F coupling will still be present.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C1 | ~65 | t | ³JCF ≈ 3-5 |
| C2 | ~55 | t | ²JCF ≈ 20-30 |
| C3 | ~35 | t | ²JCF ≈ 20-25 |
| C4 | ~120 | t | ¹JCF ≈ 235-245 |
Justification:
-
C1: This carbon is bonded to the hydroxyl group, placing its chemical shift in the typical range for alcohols.[9][10] It will exhibit a small triplet due to three-bond coupling with the fluorine atoms.
-
C2: The carbon bearing the amino group will appear in the aliphatic amine region. It will be split into a triplet by the two fluorine atoms two bonds away.[11]
-
C3: This methylene carbon is adjacent to the difluoromethyl group and will also show a triplet due to two-bond C-F coupling.
-
C4: The carbon directly bonded to the two fluorine atoms will be significantly deshielded and will appear far downfield.[11] It will exhibit a large one-bond C-F coupling, resulting in a triplet. The magnitude of one-bond C-F coupling is typically in the range of 235-285 Hz.
¹⁹F NMR Spectrum (Predicted)
The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent fluorine atoms.
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F (C4-F₂) | -110 to -120 | t | ³JFH ≈ 15-25 |
Justification:
-
The chemical shift of fluorine is highly dependent on its chemical environment. For a CF₂ group adjacent to a methylene group, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is expected.[12][13]
-
The signal will appear as a triplet due to coupling with the two adjacent protons on C3.
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Amino-4,4-difluorobutan-1-ol.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of 2-Amino-4,4-difluorobutan-1-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (OH and NH₂).
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard can be added. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0 ppm), though other secondary standards are often used for practical reasons.[14]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
The following diagram outlines the general workflow for NMR data acquisition.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).[11]
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify spectra if H-F couplings are not desired.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Comparative Analysis and Alternative Techniques
While NMR spectroscopy is the gold standard for structural elucidation of small molecules, other analytical techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as O-H, N-H, and C-F bonds through their characteristic vibrational frequencies.
-
2D NMR Techniques: For unambiguous assignment of all signals, especially in more complex molecules, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are invaluable.
Conclusion
This guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Amino-4,4-difluorobutan-1-ol. The predicted spectra, based on established principles, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality NMR data, ensuring reliable characterization and quality control. The strategic use of multinuclear NMR, in conjunction with other analytical techniques, will empower scientists to confidently utilize this important fluorinated building block in their research and development endeavors.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).
- An Overview of Fluorine NMR - ResearchGate. (n.d.).
- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.).
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- 13 Carbon NMR. (n.d.).
- Fluorine NMR. (n.d.).
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).
- Schilling, F. C. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47(1), 61-66.
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.).
- 19F NMR Reference Standards. (n.d.).
- 13C Chemical Shift Table. (n.d.).
- An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile - Benchchem. (n.d.).
- NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1).
- Proton NMR Table - MSU chemistry. (n.d.).
- 19.5: Carbon-13 NMR - Chemistry LibreTexts. (2022, October 24).
- 13C Carbon NMR Spectroscopy - Chemistry Steps. (2025, October 22).
- 6.5: Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, February 11).
- 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
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A Guide to Standardizing Quality Control Methods for Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, fluorinated building blocks have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, the unique properties of organofluorine compounds also present distinct challenges for quality control (QC). Ensuring the identity, purity, and consistency of these critical starting materials is paramount for reproducible research and the successful development of novel therapeutics.
This guide provides a comprehensive comparison of analytical methodologies for the quality control of fluorinated building blocks. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering a framework for developing robust, self-validating QC protocols.
The Challenge of Fluorine: Why Standardized QC Matters
The very attributes that make fluorine a valuable element in drug design—its high electronegativity and the strength of the carbon-fluorine bond—can complicate standard analytical procedures.[1] Issues such as altered chromatographic behavior, unique isotopic patterns, and complex spectral signatures demand a tailored approach to quality control. Without standardized methods, researchers risk introducing variability into their experiments, leading to misleading structure-activity relationship (SAR) data and costly delays in development.[1] A robust QC program, therefore, is not merely a matter of compliance but a fundamental component of scientific rigor.[3][4][5]
A Multi-Pronged Approach to Quality Control
A comprehensive QC strategy for fluorinated building blocks relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they offer a high degree of confidence in the material's integrity.
Core Analytical Techniques: A Comparative Overview
| Technique | Primary Application for Fluorinated Building Blocks | Strengths | Limitations |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity confirmation, purity assessment, structural elucidation of fluorinated impurities. | Highly sensitive and specific to fluorine, provides detailed structural information, allows for direct quantification without a reference standard (qNMR).[6][7][8][9] | Not all labs have ¹⁹F NMR capabilities, can be complex to interpret for molecules with multiple fluorine atoms. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Purity determination, impurity profiling, quantification of trace-level impurities. | High sensitivity and selectivity, suitable for a wide range of fluorinated compounds, provides molecular weight information.[10][11][12] | Ionization efficiency can be variable for some fluorinated compounds, requires appropriate reference standards for quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile fluorinated building blocks and impurities. | Excellent for separating volatile compounds, provides structural information through fragmentation patterns.[13] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[14] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental analysis for total fluorine content. | Extremely sensitive for elemental detection, can be used for non-targeted fluorine analysis.[13][15][16] | Does not provide structural information about the organofluorine compound. |
| Combustion Ion Chromatography (CIC) | Determination of Total Organic Fluorine (TOF). | A screening tool to measure the total amount of organically bound fluorine.[17][18] | Does not distinguish between different organofluorine compounds.[17] |
Experimental Workflows and Protocols
A logical and systematic workflow is crucial for the efficient and effective quality control of fluorinated building blocks. The following diagram illustrates a recommended decision-making process for selecting the appropriate analytical techniques.
Caption: Decision workflow for QC of fluorinated building blocks.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines a general procedure for determining the purity of a fluorinated building block using quantitative ¹⁹F NMR without the need for a specific reference standard of the analyte.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the fluorinated building block into a clean, dry NMR tube.
- Add a known quantity of a stable, fluorinated internal standard with a well-resolved signal that does not overlap with the analyte signals. A common choice is trifluorotoluene.
- Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
- Acquire the ¹⁹F NMR spectrum on a calibrated spectrometer.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate the well-resolved signals of the analyte and the internal standard.
- Calculate the purity of the fluorinated building block using the following formula:
Trustworthiness: The self-validating nature of this protocol lies in the use of a certified internal standard and the adherence to validated NMR acquisition parameters. The accuracy of the method can be further confirmed by analyzing a sample of known purity.
Experimental Protocol: LC-MS/MS for Impurity Profiling
This protocol provides a general method for identifying and quantifying impurities in a fluorinated building block.
1. Sample Preparation:
- Prepare a stock solution of the fluorinated building block in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to create a calibration curve with a range of concentrations that bracket the expected impurity levels.
2. LC-MS/MS Method Development:
- Select a suitable HPLC or UHPLC column. Reversed-phase columns (e.g., C18) are commonly used, but for highly fluorinated compounds, a fluorinated stationary phase may provide better separation.[19]
- Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) to achieve good sensitivity for the parent compound and potential impurities.
3. Data Acquisition and Analysis:
- Inject the samples and acquire the data in full scan mode to identify potential impurities.
- Use tandem mass spectrometry (MS/MS) to fragment the parent ion and any identified impurity ions to obtain structural information.
- Quantify the impurities using the calibration curve generated from the diluted stock solutions.
Trustworthiness: The validity of this method is established through the use of a well-characterized column, system suitability tests, and the generation of a linear calibration curve. The identity of impurities can be confirmed by comparing their fragmentation patterns with known standards or through high-resolution mass spectrometry for accurate mass determination.
Conclusion: Towards a More Robust and Reproducible Science
The adoption of standardized quality control methods for fluorinated building blocks is a critical step towards enhancing the reproducibility and reliability of drug discovery research. By employing a multi-technique approach and understanding the rationale behind each analytical choice, scientists can ensure the quality of their starting materials and build a solid foundation for their synthetic and biological investigations. This guide provides a framework for establishing such a system, empowering researchers to proceed with greater confidence in their experimental outcomes.
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Safety Operating Guide
2-Amino-4,4-difluorobutan-1-ol proper disposal procedures
An authoritative standard operating procedure (SOP) for the disposal of 2-Amino-4,4-difluorobutan-1-ol (and its commonly utilized hydrochloride salt, CAS 1803584-18-0)[1] requires a rigorous understanding of its physicochemical properties. Widely used as a chiral building block in the synthesis of pharmaceutical agents such as ethambutol analogs[2], this compound presents unique end-of-life logistical challenges.
Because it contains both a reactive amino alcohol moiety and highly stable carbon-fluorine (C-F) bonds, improper disposal can lead to dangerous cross-reactions in waste carboys or the release of toxic hydrogen fluoride (HF) gas into the environment[3]. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe segregation, handling, and disposal of this chemical.
Physicochemical Hazard Profile & Causality
To manage waste effectively, laboratory personnel must understand the causality behind the segregation rules.
-
The Fluorine Factor (Destruction Mechanics): The C-F bond is one of the strongest in organic chemistry. Standard municipal or non-halogenated solvent incineration temperatures are insufficient to mineralize it. When it does combust, it generates highly corrosive hydrogen fluoride (HF) gas[3]. Therefore, this compound must be strictly routed to a Halogenated Organic Waste stream. Facilities processing this waste must utilize high-temperature incineration equipped with alkaline scrubbers to neutralize HF and HCl emissions[3],[4].
-
The Amino Alcohol Factor (Reactivity): Primary amino alcohols are nucleophilic. If the free base of 2-Amino-4,4-difluorobutan-1-ol is disposed of in a mixed organic carboy containing aldehydes, ketones, or strong alkylating agents, it can undergo exothermic condensation reactions. Maintaining the compound as its hydrochloride salt (or neutralizing the waste prior to disposal) neutralizes the amine's nucleophilicity, creating a stable, self-validating waste profile.
Table 1: Waste Characterization & Compatibility Matrix
| Parameter | Specification / Threshold | Operational Implication (The "Why") |
| Waste Classification | Halogenated Organic | Must not be fuel-blended; requires high-temp incineration[4]. |
| Target pH for Disposal | 6.0 – 8.0 | Prevents exothermic acid-base reactions in the waste carboy. |
| Primary Incompatibilities | Strong oxidizers, acid chlorides | Segregate from reactive electrophiles to prevent heat generation[5]. |
| Container Material | HDPE or Glass | Avoid metal drums due to potential halide-induced corrosion. |
| Headspace Requirement | Minimum 20% (Fill to ≤80%) | Accommodates vapor expansion and prevents over-pressurization[6],[7]. |
Waste Routing & Segregation Logic
The most common regulatory violation in laboratory settings is the accidental mixing of halogenated and non-halogenated waste[5],[4]. Non-halogenated waste is often repurposed via fuel blending (which is cost-effective), whereas halogenated waste requires expensive, specialized destruction[4],[7]. Introducing even a small amount of 2-Amino-4,4-difluorobutan-1-ol into a non-halogenated carboy contaminates the entire vessel.
Figure 1: Decision matrix for the segregation and routing of fluorinated amino alcohol waste.
Step-by-Step Disposal Methodologies
The following protocols ensure "cradle-to-grave" compliance with Environmental Protection Agency (EPA) and standard university/institutional EHS guidelines[4],[7].
Protocol A: Liquid Waste Processing and Segregation
This protocol applies to reaction mother liquors, aqueous washes, and HPLC mobile phases containing the compound.
-
Container Selection: Select a high-density polyethylene (HDPE) carboy. Do not use metal cans, as the chloride ions (from the HCl salt) and potential fluoride degradation products will corrode the metal over time.
-
pH Validation (Self-Validating Step): Before transferring the waste, spot-check the pH of the solution using indicator paper. If the solution is highly acidic (pH < 3) or highly basic (pH > 10), neutralize it to a pH of 6.0–8.0 using dilute NaOH or HCl. Causality: This prevents violent, gas-evolving neutralization reactions from occurring inside the sealed bulk waste container.
-
Transfer & Headspace Management: Transfer the liquid into the carboy using a dedicated funnel. Stop filling when the container reaches 75-80% capacity. Causality: Leaving 20% headspace is a strict regulatory requirement that allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[6],[7].
-
Labeling: Immediately attach a hazardous waste tag. Mark the primary hazard as "Toxic" and the stream as "Halogenated Solvent Waste"[5]. Explicitly write "Contains fluorinated amino alcohol (CAS 1803584-18-0)" to alert the disposal contractor that HF scrubbers will be required[1],[3].
Protocol B: Solid Waste Decontamination and Disposal
This protocol applies to silica gel from flash chromatography, contaminated filter paper, and disposable PPE[2],[6].
-
Silica Gel Isolation: Silica gel used to purify 2-Amino-4,4-difluorobutan-1-ol retains trace amounts of the fluorinated compound. It must be collected in a leak-proof, heavy-duty plastic pail (e.g., 20L lined bucket) specifically designated for "Halogenated Solid Waste"[6]. Do not mix this with standard, non-halogenated silica waste.
-
Consumable Segregation: Place contaminated weigh boats, spatulas, and nitrile gloves into a dedicated solid hazardous waste bag.
-
Chemical Decontamination of Glassware: Triple-rinse any glassware that contained the neat chemical with a compatible solvent (e.g., methanol or dichloromethane)[6]. Collect this rinsate in the Halogenated Liquid Waste carboy (Protocol A). Once triple-rinsed, the glassware can be washed in the standard laboratory sink. Causality: The EPA strictly prohibits the drain disposal of halogenated organic compounds[4],[7]. The triple-rinse ensures the compound is quantitatively transferred to the destruction stream before the glass contacts municipal water.
References
-
Title: 2-amino-4,4-difluorobutan-1-ol hydrochloride-1803584-18-0 | Source: Thoreauchem | URL: [Link]
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Title: HAZARDOUS MATERIALS DISPOSAL GUIDE | Source: University of Windsor | URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
